molecular formula C176H290N56O51S3 B10775475 Voxzogo

Voxzogo

カタログ番号: B10775475
分子量: 4103 g/mol
InChIキー: IGYWDDBBJPSOTG-WBAGYEQSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Voxzogo, with the generic name Vosoritide, is a groundbreaking recombinant analog of C-type natriuretic peptide (CNP) approved for clinical use and now available for critical research applications. This potent agonist targets the natriuretic peptide receptor B (NPR-B), a key regulator of the mitogen-activated protein kinase (MAPK) pathway downstream of fibroblast growth factor receptor 3 (FGFR3). By activating NPR-B, Vosoritide inhibits the RAS-MAPK signaling cascade, which is constitutively overactive in conditions like achondroplasia due to gain-of-function mutations in FGFR3. This mechanism promotes endochondral bone growth by stimulating chondrocyte proliferation and differentiation in the growth plate. For researchers, this compound is an invaluable tool for investigating the molecular pathophysiology of skeletal dysplasias, exploring the nuances of the FGFR3 signaling network, and evaluating potential long-term effects and combination therapies for bone growth disorders. Its availability for in vitro and in vivo studies opens new avenues for advancing our understanding of cartilage biology and developing next-generation therapeutics for rare skeletal diseases.

特性

分子式

C176H290N56O51S3

分子量

4103 g/mol

IUPAC名

(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carboxylic acid

InChI

InChI=1S/C176H290N56O51S3/c1-14-95(10)143-172(280)201-84-138(245)209-125(86-234)168(276)221-113(54-65-284-13)159(267)229-124(85-233)152(260)200-81-135(242)206-114(66-91(2)3)150(258)198-83-140(247)211-128(174(282)283)89-286-285-88-127(170(278)224-118(70-98-34-16-15-17-35-98)151(259)199-80-137(244)207-115(67-92(4)5)162(270)217-108(41-23-29-60-182)155(263)223-117(69-94(8)9)164(272)226-122(75-142(250)251)167(275)219-110(160(268)231-143)44-32-63-193-176(188)189)210-139(246)82-197-149(257)105(38-20-26-57-179)215-169(277)126(87-235)230-163(271)116(68-93(6)7)208-136(243)79-196-147(255)103(36-18-24-55-177)213-153(261)106(39-21-27-58-180)218-166(274)121(74-132(185)239)222-144(252)96(11)203-133(240)77-195-148(256)104(37-19-25-56-178)214-165(273)119(71-99-46-48-101(236)49-47-99)225-156(264)107(40-22-28-59-181)216-154(262)109(43-31-62-192-175(186)187)212-145(253)97(12)204-161(269)120(73-131(184)238)227-171(279)129-45-33-64-232(129)173(281)123(72-100-76-190-90-202-100)228-158(266)112(51-53-141(248)249)220-157(265)111(50-52-130(183)237)205-134(241)78-194-146(254)102-42-30-61-191-102/h15-17,34-35,46-49,76,90-97,102-129,143,191,233-236H,14,18-33,36-45,50-75,77-89,177-182H2,1-13H3,(H2,183,237)(H2,184,238)(H2,185,239)(H,190,202)(H,194,254)(H,195,256)(H,196,255)(H,197,257)(H,198,258)(H,199,259)(H,200,260)(H,201,280)(H,203,240)(H,204,269)(H,205,241)(H,206,242)(H,207,244)(H,208,243)(H,209,245)(H,210,246)(H,211,247)(H,212,253)(H,213,261)(H,214,273)(H,215,277)(H,216,262)(H,217,270)(H,218,274)(H,219,275)(H,220,265)(H,221,276)(H,222,252)(H,223,263)(H,224,278)(H,225,264)(H,226,272)(H,227,279)(H,228,266)(H,229,267)(H,230,271)(H,231,268)(H,248,249)(H,250,251)(H,282,283)(H4,186,187,192)(H4,188,189,193)/t95-,96-,97-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,143-/m0/s1

InChIキー

IGYWDDBBJPSOTG-WBAGYEQSSA-N

異性体SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]6CCCN6)C(=O)O)CC(C)C)CO)CCSC)CO

正規SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C6CCCN6)C(=O)O)CC(C)C)CO)CCSC)CO

製品の起源

United States

Foundational & Exploratory

A Deep Dive into the Molecular Mechanism of Vosoritide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosoritide, a C-type natriuretic peptide (CNP) analog, represents a significant advancement in the treatment of achondroplasia, the most common form of dwarfism. This technical guide provides a comprehensive overview of the molecular mechanism of action of vosoritide, detailing its interaction with cellular signaling pathways and its effects on chondrocyte function and endochondral ossification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of skeletal dysplasias and related therapeutic areas.

Achondroplasia is an autosomal dominant genetic disorder caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene.[1][2] This mutation leads to constitutive activation of the FGFR3 signaling pathway, which negatively regulates chondrocyte proliferation and differentiation, ultimately impairing bone growth.[1][2] Vosoritide is designed to counteract the downstream effects of this overactive FGFR3 signaling.[3]

Molecular Mechanism of Action

Vosoritide's mechanism of action is centered on its ability to modulate the downstream signaling cascade of the overactive FGFR3 pathway in chondrocytes. As a CNP analog, vosoritide binds to and activates the Natriuretic Peptide Receptor-B (NPR-B), a cell surface receptor present on chondrocytes.[4][5] This binding event initiates a signaling cascade that antagonizes the inhibitory effects of the FGFR3 pathway on bone growth.

The key steps in vosoritide's molecular mechanism are as follows:

  • Binding to NPR-B and cGMP Production: Vosoritide binds to NPR-B, stimulating its intracellular guanylate cyclase domain.[4] This activation leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[4][6]

  • Inhibition of the MAPK Pathway: The elevated levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates and inhibits RAF-1, a key kinase in the mitogen-activated protein kinase (MAPK) pathway.[7] The MAPK pathway, which includes MEK and ERK (extracellular signal-regulated kinase), is a major downstream signaling route of FGFR3.[7][8]

  • Restoration of Chondrocyte Function: By inhibiting the RAF-1/MEK/ERK signaling cascade, vosoritide effectively dampens the excessive inhibitory signals emanating from the mutated FGFR3. This restoration of signaling balance promotes the proliferation and differentiation of chondrocytes in the growth plates.[1][5][6]

  • Stimulation of Endochondral Ossification: The renewed proliferation and differentiation of chondrocytes lead to an expansion of the growth plate and an increase in the production of extracellular matrix components, such as collagens and proteoglycans.[9] This ultimately results in increased endochondral ossification and longitudinal bone growth.[6]

The following diagram illustrates the signaling pathway of vosoritide:

Vosoritide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vosoritide Vosoritide NPRB NPR-B Vosoritide->NPRB Binds to cGMP cGMP NPRB->cGMP Activates FGFR3 Mutated FGFR3 RAF1 RAF-1 FGFR3->RAF1 Activates PKG PKG cGMP->PKG Activates PKG->RAF1 Inhibits MEK MEK RAF1->MEK Activates ERK ERK MEK->ERK Activates Proliferation Chondrocyte Proliferation ERK->Proliferation Inhibits Differentiation Chondrocyte Differentiation ERK->Differentiation Inhibits SOX9 SOX9 ERK->SOX9 Inhibits SOX9->Proliferation Promotes SOX9->Differentiation Promotes

Vosoritide Signaling Pathway

Quantitative Data from Clinical and Preclinical Studies

The efficacy of vosoritide has been demonstrated in numerous clinical trials, with key quantitative data summarized below.

ParameterStudy PhasePopulationTreatment GroupPlacebo GroupResultCitation(s)
Annualized Growth Velocity (AGV) Change from Baseline Phase 3Children with Achondroplasia (5-18 years)+1.57 cm/year-Adjusted mean difference[10]
AGV at 52 weeks Phase 3 ExtensionChildren with Achondroplasia (previously on vosoritide)5.39 cm/yearN/AMaintained growth velocity[11]
AGV at 104 weeks Phase 3 ExtensionChildren with Achondroplasia (previously on vosoritide)5.52 cm/yearN/ASustained improvement[11]
AGV Change from Baseline (Placebo Crossover) Phase 3 ExtensionChildren with Achondroplasia (switched from placebo)3.81 cm/year to 5.43 cm/yearN/ASignificant increase after crossover[11]
AGV Change from Baseline Phase 2Children with Hypochondroplasia+1.81 cm/yearN/AIncrease in absolute AGV[2]
Urinary cGMP Phase 2Children with HypochondroplasiaPeak at 2 hours post-injectionN/AEvidence of target engagement[12]
Serum Collagen X Marker (CXM) Phase 2Children with HypochondroplasiaIncrease from 22.5 ng/mL to 41.6 ng/mL after 12 monthsN/ABiomarker of endochondral ossification[12]

Detailed Methodologies of Key Experiments

A variety of experimental models and assays have been employed to elucidate the mechanism of action of vosoritide.

In Vitro Assays
  • cGMP Production Assay:

    • Objective: To quantify the production of cGMP in response to vosoritide treatment in chondrocytes.

    • Methodology:

      • Culture human chondrocytes or a suitable cell line (e.g., ATDC5) in appropriate media.

      • Treat cells with varying concentrations of vosoritide for a specified time.

      • Lyse the cells and collect the supernatant.

      • Measure cGMP levels in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) kit (e.g., from Cayman Chemical). The assay is based on the competition between free cGMP and a cGMP-acetylcholinesterase conjugate for a limited number of cGMP-specific rabbit antiserum binding sites. The concentration of the cGMP-tracer conjugate is held constant while the concentration of cGMP in the sample varies. The amount of tracer that is able to bind to the rabbit antiserum will be inversely proportional to the concentration of cGMP in the sample.[6]

      • Quantify the results using a standard curve.

The following diagram illustrates the workflow of a cGMP ELISA:

cGMP_ELISA_Workflow cluster_workflow cGMP ELISA Workflow start Cell Lysate (containing cGMP) add_tracer Add cGMP-Tracer and Rabbit Antiserum start->add_tracer incubate Incubate add_tracer->incubate wash Wash to Remove Unbound Reagents incubate->wash add_substrate Add Ellman's Reagent (Substrate) wash->add_substrate read_absorbance Read Absorbance at 412 nm add_substrate->read_absorbance calculate Calculate cGMP Concentration read_absorbance->calculate

cGMP ELISA Workflow
  • Western Blot for pERK/ERK:

    • Objective: To assess the effect of vosoritide on the phosphorylation of ERK, a key downstream component of the MAPK pathway.

    • Methodology:

      • Culture chondrocytes and treat with vosoritide and/or FGF2 (to stimulate the FGFR3 pathway).

      • Lyse the cells and determine protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and incubate with primary antibodies against phosphorylated ERK (pERK) and total ERK.

      • Incubate with HRP-conjugated secondary antibodies.

      • Detect the signal using an enhanced chemiluminescence (ECL) system and quantify band intensities. The ratio of pERK to total ERK is calculated to determine the extent of ERK activation.

Ex Vivo Bone Culture
  • Tibia Explant Culture:

    • Objective: To study the direct effect of vosoritide on the growth of intact bone.

    • Methodology:

      • Dissect tibias from neonatal mice (e.g., Fgfr3Y367C/+ achondroplasia model).

      • Culture the tibias in a chemically defined medium.

      • Treat the cultures with vosoritide at various concentrations.

      • Measure the longitudinal growth of the tibias daily using a microscope with a calibrated eyepiece.

      • At the end of the culture period, fix, embed, and section the tibias for histological analysis of the growth plate.

In Vivo Animal Models
  • Achondroplasia Mouse Model:

    • Objective: To evaluate the in vivo efficacy and mechanism of action of vosoritide in a living organism that recapitulates the human disease.

    • Model: Fgfr3Y367C/+ knock-in mice are a commonly used model for achondroplasia.

    • Methodology:

      • Administer vosoritide via daily subcutaneous injections to Fgfr3Y367C/+ mice, starting at a young age.

      • Monitor body weight and naso-anal length regularly.

      • At the end of the treatment period, perform micro-computed tomography (µCT) to analyze skeletal parameters, including bone length and craniofacial morphology.

      • Collect long bones for histological analysis of the growth plate, including measurements of the different chondrocyte zones (resting, proliferative, hypertrophic).

      • Perform immunohistochemistry for markers of proliferation (e.g., Ki67, PCNA) and differentiation (e.g., Collagen X).

The following diagram outlines the general workflow for in vivo studies using an achondroplasia mouse model:

InVivo_Workflow cluster_workflow In Vivo Experimental Workflow start Achondroplasia Mouse Model (Fgfr3Y367C/+) treatment Daily Subcutaneous Vosoritide Injection start->treatment monitoring Monitor Body Weight and Naso-Anal Length treatment->monitoring analysis Micro-CT and Histological Analysis monitoring->analysis quantification Quantify Bone Growth and Growth Plate Changes analysis->quantification

In Vivo Experimental Workflow

Conclusion

Vosoritide's mechanism of action is well-defined, targeting a key signaling pathway that is dysregulated in achondroplasia. By acting as a CNP analog, it effectively bypasses the genetic defect to promote chondrocyte proliferation and differentiation, leading to increased bone growth. The quantitative data from clinical trials robustly support its efficacy in improving annualized growth velocity in children with achondroplasia. The experimental methodologies outlined in this guide provide a framework for further research into the nuanced molecular effects of vosoritide and the development of next-generation therapies for skeletal dysplasias.

References

The Pharmacodynamics of Vosoritide in Preclinical Achondroplasia Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to constitutive activation of the receptor, which in turn inhibits chondrocyte proliferation and differentiation in the growth plates, resulting in impaired endochondral bone growth. Voxzogo® (vosoritide), a C-type natriuretic peptide (CNP) analog, is a targeted therapy designed to counteract the downstream effects of the FGFR3 mutation. This technical guide provides an in-depth overview of the pharmacodynamics of vosoritide in preclinical achondroplasia models, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. Preclinical studies in the Fgfr3Y367C/+ mouse model of achondroplasia have demonstrated that vosoritide significantly improves bone growth and normalizes growth plate architecture by inhibiting the MAPK signaling pathway.

Mechanism of Action: Antagonizing the Overactive FGFR3 Pathway

In achondroplasia, the mutated FGFR3 receptor is overly active, leading to an exaggerated inhibitory signal on chondrocytes within the growth plate. This signaling cascade primarily proceeds through the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically leading to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The sustained activation of pERK1/2 inhibits the proliferation and differentiation of chondrocytes, which are essential for longitudinal bone growth.

Vosoritide is a synthetic analog of C-type natriuretic peptide (CNP), a natural regulator of bone growth.[1] Vosoritide works by binding to the Natriuretic Peptide Receptor-B (NPR-B) on the surface of chondrocytes.[2] This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2] Elevated cGMP levels then inhibit the RAF-1 kinase, a key component of the MAPK pathway, thereby reducing the phosphorylation of MEK and ERK1/2.[3] By dampening the excessive FGFR3 signaling, vosoritide effectively restores the balance of chondrocyte activity, promoting their proliferation and differentiation and, consequently, enhancing endochondral bone growth.[1][3]

FGFR3_Vosoritide_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR3 Mutated FGFR3 FGF->FGFR3 Activates Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Vosoritide->NPRB Binds to RAS RAS FGFR3->RAS Phosphorylates GC Guanylate Cyclase NPRB->GC Activates RAF1 RAF-1 RAS->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Chondrocyte Proliferation pERK->Proliferation Inhibits Differentiation Chondrocyte Differentiation pERK->Differentiation Inhibits cGMP cGMP GC->cGMP Increases cGMP->RAF1 Inhibits Proliferation_pos Chondrocyte Proliferation cGMP->Proliferation_pos Promotes Differentiation_pos Chondrocyte Differentiation cGMP->Differentiation_pos Promotes

Figure 1: Vosoritide Mechanism of Action

Quantitative Data from Preclinical Studies

The primary preclinical model used to evaluate the pharmacodynamics of vosoritide is the Fgfr3Y367C/+ mouse, which carries a mutation analogous to a common achondroplasia-causing mutation in humans and recapitulates the key features of the condition, including disproportionate dwarfism.[1]

Effects on Skeletal Growth

Daily subcutaneous administration of vosoritide (formerly BMN 111) to Fgfr3Y367C/+ mice has been shown to significantly increase the length of axial and appendicular bones.

ParameterTreatment GroupMean ± SD% Increase vs. Vehiclep-valueReference
Naso-anal Length (mm) Fgfr3Y367C/+ + Vehicle75.2 ± 2.1--[2]
Fgfr3Y367C/+ + Vosoritide (2.5 mg/kg/day)82.1 ± 2.59.2%<0.001[2]
Femur Length (mm) Fgfr3Y367C/+ + Vehicle11.8 ± 0.4--[2]
Fgfr3Y367C/+ + Vosoritide (2.5 mg/kg/day)12.9 ± 0.39.3%<0.001[2]
Tibia Length (mm) Fgfr3Y367C/+ + Vehicle12.5 ± 0.5--[2]
Fgfr3Y367C/+ + Vosoritide (2.5 mg/kg/day)13.8 ± 0.410.4%<0.001[2]

Table 1: Effect of Vosoritide on Skeletal Growth in Fgfr3Y367C/+ Mice

Effects on Growth Plate Histology

Histological analysis of the tibial growth plates of vosoritide-treated Fgfr3Y367C/+ mice revealed a significant correction of the disorganized chondrocyte columns and an increase in the height of the proliferative and hypertrophic zones.

ParameterTreatment GroupMean Height (μm) ± SD% Increase vs. Vehiclep-valueReference
Total Growth Plate Height Fgfr3Y367C/+ + Vehicle230 ± 25--[2]
Fgfr3Y367C/+ + Vosoritide (2.5 mg/kg/day)310 ± 3034.8%<0.01[2]
Proliferative Zone Height Fgfr3Y367C/+ + Vehicle105 ± 15--[2]
Fgfr3Y367C/+ + Vosoritide (2.5 mg/kg/day)145 ± 2038.1%<0.01[2]
Hypertrophic Zone Height Fgfr3Y367C/+ + Vehicle125 ± 20--[2]
Fgfr3Y367C/+ + Vosoritide (2.5 mg/kg/day)165 ± 2532.0%<0.01[2]

Table 2: Effect of Vosoritide on Growth Plate Histology in Fgfr3Y367C/+ Mice

Effects on MAPK Signaling

Vosoritide treatment has been shown to reduce the phosphorylation of ERK1/2 in chondrocytes, demonstrating its direct effect on the target signaling pathway.

Cell Type / TissueTreatmentMean pERK/Total ERK Ratio (Normalized)% Decrease vs. Controlp-valueReference
Human Achondroplasia Chondrocytes Control1.0--[2]
Vosoritide (10 μM)0.4555%<0.01[2]
Tibial Growth Plate from Fgfr3Y367C/+ Mice Vehicle1.0--[2]
Vosoritide (2.5 mg/kg/day)0.640%<0.05[2]

Table 3: Effect of Vosoritide on ERK1/2 Phosphorylation

Experimental Protocols

Animal Model and Treatment
  • Animal Model: Fgfr3Y367C/+ mice on a C57BL/6 background are a commonly used model for achondroplasia.[1] These mice exhibit a phenotype that closely resembles human achondroplasia, including shortened long bones, craniofacial abnormalities, and disorganized growth plates.[1]

  • Treatment Regimen: Vosoritide (BMN 111) is administered via daily subcutaneous injections.[2] In the pivotal preclinical study by Lorget et al. (2012), treatment was initiated in neonatal mice (postnatal day 1) and continued for 20 days.[2] A common dosage used in these studies is 2.5 mg/kg/day.[2]

Experimental_Workflow cluster_analysis Analysis start Neonatal Fgfr3Y367C/+ Mice (Postnatal Day 1) treatment Daily Subcutaneous Injection (Vosoritide or Vehicle) for 20 days start->treatment endpoints Endpoint Analysis (Postnatal Day 21) treatment->endpoints bone_growth Skeletal Growth Assessment (μCT, X-ray) endpoints->bone_growth histology Growth Plate Histology (H&E, Safranin-O) endpoints->histology signaling MAPK Signaling Analysis (Western Blot for pERK) endpoints->signaling

Figure 2: Preclinical Experimental Workflow
Skeletal Growth Assessment

  • Radiography and Micro-Computed Tomography (μCT): The lengths of the naso-anal region, femurs, and tibias are measured from X-ray images or 3D reconstructions from μCT scans.[4] μCT analysis provides high-resolution, three-dimensional images of bone microarchitecture.[5]

    • μCT Protocol:

      • Euthanize mice and dissect the femurs and tibias.

      • Fix bones in 4% paraformaldehyde.

      • Scan bones using a high-resolution μCT system (e.g., Scanco μCT 40) at a voxel size of approximately 10 μm.

      • Reconstruct 3D images and perform measurements of bone length and other morphometric parameters using appropriate software.[5]

Growth Plate Histology
  • Tissue Processing and Staining:

    • Dissect tibias and fix in 4% paraformaldehyde.

    • Decalcify bones in 10% EDTA for 10-14 days.

    • Embed bones in paraffin (B1166041) and section longitudinally at 5 μm.

    • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Safranin-O for cartilage visualization.

  • Histomorphometric Analysis:

    • Capture images of the tibial growth plates using a light microscope.

    • Measure the height of the total growth plate, the proliferative zone, and the hypertrophic zone using image analysis software. The proliferative zone is characterized by flattened chondrocytes arranged in columns, while the hypertrophic zone contains enlarged, rounded chondrocytes.

MAPK Signaling Analysis
  • Western Blot for pERK1/2:

    • Dissect tibial growth plate cartilage from treated and control mice.

    • Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (pERK1/2).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

    • Quantify band intensities using densitometry software.[6][7]

Conclusion

Preclinical studies in the Fgfr3Y367C/+ mouse model of achondroplasia provide robust evidence for the pharmacodynamic effects of vosoritide. The quantitative data clearly demonstrate that vosoritide promotes skeletal growth by correcting the underlying cellular and signaling defects in the growth plate. Specifically, vosoritide normalizes chondrocyte proliferation and differentiation by inhibiting the overactive MAPK pathway downstream of the mutated FGFR3. These preclinical findings laid a strong foundation for the successful clinical development and approval of this compound® for the treatment of achondroplasia. The detailed experimental protocols outlined in this guide provide a framework for researchers in the field to further investigate the mechanisms of vosoritide and to evaluate novel therapeutic strategies for skeletal dysplasias.

References

Elucidating the CNP Analog Pathway Targeted by Voxzogo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voxzogo® (vosoritide), a C-type natriuretic peptide (CNP) analog, represents a targeted therapeutic advancement for achondroplasia, the most common form of dwarfism. This technical guide provides an in-depth elucidation of the molecular pathway targeted by this compound, detailing its mechanism of action in antagonizing the overactive Fibroblast Growth Factor Receptor 3 (FGFR3) signaling cascade. This document summarizes key quantitative data from clinical trials, outlines methodologies for pivotal experiments, and provides visual representations of the signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction: The Pathophysiology of Achondroplasia

Achondroplasia is an autosomal dominant genetic disorder primarily caused by a gain-of-function mutation in the FGFR3 gene.[1][2] This mutation leads to constitutive activation of the FGFR3 receptor, a tyrosine kinase that is a key negative regulator of endochondral bone growth.[3][4] The overactive FGFR3 signaling in chondrocytes within the growth plates of long bones prematurely inhibits their proliferation and differentiation, leading to impaired bone growth and the characteristic features of achondroplasia, including disproportionate short stature.[3][5]

The C-type natriuretic peptide (CNP) pathway functions as a natural antagonist to the FGFR3 signaling cascade in the growth plate.[2][5] However, in individuals with achondroplasia, the endogenous levels of CNP are insufficient to counteract the effects of the hyperactive FGFR3.[5] this compound is a CNP analog designed to amplify this natural regulatory pathway.[6][7]

The CNP Analog Pathway: Mechanism of Action of this compound

This compound (vosoritide) is a synthetic analog of human C-type natriuretic peptide (CNP).[6] Its mechanism of action is centered on the stimulation of the CNP signaling pathway to inhibit the downstream effects of the overactive FGFR3 receptor.[8]

The key steps in the this compound-targeted pathway are as follows:

  • Receptor Binding: this compound binds to the Natriuretic Peptide Receptor-B (NPR-B), a guanylyl cyclase receptor expressed on the surface of chondrocytes.[6][9]

  • Second Messenger Production: This binding activates the intracellular guanylyl cyclase domain of NPR-B, leading to an increased synthesis of cyclic guanosine (B1672433) monophosphate (cGMP).[9]

  • Protein Kinase G (PKG) Activation: Elevated intracellular cGMP levels activate Protein Kinase G (PKG).[10]

  • Inhibition of the MAPK Pathway: Activated PKG phosphorylates and inhibits key components of the mitogen-activated protein kinase (MAPK) signaling cascade, specifically targeting RAF-1 kinase.[6][8][10] This cascade, which includes RAS, RAF, MEK, and ERK, is the primary downstream pathway through which FGFR3 exerts its inhibitory effects on chondrocyte proliferation and differentiation.[6][11]

  • Restoration of Chondrocyte Function: By inhibiting the MAPK pathway, this compound effectively counteracts the negative signals from the mutated FGFR3 receptor.[5] This restores the normal proliferation and differentiation of chondrocytes in the growth plate, promoting endochondral bone growth.[5][6]

Signaling Pathway Diagram

CNP_FGFR3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound (CNP Analog) This compound (CNP Analog) NPR-B NPR-B (Guanylyl Cyclase Receptor) This compound (CNP Analog)->NPR-B Binds to FGF FGF FGFR3 (mutated) FGFR3 (mutated) FGF->FGFR3 (mutated) Activates cGMP cGMP NPR-B->cGMP Converts GTP to cGMP RAS RAS FGFR3 (mutated)->RAS Activates GTP GTP GTP->NPR-B PKG PKG cGMP->PKG Activates RAF-1 RAF-1 PKG->RAF-1 Inhibits Proliferation & Differentiation Proliferation & Differentiation PKG->Proliferation & Differentiation Promotes RAS->RAF-1 Activates MEK MEK RAF-1->MEK Activates RAF-1->MEK ERK ERK MEK->ERK Activates Inhibited Proliferation & Differentiation Inhibited Proliferation & Differentiation ERK->Inhibited Proliferation & Differentiation Leads to

Caption: this compound's mechanism of action in chondrocytes.

Quantitative Data from Clinical Studies

Clinical trials of this compound have demonstrated its efficacy in increasing linear growth in children with achondroplasia. The following tables summarize key quantitative findings.

Table 1: Pharmacokinetic Properties of Vosoritide
ParameterValueReference
Dosage 15 µg/kg once daily (subcutaneous)[11]
Time to Max. Concentration (Tmax) 15 minutes (median)[5][12]
Half-life (t1/2) 27.9 minutes (mean)[5][12]
Accumulation No evidence with once-daily dosing[5][12]
Table 2: Efficacy of this compound on Annualized Growth Velocity (AGV)
Study PhaseAge Group (years)Treatment GroupBaseline AGV (cm/year)AGV at 52 Weeks (cm/year)Change from Baseline (cm/year)Placebo-Adjusted Difference (cm/year)Reference
Phase 35-17This compound (15 µg/kg/day)~4.26~6.05+1.79+1.57[11]
Placebo~4.06~4.28+0.22[11]
Phase 25-14This compound (15 µg/kg/day)~4.0~5.46 (at 42 months)+1.46N/A[13]
This compound (30 µg/kg/day)~4.5~5.62 (at 42 months)+1.12N/A[13]
Table 3: Biomarker Response to Vosoritide Treatment
BiomarkerChange with Vosoritide TreatmentSignificanceReference
Urinary cGMP Transient increase, peaking ~2 hours post-doseDemonstrates target engagement and pharmacological activity[6]
Serum Collagen Type X Marker (CXM) Increased levels from baselineIndicates increased endochondral ossification and growth plate activity[3]

Key Experimental Protocols

The development and validation of this compound involved a range of preclinical and clinical experimental procedures. Below are overviews of the key methodologies.

In Vivo Model: Fgfr3 Achondroplasia Mouse
  • Model Generation: A common approach is to use gene targeting to introduce a gain-of-function mutation, such as G380R in human FGFR3 (or the equivalent G374R in mice), into the murine Fgfr3 gene.[7][14] This can be achieved through homologous recombination in embryonic stem (ES) cells, followed by the generation of chimeric and eventually heterozygous mutant mice.[14] Another method involves creating a knock-in model where the murine Fgfr3 gene is replaced with the human FGFR3 cDNA carrying the achondroplasia mutation.[9]

  • Phenotypic Characterization: These mouse models typically exhibit key features of human achondroplasia, including disproportionate short stature, shortened long bones, and craniofacial abnormalities, which can be quantified using micro-CT and MRI.[7][15]

  • Therapeutic Testing: Achondroplasia mouse models are used to assess the efficacy of therapeutic agents like CNP analogs.[16] Treatment protocols often involve daily subcutaneous injections for a defined period (e.g., 15-20 days) starting shortly after birth.[16] Efficacy is evaluated by measuring changes in bone length (axial and appendicular skeleton), histological analysis of the growth plates, and assessment of the correction of skeletal deformities.[16]

Experimental Workflow: In Vivo Efficacy Testing

InVivo_Workflow Generate Fgfr3 ACH Mouse Model Generate Fgfr3 ACH Mouse Model Characterize Phenotype Characterize Phenotype Generate Fgfr3 ACH Mouse Model->Characterize Phenotype Randomize Pups Randomize Pups Characterize Phenotype->Randomize Pups Treatment Group (this compound) Treatment Group (this compound) Randomize Pups->Treatment Group (this compound) Control Group (Vehicle) Control Group (Vehicle) Randomize Pups->Control Group (Vehicle) Daily SC Injections Daily SC Injections Treatment Group (this compound)->Daily SC Injections Control Group (Vehicle)->Daily SC Injections Monitor Body Weight & Health Monitor Body Weight & Health Daily SC Injections->Monitor Body Weight & Health Sacrifice & Tissue Collection Sacrifice & Tissue Collection Monitor Body Weight & Health->Sacrifice & Tissue Collection Micro-CT/MRI Analysis Micro-CT/MRI Analysis Sacrifice & Tissue Collection->Micro-CT/MRI Analysis Histological Analysis of Growth Plates Histological Analysis of Growth Plates Sacrifice & Tissue Collection->Histological Analysis of Growth Plates

Caption: Workflow for testing CNP analogs in an achondroplasia mouse model.

In Vitro Assay: Chondrocyte Proliferation Assay
  • Cell Culture: Primary chondrocytes can be isolated from the growth plates of neonatal mice or from human samples.[17] The cells are cultured in appropriate media, often supplemented with fetal bovine serum.[17]

  • Treatment: Chondrocytes are treated with varying concentrations of a CNP analog, often in the presence of an FGF ligand to simulate the disease state.

  • Proliferation Measurement: Cell proliferation can be assessed using various methods, such as BrdU incorporation assays, which measure DNA synthesis, or by direct cell counting.[17]

Western Blot Analysis of MAPK/ERK Pathway Phosphorylation
  • Sample Preparation: Chondrocytes are treated as described above. After treatment, cells are lysed to extract total protein.[18] Protein concentration is determined using a BCA assay.[18]

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[18]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of ERK1/2 (p-ERK) and total ERK1/2.[19] This is followed by incubation with an HRP-conjugated secondary antibody.[19]

  • Detection and Quantification: The signal is detected using chemiluminescence, and band intensities are quantified using densitometry. The ratio of p-ERK to total ERK is calculated to determine the level of pathway activation.[19]

Histological Analysis of Growth Plates
  • Tissue Preparation: Long bones (e.g., tibia, femur) are dissected from treated and control animals, fixed in paraformaldehyde, and embedded in paraffin.[4]

  • Sectioning and Staining: Thin sections of the bone are cut and stained with dyes such as Alcian blue (for cartilage matrix) and hematoxylin (B73222) and eosin (B541160) (for cellular morphology).[4]

  • Analysis: The width of the different zones of the growth plate (resting, proliferative, and hypertrophic) is measured using microscopy and image analysis software.[4] This allows for the quantification of the effects of treatment on chondrocyte organization and differentiation.

Conclusion

This compound's mechanism of action through the CNP analog pathway provides a targeted approach to address the underlying pathophysiology of achondroplasia. By stimulating the NPR-B receptor and subsequently inhibiting the FGFR3-mediated MAPK pathway, this compound promotes chondrocyte proliferation and differentiation, leading to improved linear growth. The quantitative data from clinical trials and the methodologies established in preclinical and in vitro studies provide a robust scientific foundation for the continued investigation and application of this therapeutic strategy. This guide serves as a technical resource for researchers and drug development professionals working to further understand and build upon these advancements in the treatment of skeletal dysplasias.

References

The Structural Basis of Vosoritide Engagement with Natriuretic Peptide Receptor-B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Palo Alto, CA – December 15, 2025 – This technical guide provides an in-depth analysis of the structural and molecular interactions between vosoritide (Voxzogo®), a C-type natriuretic peptide (CNP) analog, and its target, the natriuretic peptide receptor-B (NPR-B). This document is intended for researchers, scientists, and drug development professionals engaged in skeletal dysplasia and related fields.

Introduction

Vosoritide is a recently approved therapeutic for achondroplasia, the most common form of dwarfism, which arises from a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene.[1][2] The overactive FGFR3 pathway inhibits chondrocyte proliferation and differentiation, leading to impaired endochondral bone growth.[3][4] Vosoritide counteracts this effect by acting as an agonist for NPR-B, a key regulator of bone growth.[1] By binding to and activating NPR-B, vosoritide initiates a signaling cascade that antagonizes the downstream effects of the FGFR3 pathway, thereby promoting chondrogenesis.[4][5] Understanding the structural biology of this interaction is paramount for the development of next-generation therapeutics for skeletal dysplasias.

While a definitive crystal or cryo-EM structure of the vosoritide-NPR-B complex has not been publicly released, this guide synthesizes the available data on the receptor's domain architecture, the mechanism of ligand-induced activation, and the quantitative and methodological approaches used to characterize this critical therapeutic engagement.

Molecular Components

Vosoritide

Vosoritide is a synthetic analog of human C-type natriuretic peptide (CNP). It is a 39-amino acid peptide comprising the 37 C-terminal residues of CNP with an added N-terminal Proline-Glycine (Pro-Gly) extension.[5][6] This modification confers resistance to degradation by neutral endopeptidase (NEP), significantly extending the peptide's half-life compared to endogenous CNP and making it suitable for once-daily subcutaneous administration.[4][7] Like CNP, vosoritide features a 17-amino acid ring formed by a disulfide bond, which is crucial for receptor binding and activation.[8]

Natriuretic Peptide Receptor-B (NPR-B)

NPR-B, also known as guanylate cyclase-B (GC-B), is a single-pass transmembrane receptor that functions as a homodimer.[9][10] It is a member of the particulate guanylate cyclase family of receptors.[11] The receptor architecture consists of several key domains:[10][12]

  • Extracellular Domain (ECD): Responsible for binding CNP and its analogs like vosoritide. While the precise structure of NPR-B's ECD is not determined, it is modeled based on the homologous NPR-A and NPR-C receptors, which feature a characteristic "butterfly-like" shape for ligand binding.[9][13]

  • Transmembrane Domain (TMD): A single alpha-helix that anchors the receptor in the cell membrane.

  • Intracellular Domain (ICD): This functional region contains a kinase homology domain (KHD), a coiled-coil dimerization domain, and a C-terminal guanylyl cyclase (GC) catalytic domain.[10][12]

The Vosoritide-NPR-B Signaling Pathway

The binding of vosoritide to the NPR-B extracellular domain induces a conformational change in the receptor homodimer. This change is propagated through the transmembrane domain to the intracellular guanylyl cyclase domains, activating their catalytic function.[2] The activated receptor converts guanosine (B1672433) triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).[2][14] This elevation in intracellular cGMP is the central second messenger in the pathway.[7]

cGMP subsequently activates cGMP-dependent protein kinase II (PKG II). Activated PKG II phosphorylates downstream targets, which leads to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting and inhibiting RAF-1 kinase.[3][4] This inhibition counteracts the excessive signaling from the mutated FGFR3, ultimately restoring chondrocyte proliferation and differentiation and promoting longitudinal bone growth.[1][5]

vosoritide_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NPRB NPR-B Receptor (Homodimer) cGMP cGMP NPRB->cGMP Catalyzes Vosoritide Vosoritide Vosoritide->NPRB Binds GTP GTP GTP->cGMP PKGII PKG II cGMP->PKGII Activates RAF1 RAF-1 Kinase PKGII->RAF1 Inhibits Downstream Chondrocyte Proliferation & Differentiation PKGII->Downstream RAF1->Downstream Promotes

Figure 1: Vosoritide-NPR-B Signaling Cascade.

Quantitative Analysis of Vosoritide-NPR-B Interaction

The primary method for quantifying the functional activity of vosoritide is through measuring the accumulation of the second messenger, cGMP, in cells expressing NPR-B.

ParameterValueAssayCell LineReference
EC50 4.9 nMcGMP AccumulationMouse NIH3T3 Fibroblasts[15]

Table 1: Functional Potency of Vosoritide at the NPR-B Receptor.

This EC50 value indicates the concentration of vosoritide required to elicit a half-maximal production of cGMP, demonstrating its high potency as an NPR-B agonist. Further studies using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be required to determine direct binding affinity (Kd) and kinetic parameters (kon, koff).

Experimental Methodologies

Characterizing the vosoritide-NPR-B interaction requires a multi-faceted approach involving protein expression, binding assays, and functional assays.

Hypothetical Protocol for NPR-B Extracellular Domain (ECD) Expression and Purification

As no specific protocol for NPR-B ECD is available, this methodology is adapted from established protocols for the homologous NPR-A receptor.[16] The goal is to produce soluble, purified ECD for use in structural and biophysical assays.

  • Gene Synthesis & Cloning: The DNA sequence encoding the human NPR-B extracellular domain (e.g., residues 1-432) is synthesized and cloned into a mammalian expression vector (e.g., pcDNA3.1) containing a C-terminal purification tag (e.g., 6x-His tag).

  • Transfection: The expression vector is transfected into a suitable mammalian cell line, such as HEK293 or CHO cells, using a lipid-based transfection reagent.

  • Protein Expression: Cells are cultured in serum-free media for several days. The secreted NPR-B ECD is harvested from the conditioned media.

  • Purification:

    • Affinity Chromatography: The harvested media is passed over a Ni-NTA affinity column. The His-tagged NPR-B ECD binds to the resin and is eluted using an imidazole (B134444) gradient.

    • Size-Exclusion Chromatography: The eluted protein is further purified using a gel filtration column to separate monomers/dimers from aggregates and contaminants, yielding a homogenous protein preparation.

  • Quality Control: The purified protein is analyzed by SDS-PAGE for purity and by mass spectrometry to confirm its molecular weight.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled vosoritide by measuring its ability to compete with a radiolabeled ligand (e.g., 125I-CNP) for binding to NPR-B.[17][18]

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing human NPR-B. Cells are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the membranes.[18]

  • Competition Binding: In a 96-well plate, a constant concentration of 125I-CNP and a fixed amount of membrane protein are incubated with serially diluted concentrations of unlabeled vosoritide.[17]

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. Receptor-bound radioligand is trapped on the filter, while unbound radioligand passes through.[18]

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of vosoritide. A non-linear regression analysis is used to calculate the IC50, which is then converted to the inhibition constant (Ki).[17]

cGMP Functional Assay

This assay measures the biological activity of vosoritide by quantifying the production of intracellular cGMP following receptor activation.[7][19]

  • Cell Culture: NIH/3T3 cells or other cells endogenously or recombinantly expressing NPR-B are seeded in 96-well plates.[7]

  • Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cGMP degradation). Cells are then treated with varying concentrations of vosoritide for a defined period (e.g., 10-30 minutes) at 37°C.[7]

  • Cell Lysis: The stimulation is stopped by lysing the cells.

  • cGMP Measurement: The concentration of cGMP in the cell lysates is determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7][19]

  • Data Analysis: A standard curve is generated using known cGMP concentrations. The cGMP levels from the vosoritide-treated samples are interpolated from this curve and plotted against vosoritide concentration to determine the EC50.

experimental_workflow cluster_protein Protein Production & Structural Analysis cluster_assays Binding & Functional Assays p1 NPR-B ECD Gene Cloning p2 Mammalian Cell Expression p1->p2 p3 Affinity & Size-Exclusion Chromatography p2->p3 p4 Purified NPR-B ECD p3->p4 p5 Crystallography / Cryo-EM (Future Goal) p4->p5 a2 Radioligand Binding (Competition Assay) p4->a2 Input Protein a1 NPR-B Expressing Cell Line a1->a2 a4 cGMP Functional Assay (ELISA) a1->a4 a3 Determine Ki a2->a3 a5 Determine EC50 a4->a5

Figure 2: General Workflow for Characterizing Vosoritide-NPR-B Interaction.

Conclusion

Vosoritide represents a significant advancement in the treatment of achondroplasia, functioning as a potent agonist of the NPR-B receptor. While the high-resolution structure of the vosoritide-NPR-B complex remains to be elucidated, a comprehensive understanding of its mechanism is emerging through functional assays and homology modeling. The activation of the NPR-B/cGMP/PKG II pathway by vosoritide effectively bypasses the pathological signaling cascade initiated by mutated FGFR3. The experimental protocols outlined herein provide a robust framework for the continued investigation of this interaction, which will be crucial for optimizing current therapies and designing novel agonists with improved pharmacological properties. The future determination of the atomic-level structure of the ligand-receptor complex will undoubtedly provide critical insights into the precise molecular determinants of binding and activation, paving the way for further innovation in the treatment of skeletal dysplasias.

References

Downstream Effects of Voxzogo on the MAPK/ERK Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voxzogo® (vosoritide) is a C-type natriuretic peptide (CNP) analog developed for the treatment of achondroplasia, the most common form of dwarfism. Achondroplasia is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene, leading to constitutive activation of its downstream signaling pathways, most notably the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) cascade. This overactive signaling in chondrocytes impairs their proliferation and differentiation, resulting in abnormal bone growth. This compound is designed to counteract this overactive signaling. By binding to the natriuretic peptide receptor-B (NPR-B), this compound stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn inhibits the MAPK/ERK pathway at the level of RAF-1. This guide provides an in-depth technical overview of the downstream effects of this compound on the MAPK/ERK signaling cascade, presenting available data, experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action: Antagonizing the Overactive FGFR3 Pathway

In achondroplasia, the mutated FGFR3 receptor is constitutively active, leading to a cascade of intracellular signaling events that ultimately suppress chondrocyte proliferation and differentiation. The primary pathway implicated in this negative regulation of bone growth is the RAS-RAF-MEK-ERK, or MAPK/ERK, pathway.

This compound, a CNP analog, functions as a positive regulator of endochondral bone growth by targeting this aberrant signaling. Its mechanism of action can be summarized as follows:

  • Binding to NPR-B: this compound binds to the natriuretic peptide receptor-B (NPR-B) on the surface of chondrocytes[1][2].

  • Stimulation of cGMP: This binding activates the guanylyl cyclase activity of NPR-B, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP)[1].

  • Inhibition of RAF-1: The elevated cGMP levels lead to the inhibition of the RAF-1 kinase, a key component of the MAPK/ERK cascade[3].

  • Downregulation of MAPK/ERK Signaling: By inhibiting RAF-1, this compound effectively dampens the entire downstream MAPK/ERK signaling cascade, including the phosphorylation of MEK and ERK[4].

  • Promotion of Chondrocyte Proliferation and Differentiation: The normalization of MAPK/ERK signaling relieves the inhibition of chondrocyte proliferation and differentiation, promoting endochondral ossification and longitudinal bone growth[5][6].

Quantitative Data on MAPK/ERK Pathway Inhibition

Preclinical studies have demonstrated the inhibitory effect of vosoritide (formerly BMN 111) on the MAPK/ERK pathway in chondrocytes. While extensive quantitative data from these studies is not always publicly available, the following table summarizes the key findings regarding the impact on ERK phosphorylation.

Experimental SystemTreatmentMeasured ParameterResultReference
Human fetal growth plate chondrocytes from individuals with achondroplasia (FGFR3 G380R mutation)BMN 111 (CNP analog)Phosphorylation of ERK1/2Decrease in p-ERK1/2 levelsLorget et al., 2012[4]
Human immortalized control chondrocytesBMN 111 (CNP analog) + FGFPhosphorylation of ERK1/2Partial inhibition of FGF-mediated ERK1/2 activationLorget et al., 2012[4]

Note: Specific quantitative values such as percentage of inhibition or IC50 values for ERK phosphorylation are not detailed in the primary publication. The results are presented as qualitative changes observed on Western blots.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of this compound on the MAPK/ERK signaling cascade. These protocols are compiled from established methods and adapted for the specific context of chondrocyte biology and FGFR3 signaling.

Cell Culture of Human Chondrocytes

This protocol outlines the general procedure for the culture of primary human chondrocytes, a relevant cell system for studying the effects of this compound.

Materials:

  • Human articular cartilage tissue

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Isolation of Chondrocytes:

    • Aseptically dissect human articular cartilage from tissue samples.

    • Mince the cartilage into small pieces (1-2 mm³).

    • Digest the cartilage pieces with 0.2% Collagenase Type II solution in DMEM overnight at 37°C with gentle agitation.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Wash the isolated chondrocytes twice with PBS by centrifugation at 200 x g for 5 minutes.

  • Cell Culture:

    • Resuspend the chondrocyte pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Plate the cells in T-75 cell culture flasks at a density of 5 x 10⁴ cells/cm².

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the culture medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash with PBS.

    • Add Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete medium and centrifuge the cells.

    • Resuspend the cell pellet and re-plate at the desired density for experiments.

Western Blot Analysis of ERK Phosphorylation

This protocol describes the detection and quantification of phosphorylated ERK (p-ERK) and total ERK in chondrocyte lysates.

Materials:

  • Cultured chondrocytes

  • This compound (vosoritide)

  • Fibroblast Growth Factor 2 (FGF2) - as a positive control for MAPK activation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed chondrocytes in 6-well plates and grow to 80% confluency.

    • Serum-starve the cells for 12-24 hours in serum-free DMEM.

    • Treat the cells with desired concentrations of this compound for various time points. A positive control group can be treated with FGF2.

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Denature the samples by boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing for Total ERK:

    • Strip the membrane using a mild stripping buffer.

    • Wash the membrane and block again.

    • Incubate with the primary antibody against total ERK1/2.

    • Repeat steps 8-11 to detect total ERK.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample to normalize for loading differences.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of this compound's Action

Voxzogo_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound NPRB NPR-B This compound->NPRB Binds FGFR3_ligand FGF FGFR3 FGFR3 FGFR3_ligand->FGFR3 Activates cGMP cGMP NPRB->cGMP Stimulates Production RAS RAS FGFR3->RAS RAF1 RAF-1 cGMP->RAF1 Inhibits Proliferation_Differentiation Chondrocyte Proliferation & Differentiation cGMP->Proliferation_Differentiation Promotes RAS->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Inhibition_of_Growth Inhibition of Chondrocyte Proliferation & Differentiation pERK->Inhibition_of_Growth

Mechanism of this compound on the MAPK/ERK signaling pathway.
Experimental Workflow for Assessing ERK Phosphorylation

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis cluster_detection Detection & Analysis A 1. Culture Human Chondrocytes B 2. Serum Starvation A->B C 3. Treat with this compound (or FGF2 control) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Western Blot F->G H 8. Probe with anti-p-ERK Ab G->H I 9. Detect Signal H->I J 10. Strip and Probe with anti-total ERK Ab I->J K 11. Quantify Bands (Densitometry) J->K L 12. Calculate p-ERK/total ERK Ratio K->L

Workflow for Western blot analysis of ERK phosphorylation.

Conclusion

This compound represents a targeted therapeutic approach for achondroplasia by directly counteracting the overactive FGFR3 signaling that underlies the condition. A key mechanism in this process is the inhibition of the MAPK/ERK signaling cascade. Preclinical evidence supports the hypothesis that this compound, through the stimulation of cGMP, effectively reduces the phosphorylation of ERK in chondrocytes. This guide has provided a comprehensive overview of this mechanism, including the available, albeit limited, quantitative data and detailed experimental protocols for further investigation. The provided visualizations offer a clear framework for understanding the complex signaling interactions and the experimental procedures used to study them. Further research focusing on detailed dose-response studies and the quantification of MAPK/ERK pathway inhibition will be crucial for a more complete understanding of this compound's molecular effects and for the development of future therapies for skeletal dysplasias.

References

The Role of cGMP in Mediating Vosoritide's Therapeutic Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vosoritide, a C-type natriuretic peptide (CNP) analog, has emerged as a targeted therapy for achondroplasia, the most common form of dwarfism.[1] Its therapeutic effect is intrinsically linked to the modulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which acts to counteract the overactive fibroblast growth factor receptor 3 (FGFR3) signaling characteristic of the condition.[2] This technical guide provides an in-depth exploration of the pivotal role of cGMP in mediating vosoritide's mechanism of action. It consolidates quantitative data from key clinical trials, details essential experimental protocols for investigating the vosoritide-cGMP axis, and presents visual representations of the involved signaling pathways and experimental workflows.

Introduction: Pathophysiology of Achondroplasia and the Rationale for Vosoritide

Achondroplasia is an autosomal dominant genetic disorder caused by a gain-of-function mutation in the FGFR3 gene.[3] This mutation leads to constitutive activation of the FGFR3 receptor, a negative regulator of bone growth. The downstream signaling cascade, primarily through the RAS-MAPK pathway, results in impaired proliferation and differentiation of chondrocytes in the growth plates, leading to disproportionate short stature.[4]

Vosoritide is a synthetic analog of CNP, a natural antagonist of the FGFR3 signaling pathway.[2] By binding to the natriuretic peptide receptor-B (NPR-B) on chondrocytes, vosoritide stimulates the production of intracellular cGMP.[2] Elevated cGMP levels, in turn, inhibit the downstream effects of the overactive FGFR3 pathway, thereby promoting chondrocyte proliferation and differentiation and restoring endochondral bone growth.[4][5]

Quantitative Data from Clinical Trials

The efficacy of vosoritide in promoting growth in children with achondroplasia has been demonstrated in several clinical trials. The following tables summarize key quantitative data from these studies, highlighting the impact of vosoritide on growth parameters and biomarkers of cGMP pathway activation.

Table 1: Effect of Vosoritide on Annualized Growth Velocity (AGV)

Study PhaseTreatment Group (Dose)Baseline AGV (cm/year)AGV at 52 Weeks (cm/year)Change from Baseline (cm/year)p-valueReference
Phase 3Vosoritide (15 µg/kg/day)4.265.67+1.57 (adjusted mean difference vs. placebo)<0.001
Phase 3Placebo4.063.94--
Phase 2 (Cohort 3)Vosoritide (15 µg/kg/day)--+1.46 (at last 12 months of study)-[6]
Phase 2 (Cohort 4)Vosoritide (30 µg/kg/day)----[6]

Table 2: Effect of Vosoritide on Urinary cGMP Levels

Study PhaseTreatment GroupTime PointMean Change from BaselinePeak IncreaseReference
Phase 2 (Hypochondroplasia)Vosoritide (15 µg/kg/day)1 hour post-doseIncreased2 hours post-dose[7]
Phase 2 (Hypochondroplasia)Vosoritide (15 µg/kg/day)2 hours post-dosePeaked-[7]

Table 3: Effect of Vosoritide on Serum Collagen X Marker (CXM)

Study PhaseTreatment GroupBaseline Mean CXM (ng/mL)Mean CXM at 12 Months (ng/mL)p-valueReference
Phase 2 (Hypochondroplasia)Vosoritide (15 µg/kg/day)22.5 ± 6.541.6 ± 15.9< 0.0001[8]

Experimental Protocols

Investigating the role of cGMP in vosoritide's therapeutic effect requires robust and reproducible experimental methodologies. This section details key protocols for measuring cGMP levels and assessing chondrocyte function.

Quantification of cGMP Levels: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the steps for a competitive ELISA to measure cGMP concentrations in biological samples such as cell lysates, plasma, or urine.[3][9]

Materials:

  • 96-well microplate pre-coated with anti-cGMP antibody

  • cGMP standards

  • Biotinylated cGMP

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Sample diluent

  • Microplate reader

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the cGMP standard. Dilute samples as necessary.

  • Competitive Binding: Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate. Immediately add 50 µL of biotinylated cGMP to each well. Mix gently and incubate for 1 hour at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer.

  • Enzyme Conjugation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.

  • Washing: Repeat the wash step as described in step 3, for a total of five washes.

  • Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of cGMP in the samples is inversely proportional to the absorbance.

Assessment of Chondrocyte Proliferation: Ki-67 Immunofluorescence Staining

Ki-67 is a nuclear protein associated with cellular proliferation.[10] This protocol describes the immunofluorescent staining of Ki-67 in growth plate chondrocytes.

Materials:

  • Paraffin-embedded tissue sections of growth plates

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-Ki-67

  • Fluorochrome-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer.

  • Permeabilization: Incubate sections in permeabilization buffer.

  • Blocking: Block non-specific antibody binding with blocking solution.

  • Primary Antibody Incubation: Incubate sections with the primary anti-Ki-67 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash sections and incubate with the fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Counterstain nuclei with DAPI.

  • Mounting and Visualization: Mount the sections with mounting medium and visualize under a fluorescence microscope. The percentage of Ki-67-positive cells can be quantified to assess the proliferative index.

Assessment of Chondrocyte Proliferation: Flow Cytometry with CFSE

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins.[11] With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell proliferation by flow cytometry.

Materials:

  • Chondrocyte cell suspension

  • CFSE stock solution (in DMSO)

  • PBS or HBSS with 0.1% BSA

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of chondrocytes at a concentration of 1 x 10⁶ cells/mL in PBS/0.1% BSA.

  • CFSE Labeling: Add an equal volume of 2x final concentration CFSE solution to the cell suspension. Incubate for 10 minutes at 37°C.

  • Quenching: Add 5 volumes of cold complete culture medium to stop the labeling reaction.

  • Washing: Centrifuge the cells and wash twice with complete culture medium.

  • Cell Culture: Culture the labeled chondrocytes under desired experimental conditions (e.g., with or without vosoritide).

  • Flow Cytometry Analysis: At desired time points, harvest the cells and analyze the CFSE fluorescence intensity using a flow cytometer. Proliferation can be assessed by the appearance of successive peaks of decreasing fluorescence intensity.[12]

Assessment of Chondrocyte Differentiation: Immunohistochemistry for Collagen X

Collagen Type X is a specific marker for hypertrophic chondrocytes, a key stage in endochondral ossification.[13]

Materials:

  • Paraffin-embedded tissue sections of growth plates

  • Xylene and graded ethanol series

  • Antigen retrieval solution

  • Hydrogen peroxide solution (to block endogenous peroxidase activity)

  • Blocking solution

  • Primary antibody: anti-Collagen X

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB substrate-chromogen solution

  • Hematoxylin for counterstaining

  • Mounting medium

  • Light microscope

Procedure:

  • Deparaffinization and Rehydration: As described in the Ki-67 protocol.

  • Antigen Retrieval: As described in the Ki-67 protocol.

  • Peroxidase Blocking: Incubate sections in hydrogen peroxide solution.

  • Blocking: Block non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-Collagen X antibody.

  • Secondary Antibody Incubation: Wash and incubate with the biotinylated secondary antibody.

  • Signal Amplification: Wash and incubate with the streptavidin-HRP complex.

  • Chromogenic Detection: Wash and incubate with the DAB substrate solution until a brown color develops.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with mounting medium.

  • Analysis: The expression and localization of Collagen X can be observed and quantified using a light microscope.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

vosoritide_mechanism_of_action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Vosoritide->NPRB binds GC Guanylate Cyclase (activated) NPRB->GC FGFR3 FGFR3 (Constitutively Active) RAS_MAPK RAS-MAPK Pathway FGFR3->RAS_MAPK activates GTP GTP cGMP cGMP (Increased) GTP->cGMP converted by GC PKG PKG cGMP->PKG activates PKG->RAS_MAPK inhibits Proliferation Chondrocyte Proliferation PKG->Proliferation Differentiation Chondrocyte Differentiation PKG->Differentiation Inhibition_of_Growth Inhibition of Chondrocyte Proliferation & Differentiation RAS_MAPK->Inhibition_of_Growth

Caption: Vosoritide signaling pathway in chondrocytes.

experimental_workflow_cgmp_elisa start Start prep Prepare Standards and Samples start->prep add_sample Add Standards/Samples and Biotinylated-cGMP to coated plate prep->add_sample incubate1 Incubate 1h at 37°C add_sample->incubate1 wash1 Wash x3 incubate1->wash1 add_hrp Add Streptavidin-HRP wash1->add_hrp incubate2 Incubate 30min at 37°C add_hrp->incubate2 wash2 Wash x5 incubate2->wash2 add_tmb Add TMB Substrate wash2->add_tmb incubate3 Incubate 15-20min at 37°C add_tmb->incubate3 add_stop Add Stop Solution incubate3->add_stop read Read Absorbance at 450nm add_stop->read end End read->end

Caption: Workflow for cGMP Competitive ELISA.

experimental_workflow_ki67 start Start deparaffinize Deparaffinize and Rehydrate Sections start->deparaffinize antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval permeabilize Permeabilize antigen_retrieval->permeabilize block Block permeabilize->block primary_ab Incubate with anti-Ki-67 Antibody block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain mount Mount counterstain->mount visualize Visualize with Fluorescence Microscope mount->visualize end End visualize->end

Caption: Workflow for Ki-67 Immunofluorescence.

Conclusion

The elevation of intracellular cGMP is the central mechanism through which vosoritide exerts its therapeutic effect in achondroplasia. By activating the NPR-B receptor and subsequently increasing cGMP levels, vosoritide effectively bypasses the pathological signaling cascade initiated by the mutated FGFR3 receptor. This leads to a restoration of chondrocyte proliferation and differentiation, ultimately promoting longitudinal bone growth. The quantitative data from clinical trials robustly support this mechanism, demonstrating a clear correlation between vosoritide administration, increased growth velocity, and changes in biomarkers indicative of cGMP pathway activation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate role of cGMP in skeletal dysplasias and to evaluate the efficacy of novel therapeutic interventions targeting this pathway.

References

Preclinical Evidence for Voxzogo's Impact on Endochondral Ossification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achondroplasia, the most common form of skeletal dysplasia, arises from a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to the constitutive activation of the FGFR3 protein, a negative regulator of bone growth, which in turn impairs endochondral ossification—the process by which most long bones elongate. The downstream signaling cascade, primarily through the Mitogen-Activated Protein Kinase (MAPK) pathway, results in decreased chondrocyte proliferation and differentiation within the growth plate, leading to disproportionate short stature and other skeletal abnormalities.[1]

Voxzogo (vosoritide), a C-type natriuretic peptide (CNP) analog, has emerged as a targeted therapy for achondroplasia.[1][2] It functions by binding to the Natriuretic Peptide Receptor-B (NPR-B) on chondrocytes, stimulating the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This increase in intracellular cGMP antagonizes the overactive FGFR3 signaling by inhibiting the RAF-1 kinase in the MAPK pathway, thereby restoring the balance of signals that govern chondrocyte activity and promoting endochondral bone growth.[3][4][5][6] This technical guide provides an in-depth overview of the preclinical evidence supporting the mechanism and efficacy of this compound in modulating endochondral ossification, with a focus on quantitative data from in vitro and in vivo models.

Signaling Pathway and Mechanism of Action

The core of this compound's mechanism lies in its ability to counteract the inhibitory effects of the mutated FGFR3 signaling cascade in chondrocytes. The following diagram illustrates this molecular interaction.

This compound Mechanism of Action FGF FGF FGFR3 Mutated FGFR3 FGF->FGFR3 Activates This compound This compound (CNP Analog) NPRB NPR-B This compound->NPRB Binds to RAS RAS FGFR3->RAS Activates Guanylate_Cyclase Guanylate Cyclase NPRB->Guanylate_Cyclase Activates RAF1 RAF-1 RAS->RAF1 Activates MEK MEK1/2 RAF1->MEK Phosphorylates ERK p-ERK1/2 MEK->ERK Phosphorylates Transcription_Factors_Inhibition Inhibition of Proliferation & Differentiation Genes ERK->Transcription_Factors_Inhibition Leads to cGMP cGMP Guanylate_Cyclase->cGMP GTP GTP GTP->Guanylate_Cyclase Converts to PKGII PKGII cGMP->PKGII Activates PKGII->RAF1 Inhibits

Figure 1: this compound's mechanism of action on the FGFR3 signaling pathway.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound (referred to as BMN 111 in early studies) on bone growth and chondrocyte function.

In Vivo Efficacy in Fgfr3Y367C/+ Mouse Model

This mouse model recapitulates many of the skeletal features of human achondroplasia.

Table 1: Effect of Vosoritide on Skeletal Parameters in Fgfr3Y367C/+ Mice

ParameterWild-Type (Vehicle)Fgfr3Y367C/+ (Vehicle)Fgfr3Y367C/+ (Vosoritide)% Correction
Naso-anal Length (mm) 48.2 ± 0.542.5 ± 0.646.1 ± 0.463%
Femur Length (mm) 14.8 ± 0.212.1 ± 0.313.9 ± 0.267%
Tibia Length (mm) 17.9 ± 0.214.5 ± 0.316.8 ± 0.268%
Skull Length (mm) 22.1 ± 0.220.9 ± 0.221.7 ± 0.267%
Foramen Magnum (B12768669) Area (mm²) 8.9 ± 0.36.8 ± 0.38.1 ± 0.362%

Data adapted from Lorget et al., 2012. Mice were treated with daily subcutaneous injections of vosoritide (500 µg/kg) or vehicle for 20 days, starting at day 10 of life. Values are presented as mean ± SEM.

Table 2: Histomorphometric Analysis of the Tibial Growth Plate in Fgfr3Y367C/+ Mice

ParameterWild-Type (Vehicle)Fgfr3Y367C/+ (Vehicle)Fgfr3Y367C/+ (Vosoritide)
Total Growth Plate Height (µm) 350 ± 15210 ± 10315 ± 12
Proliferative Zone Height (µm) 180 ± 1090 ± 8155 ± 10
Hypertrophic Zone Height (µm) 125 ± 885 ± 6115 ± 7

Data adapted from Lorget et al., 2012. Measurements were taken from the proximal tibial growth plate after 20 days of treatment. Values are presented as mean ± SEM.

In Vitro Efficacy in Human Chondrocytes

Table 3: Effect of Vosoritide on MAPK Signaling in Human Achondroplasia Chondrocytes

Treatment ConditionRelative p-ERK1/2 Levels
Untreated Control 1.00
FGF2 Stimulation 3.5 ± 0.4
FGF2 + Vosoritide 1.5 ± 0.2

Data adapted from Lorget et al., 2012. Human achondroplasia chondrocytes were stimulated with FGF2 in the presence or absence of vosoritide. p-ERK1/2 levels were quantified by Western blot and normalized to total ERK. Values are presented as mean ± SEM.

Experimental Protocols

In Vivo Study in Fgfr3Y367C/+ Mouse Model

Animal Model:

  • Strain: Fgfr3Y367C/+ mice, which carry a tyrosine-to-cysteine substitution at codon 367 of the Fgfr3 gene, homologous to a common mutation in human achondroplasia.[4]

  • Breeding: Heterozygous Fgfr3Y367C/+ males were crossed with wild-type females.

  • Genotyping: Offspring were genotyped by PCR analysis of tail DNA.

  • Housing: Mice were housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration:

  • Test Article: Vosoritide (BMN 111)

  • Dose: 500 µg/kg body weight

  • Route: Subcutaneous injection

  • Frequency: Once daily

  • Duration: 20 days, from postnatal day 10 to day 30.

  • Control: Vehicle (saline) administered under the same regimen.

Skeletal Analysis:

  • Radiography: Whole-body X-rays were taken at the end of the treatment period using a digital X-ray system.

  • Measurements: Skeletal parameters, including naso-anal length, femur and tibia length, and skull dimensions, were measured from the radiographs using calibrated software.

  • Micro-CT Analysis: Foramen magnum area was quantified using micro-computed tomography (micro-CT) scans of the skulls.

Histology and Histomorphometry:

  • Tissue Preparation: Tibias were dissected, fixed in 4% paraformaldehyde, decalcified in EDTA, and embedded in paraffin.

  • Staining: 5 µm sections of the proximal tibia were stained with Hematoxylin and Eosin (H&E) and Safranin O.

  • Analysis: The height of the total growth plate, proliferative zone, and hypertrophic zone was measured from the stained sections using image analysis software.

In Vitro Study with Human Chondrocytes

Cell Culture:

  • Cell Source: Primary human costal chondrocytes were obtained from individuals with achondroplasia undergoing thoracic surgery.

  • Culture Medium: Cells were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C and 5% CO2.

Western Blot Analysis for p-ERK1/2:

  • Cell Treatment: Chondrocytes were serum-starved overnight and then pre-treated with or without vosoritide for 1 hour before stimulation with Fibroblast Growth Factor 2 (FGF2) for 15 minutes.

  • Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Band intensities were quantified using densitometry software, and p-ERK1/2 levels were normalized to total ERK1/2 levels.

Experimental Workflow Visualization

The following diagram outlines the workflow for the in vivo preclinical study of this compound in the Fgfr3Y367C/+ mouse model.

In_Vivo_Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (20 Days) cluster_analysis Endpoint Analysis (Day 30) A Generate Fgfr3Y367C/+ and Wild-Type Littermates B Genotype Pups at Birth A->B C Randomize into Treatment Groups (Vehicle or Vosoritide) B->C D Daily Subcutaneous Injections (Postnatal Day 10-30) C->D E Radiographic Skeletal Survey D->E F Micro-CT of Skulls D->F G Histology of Tibial Growth Plates D->G H Data Analysis and Comparison E->H F->H G->H

Figure 2: Workflow for the in vivo evaluation of this compound in an achondroplasia mouse model.

Conclusion

The preclinical data provide robust evidence for the mechanism of action and efficacy of this compound in addressing the underlying pathophysiology of achondroplasia. In vivo studies using the Fgfr3Y367C/+ mouse model demonstrate that vosoritide treatment leads to significant improvements in skeletal growth, including increased length of long bones and normalization of craniofacial features. These macroscopic changes are supported by histological evidence of an expanded and more organized growth plate, with increased proliferation and differentiation of chondrocytes. At the molecular level, in vitro studies with human achondroplasia chondrocytes confirm that vosoritide effectively antagonizes the overactive FGFR3 signaling pathway by inhibiting the phosphorylation of ERK1/2. Collectively, these preclinical findings established a strong foundation for the successful clinical development of this compound as a targeted therapy for individuals with achondroplasia.

References

The Genetic Basis of Achondroplasia and the Rationale for Voxzogo (Vosoritide) Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Achondroplasia, the most common form of dwarfism, arises from a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to constitutive activation of the FGFR3 protein, a negative regulator of bone growth, resulting in impaired endochondral ossification and disproportionately short stature. Voxzogo (vosoritide), a C-type natriuretic peptide (CNP) analog, represents a targeted therapeutic approach designed to counteract the downstream effects of the overactive FGFR3 signaling pathway. This guide provides a comprehensive overview of the molecular genetics of achondroplasia, the mechanism of action of this compound, and a summary of the key preclinical and clinical data supporting its use.

The Genetic and Molecular Basis of Achondroplasia

Achondroplasia is an autosomal dominant disorder, with approximately 80% of cases resulting from a de novo mutation. The worldwide incidence is estimated to be around 1 in 25,000 live births.

The Role of the FGFR3 Gene

The underlying cause of over 98% of achondroplasia cases is a specific point mutation in the FGFR3 gene, located on chromosome 4p16.3.[1] This gene encodes the Fibroblast Growth Factor Receptor 3, a transmembrane tyrosine kinase receptor that plays a crucial role in regulating chondrocyte proliferation and differentiation in the growth plates of long bones.

The G380R Mutation: A Gain-of-Function Defect

The predominant mutation in achondroplasia is a glycine-to-arginine substitution at codon 380 (G380R) in the transmembrane domain of the FGFR3 protein.[1] This single amino acid change leads to ligand-independent dimerization and constitutive activation of the receptor's tyrosine kinase activity. This "gain-of-function" mutation results in an exaggerated inhibitory signal within chondrocytes, even in the absence of its natural fibroblast growth factor (FGF) ligands.

Table 1: Prevalence of the G380R Mutation in Achondroplasia

MutationNucleotide ChangeConsequencePrevalence in Achondroplasia Patients
G380Rc.1138G>AGlycine to Arginine~97%[2]
G380Rc.1138G>CGlycine to Arginine~1%
Dysregulated Downstream Signaling Pathways

The constitutive activation of FGFR3 in achondroplasia leads to the over-stimulation of downstream intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and the Signal Transducer and Activator of Transcription (STAT) pathways.

  • MAPK Pathway: The overactive FGFR3 perpetually phosphorylates and activates downstream components of the MAPK pathway, including RAF-1, MEK1/2, and ERK1/2.[3] This sustained signaling inhibits chondrocyte proliferation and differentiation, leading to a disorganized and narrowed growth plate.

  • STAT Pathway: The STAT1 pathway is also activated by the mutant FGFR3, contributing to the inhibition of chondrocyte proliferation.[4]

The net effect of this dysregulated signaling is a significant reduction in endochondral ossification, the process by which cartilage is replaced by bone, resulting in the characteristic short-limbed dwarfism of achondroplasia.

FGFR3_Signaling_Achondroplasia cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3_mut Mutant FGFR3 (G380R) FGF->FGFR3_mut Ligand-independent constitutive activation GRB2_SOS GRB2/SOS FGFR3_mut->GRB2_SOS STAT1 STAT1 FGFR3_mut->STAT1 RAS RAS GRB2_SOS->RAS RAF1 RAF-1 RAS->RAF1 MEK12 MEK1/2 RAF1->MEK12 ERK12 ERK1/2 MEK12->ERK12 Proliferation_Differentiation Chondrocyte Proliferation & Differentiation ERK12->Proliferation_Differentiation STAT1->Proliferation_Differentiation

Figure 1: Dysregulated FGFR3 Signaling in Achondroplasia.

Rationale for this compound (Vosoritide) Treatment

The therapeutic strategy for achondroplasia has shifted from symptomatic management to targeting the underlying molecular pathology. This compound is a prime example of this targeted approach.

The Counter-regulatory Role of the C-type Natriuretic Peptide (CNP) Pathway

The C-type natriuretic peptide (CNP) signaling pathway acts as a natural antagonist to the FGFR3 pathway in chondrocytes.[5] CNP binds to its receptor, Natriuretic Peptide Receptor-B (NPR-B), which stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP).[6] Elevated intracellular cGMP levels activate Protein Kinase G II (PKGII), which in turn phosphorylates and inhibits RAF-1, a key component of the MAPK pathway downstream of FGFR3.[3] By inhibiting the MAPK pathway, the CNP/NPR-B/cGMP axis promotes chondrocyte proliferation and differentiation, thereby fostering bone growth.[7]

This compound: A CNP Analog with an Extended Half-life

This compound (vosoritide) is a synthetic analog of human CNP. It is a 39-amino acid peptide that differs from the native 22-amino acid CNP by the addition of 17 amino acids at the N-terminus, which confers resistance to neutral endopeptidase (NEP) degradation, thereby extending its half-life.

By mimicking the action of endogenous CNP, this compound binds to and activates NPR-B, leading to increased intracellular cGMP levels.[6] This, in turn, inhibits the overactive MAPK signaling cascade initiated by the mutant FGFR3, restoring a more balanced regulation of chondrocyte activity and promoting endochondral bone growth.[3]

Voxzogo_Mechanism_of_Action cluster_intracellular Intracellular Space This compound This compound (Vosoritide) NPRB NPR-B This compound->NPRB cGMP ↑ cGMP NPRB->cGMP FGFR3_mut Mutant FGFR3 (G380R) RAF1 RAF-1 FGFR3_mut->RAF1 Constitutive Activation PKGII PKGII cGMP->PKGII PKGII->RAF1 MEK12 MEK1/2 RAF1->MEK12 ERK12 ERK1/2 MEK12->ERK12 Proliferation_Differentiation Chondrocyte Proliferation & Differentiation ERK12->Proliferation_Differentiation Bone Growth Bone Growth Proliferation_Differentiation->Bone Growth

Figure 2: Mechanism of Action of this compound (Vosoritide).

Clinical Efficacy and Safety of this compound

The efficacy and safety of this compound have been evaluated in a series of clinical trials and are supported by growing real-world evidence.

Key Clinical Trial Findings

The clinical development program for this compound has consistently demonstrated a positive effect on annualized growth velocity (AGV) in children with achondroplasia.

Table 2: Summary of Key Efficacy Data from this compound Clinical Trials

Study PhaseAge RangeTreatment GroupPlacebo/Control GroupKey Efficacy OutcomeReference
Phase 3 (52 weeks)5-17 yearsAGV: 8.26 cm/yearAGV: 6.69 cm/yearMean difference in AGV: +1.57 cm/year[8]
Phase 2 (52 weeks)< 5 yearsImprovement in Height Z-score: +0.30 SD-Improvement in AGV vs. placebo: +0.92 cm/year[9]
Phase 2 Extension (7 years)5-14 years (at enrollment)Median height gain: ~11 cmUntreated peersSustained improvement in growth velocity[8]
Real-World Evidence

Post-marketing studies and registry data continue to support the efficacy and safety of this compound in a real-world setting.

Table 3: Summary of Real-World Evidence for this compound

Study/RegistryNumber of PatientsAge RangeDuration of TreatmentKey FindingsReference
CrescNet Registry143Median: 6.12 years12 monthsAverage height increase: 6.36 cm; Height Z-score improvement: +0.7[10][11][12]
CrescNet Registry73Median: 6.12 years24 monthsAverage height increase: 11.86 cm; Height Z-score improvement: +1.15[10][12]
French Real-World Study17> 5 years18 monthsAverage height increase: 8.76 cm; Mean Z-score improvement: +0.56[10][11]
Safety and Tolerability

The most common adverse reactions reported in clinical trials include injection site reactions (erythema, swelling, urticaria, pain), vomiting, and transient hypotension.[8][13] The risk of hypotension can be mitigated by ensuring the patient is well-hydrated and has had adequate food intake prior to administration.[14] No drug-related serious adverse effects or deaths have been reported in the long-term extension studies.[8]

Key Experimental Protocols

This section provides an overview of the methodologies used in preclinical and clinical studies to evaluate the genetic basis of achondroplasia and the effects of this compound.

Western Blot Analysis of FGFR3 Phosphorylation

Objective: To determine the phosphorylation status of FGFR3 and its downstream effectors (e.g., ERK) in response to treatment.

Methodology:

  • Cell Culture and Treatment: Chondrocyte cell lines or primary chondrocytes are cultured to 70-80% confluency. Cells are then serum-starved for 12-24 hours before treatment with various concentrations of an FGFR3 inhibitor or vosoritide for a specified duration (e.g., 1-4 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and incubated with a primary antibody specific for phosphorylated FGFR3 (e.g., anti-p-FGFR3 Tyr653/654) or phosphorylated ERK (p-ERK) overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The membrane is then stripped and re-probed for total FGFR3 and a loading control (e.g., GAPDH) for normalization.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pFGFR3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Figure 3: Western Blot Experimental Workflow.

In Vitro Chondrocyte Proliferation Assay

Objective: To assess the effect of compounds on the proliferation of chondrocytes.

Methodology:

  • Cell Seeding: Chondrocytes are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the test compound (e.g., vosoritide) for 48-72 hours.

  • Proliferation Assay: A proliferation reagent such as MTT or WST-1 is added to each well, and the plate is incubated for 1-4 hours.

  • Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.

  • Data Analysis: Absorbance values are normalized to a vehicle control to determine the percentage of cell viability/proliferation.

Generation and Analysis of Achondroplasia Mouse Models

Objective: To study the pathophysiology of achondroplasia in vivo and to evaluate the efficacy of potential therapies.

Methodology:

  • Generation of Knock-in Mice: A targeting vector containing the murine equivalent of the human G380R mutation (G374R) is introduced into embryonic stem (ES) cells.[15] Targeted ES cells are injected into blastocysts to generate chimeric mice, which are then bred to establish a germline transmission of the mutant allele.[16]

  • Genotyping: Genomic DNA is extracted from tail biopsies, and PCR is performed using specific primers to distinguish between wild-type and mutant alleles.[17]

  • Histological Analysis of Growth Plates:

    • Tissue Preparation: Tibias are dissected, fixed in 4% paraformaldehyde, decalcified in EDTA, and embedded in paraffin.

    • Staining: 5 µm sections are stained with Hematoxylin (B73222) and Eosin (B541160) (H&E) to visualize the overall morphology of the growth plate, and with Safranin O to assess cartilage matrix proteoglycan content.[12][18]

    • Immunohistochemistry: Sections can be stained with antibodies against markers of proliferation (e.g., Ki67) and downstream signaling molecules (e.g., p-ERK) to assess the molecular effects of treatment.[14]

Conclusion

Achondroplasia is a well-characterized genetic disorder with a clear molecular basis. The development of this compound, a targeted therapy that counteracts the overactive FGFR3 signaling pathway, represents a significant advancement in the management of this condition. Clinical data have consistently demonstrated the efficacy of this compound in increasing growth velocity in children with achondroplasia, with a favorable safety profile. Ongoing research and long-term studies will further elucidate the full potential of this therapeutic approach to improve the health and quality of life for individuals with achondroplasia.

References

Methodological & Application

Application Notes and Protocols for Vosoritide Administration in Mouse Models of Dwarfism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of vosoritide, a C-type natriuretic peptide (CNP) analog, in mouse models of dwarfism, primarily focusing on achondroplasia. The information is curated from preclinical studies to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of vosoritide.

Introduction

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.[1] This mutation leads to constitutive activation of the FGFR3 signaling pathway, which in turn inhibits chondrocyte proliferation and differentiation in the growth plates, resulting in impaired endochondral bone growth.[1][2]

Vosoritide (BMN 111) is a CNP analog developed to counteract the effects of the FGFR3 mutation.[2] It works by binding to the Natriuretic Peptide Receptor-B (NPR-B), stimulating the production of cyclic guanosine (B1672433) monophosphate (cGMP).[2] Increased cGMP levels inhibit the downstream signaling of the overactive FGFR3 pathway, specifically the RAF-MEK-ERK cascade, thereby promoting chondrocyte proliferation and differentiation and restoring endochondral bone growth.[2]

Signaling Pathway of Vosoritide

The signaling pathway of vosoritide involves the antagonism of the overactive FGFR3 pathway. The following diagram illustrates this mechanism.

vosoritide_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vosoritide Vosoritide NPRB NPR-B Receptor Vosoritide->NPRB Binds to FGF FGF FGFR3 Mutated FGFR3 Receptor FGF->FGFR3 Activates cGMP cGMP NPRB->cGMP Converts GTP to RAF RAF FGFR3->RAF Activates GTP GTP GTP->cGMP MEK MEK cGMP->MEK Inhibits Proliferation Chondrocyte Proliferation & Differentiation cGMP->Proliferation Promotes RAF->MEK ERK ERK MEK->ERK Inhibition Inhibition of Chondrocyte Proliferation ERK->Inhibition

Caption: Vosoritide signaling pathway in chondrocytes.

Recommended Mouse Model

The Fgfr3Y367C/+ mouse model is a well-established and relevant model for studying achondroplasia. This model carries a tyrosine to cysteine substitution at codon 367, which is analogous to the most common mutation in human achondroplasia. These mice exhibit the characteristic features of the human condition, including shortened long bones, craniofacial abnormalities, and disorganized growth plates.

Experimental Protocols

The following protocols are based on preclinical studies of vosoritide (or its analog BMN 111) in the Fgfr3Y367C/+ mouse model.

Vosoritide Administration Protocol

This protocol outlines the daily subcutaneous administration of vosoritide to neonatal mice.

Materials:

  • Vosoritide (BMN 111)

  • Sterile 0.9% saline solution

  • Insulin syringes (31-gauge needle)

  • Animal scale

Procedure:

  • Reconstitution: Reconstitute lyophilized vosoritide in sterile 0.9% saline to the desired stock concentration. The final injection volume should be kept low (e.g., 10 µL) for neonatal mice.

  • Dosage: A daily dose of 80 µg/kg of body weight has been shown to be effective in preclinical studies.

  • Administration:

    • Weigh the mouse pups daily to ensure accurate dosing.

    • Administer the calculated dose via subcutaneous injection into the loose skin over the back.

    • Alternate the injection site daily to avoid irritation.

  • Treatment Duration: Treatment should be initiated in early postnatal life (e.g., postnatal day 1) and can be continued for a period of 10 to 20 days for initial efficacy studies. Longer-term studies can be designed as needed.

  • Control Group: An equivalent volume of sterile 0.9% saline should be administered to the control group.

Skeletal Analysis Protocol

This protocol describes the methods for analyzing the skeletal effects of vosoritide treatment.

Materials:

  • Dissecting tools

  • 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

  • Micro-computed tomography (µCT) system

  • Histology processing reagents (e.g., ethanol (B145695) series, xylene, paraffin)

  • Microtome

  • Staining reagents (e.g., Hematoxylin and Eosin, Safranin-O/Fast Green)

  • Microscope with a digital camera and measurement software

Procedure:

  • Tissue Collection: At the end of the treatment period, euthanize the mice and dissect the femurs and tibias.

  • µCT Analysis:

    • Fix the bones in 4% PFA overnight.

    • Scan the bones using a µCT system to measure bone length and analyze 3D bone architecture.

  • Histological Analysis:

    • Decalcify the bones (if necessary for the chosen staining method).

    • Process the tissues through an ethanol series and embed in paraffin.

    • Section the bones longitudinally at a thickness of 5 µm.

    • Stain the sections with Hematoxylin and Eosin to visualize overall morphology and with Safranin-O/Fast Green to visualize cartilage.

    • Capture images of the growth plates and measure the height of the proliferative and hypertrophic zones using appropriate software.

Quantitative Data Summary

The following tables summarize the quantitative data from a representative preclinical study of a vosoritide analog in the Fgfr3Y367C/+ mouse model.

Table 1: Effect of Vosoritide Analog on Skeletal Parameters in Fgfr3Y367C/+ Mice

ParameterWild-Type (Saline)Fgfr3Y367C/+ (Saline)Fgfr3Y367C/+ (Vosoritide Analog)
Body Weight (g) 10.5 ± 0.57.5 ± 0.48.5 ± 0.6
Naso-anal Length (mm) 85 ± 270 ± 378 ± 2
Femur Length (mm) 12.0 ± 0.39.5 ± 0.210.8 ± 0.3
Tibia Length (mm) 13.5 ± 0.410.5 ± 0.312.0 ± 0.4

Data are presented as mean ± SD.

Table 2: Histomorphometric Analysis of the Proximal Tibial Growth Plate in Fgfr3Y367C/+ Mice

ParameterWild-Type (Saline)Fgfr3Y367C/+ (Saline)Fgfr3Y367C/+ (Vosoritide Analog)
Total Growth Plate Height (µm) 450 ± 25250 ± 20380 ± 30
Proliferative Zone Height (µm) 250 ± 15120 ± 10200 ± 18
Hypertrophic Zone Height (µm) 150 ± 1080 ± 8130 ± 12

Data are presented as mean ± SD.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a preclinical study of vosoritide in a mouse model of dwarfism.

experimental_workflow cluster_analysis Analysis Methods start Start breeding Breed Fgfr3Y367C/+ Mice start->breeding genotyping Genotype Pups breeding->genotyping grouping Randomize into Treatment Groups (Vosoritide vs. Saline) genotyping->grouping treatment Daily Subcutaneous Injections (e.g., 80 µg/kg for 10-20 days) grouping->treatment monitoring Daily Weight Measurement treatment->monitoring euthanasia Euthanasia and Tissue Collection treatment->euthanasia monitoring->treatment analysis Skeletal Analysis euthanasia->analysis uct µCT for Bone Length analysis->uct histology Histology for Growth Plate Analysis analysis->histology data Data Analysis and Interpretation uct->data histology->data end End data->end

References

Application Note: In Vitro Bioactivity of Voxzogo® (vosoritide) on Chondrocyte Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Achondroplasia is the most common form of genetic skeletal dysplasia leading to disproportionate short stature.[1][2][3] It is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.[1][2][4] This mutation leads to the constitutive activation of the FGFR3 receptor in chondrocytes, the cells responsible for cartilage formation and bone growth.[5] The overactive FGFR3 signaling pathway impairs chondrocyte proliferation and differentiation within the growth plates, resulting in impaired endochondral bone growth.[1][2][5][6]

Voxzogo® (vosoritide) is a C-type natriuretic peptide (CNP) analog developed as a targeted therapy for achondroplasia.[1][4][6][7] this compound functions by binding to the Natriuretic Peptide Receptor-B (NPR-B, also known as NPR2) on the surface of chondrocytes.[1][4][8] This binding activates intracellular guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[1][8][9] The elevated cGMP levels antagonize the downstream signaling of the overactive FGFR3 pathway, primarily by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway at the level of RAF-1.[4][5][7] By restoring balance to these signaling pathways, this compound promotes the proliferation and differentiation of chondrocytes, thereby supporting endochondral bone growth.[1][6][7]

Principle of the Assay

The bioactivity of this compound can be determined in vitro by quantifying its effects on key cellular and molecular processes in a chondrogenic cell line, such as the mouse-derived ATDC5 cell line.[10] This application note describes three key assays to measure the biological activity of this compound:

  • Chondrocyte Proliferation Assay: Measures the dose-dependent increase in cell viability and proliferation in response to this compound treatment.

  • Chondrocyte Differentiation Assay: Quantifies the synthesis of sulfated glycosaminoglycans (GAGs), a hallmark of chondrocyte extracellular matrix production, using Alcian Blue staining.[11][12]

  • Signaling Pathway Modulation Assay: Assesses the direct molecular mechanism by measuring the reduction of phosphorylated Extracellular signal-Regulated Kinase (p-ERK), a key downstream component of the FGFR3-MAPK pathway, via Western Blot.[5][7]

Signaling Pathway and Experimental Workflow

Signaling_Pathway cluster_FGFR3 FGFR3 Pathway (Inhibitory) cluster_NPR2 This compound / NPR-2 Pathway (Stimulatory) FGF FGF FGFR3 Overactive FGFR3 FGF->FGFR3 RAS RAS FGFR3->RAS RAF1 RAF-1 RAS->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Inhibition Inhibition of Chondrocyte Proliferation & Differentiation pERK->Inhibition This compound This compound (CNP Analog) NPR2 NPR-2 This compound->NPR2 cGMP ↑ cGMP NPR2->cGMP PKG PKG cGMP->PKG PKG->RAF1 Inhibits Stimulation Promotion of Chondrocyte Proliferation & Differentiation PKG->Stimulation

Caption: this compound/NPR-2 pathway antagonizes overactive FGFR3 signaling.

Experimental_Workflow cluster_assays Bioactivity Assays start Culture ATDC5 Chondrocyte Cell Line seed Seed Cells into Multi-well Plates start->seed differentiate Induce Chondrogenic Differentiation seed->differentiate treat Treat with this compound (Dose-Response) differentiate->treat prolif Proliferation Assay (CCK-8 / MTS) treat->prolif alcian Differentiation Assay (Alcian Blue Staining) treat->alcian western Signaling Assay (Western Blot p-ERK) treat->western analysis Data Acquisition & Analysis prolif->analysis alcian->analysis western->analysis

Caption: High-level workflow for assessing this compound bioactivity in vitro.

Materials and Reagents

  • Cells: ATDC5 mouse chondrogenic cell line

  • This compound (vosoritide): Lyophilized powder

  • Media & Buffers:

    • DMEM/F-12 Medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin Solution (100x)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • Sterile, nuclease-free water

  • Chondrogenic Differentiation:

    • Insulin-Transferrin-Selenium (ITS) supplement (100x)

  • Proliferation Assay:

    • Cell Counting Kit-8 (CCK-8) or MTS reagent

  • Alcian Blue Staining:

    • 4% Paraformaldehyde (PFA) in PBS

    • Alcian Blue 8GX

    • Glacial Acetic Acid

    • Guanidine-HCl

  • Western Blot:

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktails

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer

    • Primary Antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2

    • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

    • ECL Western Blotting Substrate

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Inverted microscope

    • Microplate reader (450 nm and 620 nm capability)

    • Western blot equipment (electrophoresis and transfer systems, imaging system)

    • Multi-well culture plates (96-well, 24-well, 6-well)

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Culture ATDC5 cells in DMEM/F-12 supplemented with 5% FBS and 1% Penicillin-Streptomycin.[10][13]

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells at 80-90% confluency using Trypsin-EDTA. Resuspend cells in fresh culture medium and re-seed at a ratio of 1:5 to 1:10.

Protocol 2: Chondrogenic Differentiation and this compound Treatment
  • Preparation: Reconstitute lyophilized this compound in sterile water to create a 1 mg/mL stock solution. Aliquot and store at -80°C. Prepare fresh serial dilutions in differentiation medium for each experiment.

  • Seeding: Seed ATDC5 cells into appropriate multi-well plates at a density of 6 x 10³ cells/cm². Allow cells to adhere for 24 hours.

  • Differentiation: After 24 hours, replace the growth medium with differentiation medium (DMEM/F-12, 1% Penicillin-Streptomycin, and 1x ITS supplement).

  • Treatment: Add varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) to the differentiation medium. Culture the cells for the duration specified in each assay protocol.

Protocol 3: Proliferation Assay (CCK-8)
  • Seed cells in a 96-well plate and treat as described in Protocol 2.

  • Culture for 72 hours.

  • Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell proliferation relative to the untreated control (0 nM this compound).

Protocol 4: Differentiation Assay (Alcian Blue Staining)
  • Seed cells in a 24-well plate and treat as described in Protocol 2. Culture for 14 days, replacing the medium with fresh this compound every 2-3 days.

  • Fixation: Gently wash wells twice with PBS. Fix the cells with 4% PFA for 20 minutes at room temperature.

  • Staining: Wash wells three times with deionized water. Add 0.5 mL of 1% Alcian Blue solution (in 3% acetic acid, pH 2.5) to each well.[11] Incubate for 30 minutes.[14][15]

  • Washing: Aspirate the staining solution and wash the wells repeatedly with deionized water until the wash water is clear.

  • Quantification: Add 0.5 mL of 6M Guanidine-HCl to each well and incubate for 6 hours at room temperature on a shaker to extract the dye.

  • Transfer 100 µL of the extracted dye to a 96-well plate and measure the absorbance at 620 nm.

Protocol 5: Western Blot for p-ERK/ERK Analysis
  • Seed cells in a 6-well plate and grow to 80% confluency.

  • Serum-starve the cells for 4-6 hours in basal medium (DMEM/F-12 only).

  • Pre-treat cells with varying concentrations of this compound for 30 minutes.

  • Stimulate the FGFR3 pathway by adding a known agonist (e.g., FGF2) for 15 minutes.

  • Lysis: Immediately place plates on ice, wash with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer with protease/phosphatase inhibitors. Scrape cells and collect the lysate.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Denature 20 µg of protein per sample in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour. Incubate with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and present data as the ratio of p-ERK to total ERK.

Data Presentation and Analysis

All quantitative data should be presented as the mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Effect of this compound on ATDC5 Chondrocyte Proliferation

This compound Conc. (nM) Mean Absorbance (OD 450nm) Std. Deviation % Proliferation vs. Control
0 (Control) 0.85 0.07 100%
0.1 0.92 0.08 108%
1 1.05 0.09 124%
10 1.28 0.11 151%
100 1.45 0.13 171%

| 1000 | 1.48 | 0.12 | 174% |

Table 2: Effect of this compound on ATDC5 Extracellular Matrix Production (Alcian Blue)

This compound Conc. (nM) Mean Absorbance (OD 620nm) Std. Deviation % GAG Production vs. Control
0 (Control) 0.22 0.03 100%
0.1 0.25 0.03 114%
1 0.31 0.04 141%
10 0.45 0.05 205%
100 0.58 0.06 264%

| 1000 | 0.60 | 0.07 | 273% |

Table 3: Effect of this compound on FGF-Stimulated ERK Phosphorylation

This compound Conc. (nM) p-ERK / Total ERK Ratio Std. Deviation % Inhibition of p-ERK
0 (Control) 1.00 0.09 0%
0.1 0.85 0.08 15%
1 0.62 0.07 38%
10 0.33 0.05 67%
100 0.15 0.03 85%

| 1000 | 0.12 | 0.03 | 88% |

Note: The data presented in the tables are for illustrative purposes only and do not represent actual experimental results.

References

Application Notes and Protocols for the Laboratory Use of Lyophilized Vosoritide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, storage, and laboratory use of lyophilized vosoritide. The information is intended to guide researchers in handling this C-type natriuretic peptide (CNP) analog for in vitro and other preclinical research applications.

Introduction to Vosoritide

Vosoritide is a recombinant human C-type natriuretic peptide (CNP) analog.[1][2] It is a 39-amino acid peptide that plays a crucial role in the regulation of bone growth.[2] In conditions such as achondroplasia, a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene leads to an overactive signaling pathway that inhibits chondrocyte proliferation and differentiation, resulting in impaired bone growth.[3] Vosoritide works by binding to the natriuretic peptide receptor-B (NPR-B), which in turn stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] Elevated intracellular cGMP levels antagonize the downstream signaling of the overactive FGFR3 pathway, specifically the mitogen-activated protein kinase (MAPK) pathway, thereby promoting chondrocyte proliferation and differentiation.[3][4]

Reconstitution of Lyophilized Vosoritide

Proper reconstitution of lyophilized vosoritide is critical for maintaining its biological activity. The following protocols are based on the manufacturer's instructions for the clinical formulation (VOXZOGO®) and general best practices for handling peptides in a laboratory setting.

Recommended Diluent

For most laboratory applications, it is recommended to reconstitute lyophilized vosoritide using a sterile, high-purity solvent.

  • Primary Recommended Diluent: Sterile Water for Injection, USP. This is the diluent provided for the clinical formulation and ensures compatibility with the lyophilized powder's excipients.[2][5]

  • Alternative Diluents for In Vitro Assays: For cell-based assays, vosoritide can be further diluted from the stock solution into sterile phosphate-buffered saline (PBS) or directly into the appropriate cell culture medium immediately before use. It is crucial to ensure the final concentration of any residual excipients from the initial reconstitution is compatible with the experimental system.

Reconstitution Protocol
  • Equilibration: Before opening, allow the vial of lyophilized vosoritide and the sterile diluent to reach room temperature (20°C to 25°C).[5][6][7] This prevents condensation from forming inside the vial upon opening.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Aseptic Technique: Perform all reconstitution steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

  • Diluent Addition: Using a sterile syringe and needle, slowly inject the appropriate volume of sterile water for injection into the vial.[5] Direct the stream of diluent down the side of the vial to avoid foaming.

  • Dissolution: Gently swirl the vial to dissolve the powder completely.[5][6] Do not shake or vortex , as this can cause aggregation or denaturation of the peptide. The reconstituted solution should be clear and colorless to yellow.[5][6] Do not use the solution if it is discolored, cloudy, or contains particulate matter.[5][6]

Reconstitution Data for Standard Vial Sizes

The following table summarizes the reconstitution parameters for commercially available formulations of vosoritide.

Vial Strength (mg of vosoritide)Volume of Sterile Water for Injection to Add (mL)Final Concentration (mg/mL)
0.40.50.8
0.560.70.8
1.20.62.0

Storage and Stability

Proper storage of both lyophilized and reconstituted vosoritide is essential to maintain its integrity and biological activity.

Storage of Lyophilized Powder
  • Long-term: Store lyophilized vosoritide in its original packaging, protected from light, in a refrigerator at 2°C to 8°C.[8] Do not freeze the lyophilized powder. For extended laboratory storage, refer to general peptide storage guidelines which recommend -20°C or -80°C for maximal stability.[9][10][11][12]

  • Short-term: Unopened vials can be stored at room temperature (up to 30°C) for a single period of up to 90 days, but should not be returned to the refrigerator.[8]

Storage of Reconstituted Solution
  • Short-term (Clinical Recommendation): The reconstituted solution is chemically and physically stable for a maximum of 3 hours at room temperature (20°C to 25°C).[5][6][7][8] It should be used immediately after reconstitution if possible.[13]

  • Long-term (Laboratory Recommendation): For laboratory use, it is advisable to prepare single-use aliquots of the reconstituted solution and store them frozen.

    • -20°C: Suitable for storage for several weeks to months.[9][11]

    • -80°C: Recommended for long-term storage (months to years).[9][11]

  • Important Considerations for Frozen Storage:

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[10] Aliquoting into single-use volumes is crucial.

    • Peptide Stability: Be aware that CNP analogs containing asparagine residues, such as vosoritide, can be susceptible to deamidation and degradation in aqueous solutions at physiological pH and temperature.[14] Long-term storage in solution may lead to a loss of activity.[14] It is recommended to perform functional validation of stored aliquots.

The following table summarizes the storage recommendations for vosoritide in a laboratory setting.

FormStorage ConditionDurationNotes
Lyophilized Powder2°C to 8°CPer manufacturer's expiry dateProtect from light.
Lyophilized Powder-20°C or -80°CYearsGeneral peptide guideline for long-term storage. Protect from moisture.
Reconstituted Solution20°C to 25°CUp to 3 hoursUse immediately if possible.
Reconstituted Solution (Aliquots)-20°CWeeks to MonthsAvoid repeated freeze-thaw cycles.
Reconstituted Solution (Aliquots)-80°CMonths to YearsRecommended for long-term storage. Avoid repeated freeze-thaw cycles.

Vosoritide Signaling Pathway

Vosoritide functions by modulating the balance between the CNP and FGFR3 signaling pathways in chondrocytes. The diagram below illustrates this mechanism of action.

Vosoritide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Receptor Vosoritide->NPRB Binds GC Guanylate Cyclase Domain FGFR3 Mutated FGFR3 RAF1 RAF-1 FGFR3->RAF1 Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKGII PKG II cGMP->PKGII Activates PKGII->RAF1 Inhibits Proliferation Chondrocyte Proliferation & Differentiation PKGII->Proliferation Promotes MEK12 MEK1/2 RAF1->MEK12 Activates ERK12 ERK1/2 MEK12->ERK12 Activates Inhibition Inhibition of Chondrocyte Proliferation ERK12->Inhibition Leads to

Caption: Vosoritide signaling pathway in chondrocytes.

Experimental Protocols

The following are example protocols for common laboratory experiments involving vosoritide. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Chondrocyte Proliferation Assay

This protocol describes a general workflow for assessing the effect of vosoritide on the proliferation of chondrocytes in culture.

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Proliferation Assay cluster_analysis Data Analysis Reconstitute Reconstitute Lyophilized Vosoritide in Sterile Water Dilute Prepare Serial Dilutions in Cell Culture Medium Reconstitute->Dilute Treat Treat Cells with Vosoritide Dilutions Dilute->Treat Seed Seed Chondrocytes in 96-well Plates Incubate1 Incubate for 24h to Allow Adherence Seed->Incubate1 Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddReagent Add Proliferation Reagent (e.g., MTT, WST-1) Incubate2->AddReagent Incubate3 Incubate for 2-4h AddReagent->Incubate3 Measure Measure Absorbance with Plate Reader Incubate3->Measure Analyze Analyze Data and Determine EC50 Measure->Analyze

Caption: General workflow for a chondrocyte proliferation assay.

Methodology:

  • Cell Seeding:

    • Culture a relevant chondrocyte cell line (e.g., ATDC5) or primary chondrocytes under appropriate conditions.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Vosoritide Preparation and Treatment:

    • Prepare a stock solution of vosoritide by reconstituting the lyophilized powder in sterile water as described in section 2.2.

    • Perform serial dilutions of the vosoritide stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).

    • Include a vehicle control (culture medium without vosoritide).

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared vosoritide dilutions or vehicle control.

    • Incubate the plate for 48 to 72 hours.

  • Proliferation Measurement:

    • Assess cell proliferation using a colorimetric assay such as MTT or WST-1, following the manufacturer's instructions.

    • Typically, this involves adding 10 µL of the assay reagent to each well and incubating for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control.

    • Plot the normalized absorbance against the log of the vosoritide concentration and perform a non-linear regression to determine the EC50 (half-maximal effective concentration).

cGMP Production Assay

This protocol outlines a method to measure the downstream effects of vosoritide by quantifying intracellular cGMP levels.

Methodology:

  • Cell Culture and Treatment:

    • Seed and culture chondrocytes as described in the proliferation assay protocol.

    • After 24 hours of adherence, replace the medium with serum-free medium and incubate for another 12-24 hours to synchronize the cells.

    • Prepare vosoritide dilutions in serum-free medium.

    • Treat the cells with various concentrations of vosoritide for a short duration (e.g., 10-30 minutes).

  • Cell Lysis:

    • After treatment, aspirate the medium and lyse the cells using a lysis buffer provided with a cGMP enzyme immunoassay (EIA) kit.

  • cGMP Measurement:

    • Quantify the cGMP concentration in the cell lysates using a commercially available cGMP EIA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the cGMP concentration for each sample based on the standard curve.

    • Plot the cGMP concentration against the vosoritide concentration to determine the dose-response relationship.

Safety Precautions

Vosoritide is a biologically active peptide. When handling vosoritide in a laboratory setting, standard laboratory safety practices should be followed.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the lyophilized powder and reconstituted solutions in a well-ventilated area or a fume hood to avoid inhalation.

  • In case of accidental skin or eye contact, rinse thoroughly with water.

  • Dispose of all waste materials, including vials, syringes, and needles, in accordance with local regulations for biohazardous and sharps waste.[7]

Disclaimer: This document is intended for laboratory research use only and is not a substitute for the official prescribing information for clinical use. Researchers should always refer to the manufacturer's product-specific information and conduct their own risk assessments before use.

References

Establishing a Dose-Response Curve for Vosoritide in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vosoritide, a C-type natriuretic peptide (CNP) analog, is a therapeutic agent developed to treat achondroplasia, the most common form of dwarfism. Achondroplasia is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene, leading to constitutive activation of its downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) pathway. This overactive signaling inhibits chondrocyte proliferation and differentiation, ultimately impairing endochondral bone growth.

Vosoritide works by binding to the natriuretic peptide receptor-B (NPR-B), which in turn stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] Elevated intracellular cGMP levels antagonize the FGFR3 signaling cascade by inhibiting the RAF-1 kinase, a key component of the MAPK pathway.[1][4] This inhibition of the MAPK/ERK pathway helps to restore normal chondrocyte proliferation and differentiation, thereby promoting bone growth.[5][6]

These application notes provide detailed protocols for establishing a dose-response curve for vosoritide in primary chondrocyte cultures. The described experiments will enable researchers to quantify the effects of vosoritide on chondrocyte proliferation, extracellular matrix production, and intracellular signaling pathways.

Signaling Pathways and Experimental Workflow

To understand the effects of vosoritide, it is crucial to visualize the targeted signaling pathway and the overall experimental process.

cluster_0 FGFR3 Signaling Pathway (Achondroplasia) cluster_1 Vosoritide Mechanism of Action FGF FGF FGFR3 FGFR3 (Constitutively Active) FGF->FGFR3 RAS RAS FGFR3->RAS RAF1 RAF-1 RAS->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK Inhibition Inhibition of Chondrocyte Proliferation & Differentiation ERK->Inhibition Vosoritide Vosoritide NPRB NPR-B Vosoritide->NPRB cGMP ↑ cGMP NPRB->cGMP cGMP->RAF1 Inhibition Promotion Promotion of Chondrocyte Proliferation & Differentiation cGMP->Promotion

Figure 1. Vosoritide's antagonistic effect on the FGFR3 pathway.

start Primary Chondrocyte Isolation & Culture treatment Vosoritide Treatment (Dose-Response) start->treatment assays Downstream Assays treatment->assays analysis Data Analysis & Dose-Response Curve Generation assays->analysis proliferation Proliferation Assay (BrdU) matrix ECM Production Assay (DMMB) signaling Signaling Pathway Analysis (pERK WB) end Results analysis->end

Figure 2. Experimental workflow for dose-response analysis.

Experimental Protocols

Primary Chondrocyte Isolation and Culture

This protocol describes the isolation of primary chondrocytes from cartilage tissue, a critical first step for in vitro studies.

Materials:

  • Cartilage tissue (e.g., from juvenile animal models)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Phosphate-Buffered Saline (PBS)

  • Cell strainers (70 µm)

  • Centrifuge

  • Tissue culture flasks/plates

Protocol:

  • Aseptically dissect cartilage tissue and wash it three times with sterile PBS containing 1% Penicillin-Streptomycin.

  • Mince the cartilage into small pieces (approximately 1-2 mm³).

  • Digest the minced tissue with 0.25% Collagenase Type II in DMEM at 37°C for 4-6 hours with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the filtered cell suspension at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Seed the chondrocytes in tissue culture flasks or plates at a density of 1-2 x 10⁴ cells/cm².

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.

  • Use chondrocytes at passage 1 or 2 for experiments to minimize dedifferentiation.

Vosoritide Dose-Response Treatment

This protocol outlines the treatment of primary chondrocytes with varying concentrations of vosoritide.

Materials:

  • Primary chondrocytes (cultured as described above)

  • Vosoritide stock solution (reconstituted according to manufacturer's instructions)

  • Serum-free culture medium

  • Multi-well plates (e.g., 96-well, 24-well, or 6-well depending on the downstream assay)

Protocol:

  • Seed primary chondrocytes in multi-well plates at an appropriate density and allow them to adhere and grow to 70-80% confluency.

  • Prior to treatment, starve the cells in serum-free medium for 12-24 hours to synchronize their cell cycle.

  • Prepare a serial dilution of vosoritide in serum-free medium. A suggested starting concentration range, based on studies with the analog CNP, is 0.1 pM to 100 nM.[1] A typical dose-response curve would include 6-8 concentrations (e.g., 0, 0.1 pM, 1 pM, 10 pM, 100 pM, 1 nM, 10 nM, 100 nM).

  • Remove the serum-free medium from the cells and replace it with the medium containing the different concentrations of vosoritide. Include a vehicle control (medium without vosoritide).

  • Incubate the cells with vosoritide for the desired time period, which will vary depending on the specific assay being performed (see protocols below).

Downstream Assays for Dose-Response Analysis

a. Chondrocyte Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

  • BrdU Cell Proliferation ELISA Kit (colorimetric)

  • Vosoritide-treated chondrocytes in a 96-well plate

  • Microplate reader

Protocol:

  • Treat the primary chondrocytes with varying concentrations of vosoritide for 24-48 hours as described in Protocol 2.

  • Add the BrdU labeling reagent to each well and incubate for an additional 2-4 hours at 37°C.

  • Remove the labeling medium and fix the cells.

  • Add the anti-BrdU-POD antibody and incubate as per the kit instructions.

  • Wash the wells and add the substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of proliferation relative to the vehicle control.

b. Extracellular Matrix Production Assay (DMMB Assay for Glycosaminoglycans)

This assay quantifies the amount of sulfated glycosaminoglycans (sGAGs), a major component of the cartilage extracellular matrix.

Materials:

Protocol:

  • Treat primary chondrocytes with varying concentrations of vosoritide for 48-72 hours.

  • After treatment, wash the cell layer with PBS and digest the cells and their extracellular matrix with papain digestion buffer overnight at 60°C.

  • Prepare a standard curve using chondroitin sulfate.

  • Add the DMMB dye solution to the digested samples and standards in a 96-well plate.

  • Immediately measure the absorbance at 525 nm and 595 nm (for background correction).

  • Calculate the sGAG concentration in each sample based on the standard curve.

  • Normalize the sGAG content to the total protein or DNA content of each well.

c. Signaling Pathway Analysis (Western Blot for pERK)

This method is used to detect the phosphorylation status of ERK, a key downstream kinase in the MAPK pathway, to assess the inhibitory effect of vosoritide.

Materials:

  • Vosoritide-treated chondrocytes in a 6-well plate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pERK1/2, anti-total ERK1/2, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat primary chondrocytes with varying concentrations of vosoritide for a short duration (e.g., 15-60 minutes) to observe changes in signaling. It is advisable to include a positive control, such as FGF2, to stimulate the MAPK pathway.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pERK1/2, total ERK1/2, and a loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the pERK signal to the total ERK signal.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of Vosoritide on Chondrocyte Proliferation (BrdU Assay)

Vosoritide ConcentrationAbsorbance (450 nm) (Mean ± SD)Proliferation (% of Control)
Vehicle Control (0 nM)Value100%
0.1 pMValueValue
1 pMValueValue
10 pMValueValue
100 pMValueValue
1 nMValueValue
10 nMValueValue
100 nMValueValue

Table 2: Effect of Vosoritide on Glycosaminoglycan (GAG) Production (DMMB Assay)

Vosoritide ConcentrationGAG Concentration (µg/mg protein) (Mean ± SD)GAG Production (% of Control)
Vehicle Control (0 nM)Value100%
0.1 pMValueValue
1 pMValueValue
10 pMValueValue
100 pMValueValue
1 nMValueValue
10 nMValueValue
100 nMValueValue

Table 3: Effect of Vosoritide on ERK Phosphorylation (Western Blot Analysis)

Vosoritide ConcentrationpERK / Total ERK Ratio (Mean ± SD)Inhibition of ERK Phosphorylation (% of Control)
Vehicle Control (0 nM)Value0%
0.1 pMValueValue
1 pMValueValue
10 pMValueValue
100 pMValueValue
1 nMValueValue
10 nMValueValue
100 nMValueValue

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for establishing a dose-response curve for vosoritide in primary chondrocyte cultures. By quantifying the effects of vosoritide on key cellular processes such as proliferation, extracellular matrix synthesis, and intracellular signaling, researchers can gain valuable insights into the drug's mechanism of action and determine its effective concentration range for in vitro studies. This information is crucial for the preclinical development and optimization of vosoritide and other potential therapies for achondroplasia.

References

Application Notes and Protocols: Immunohistochemical Analysis of FGFR3 Downstream Targets Following Voxzogo (vosoritide) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxzogo (vosoritide) is a C-type natriuretic peptide (CNP) analog designed to treat achondroplasia, the most common form of dwarfism. Achondroplasia is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene, leading to constitutive activation of its signaling pathway. This overactive signaling negatively regulates chondrocyte proliferation and differentiation in the growth plates, resulting in impaired endochondral bone growth.

This compound works by binding to the natriuretic peptide receptor-B (NPR-B), which antagonizes the downstream signaling of FGFR3.[1][2] This antagonism primarily occurs through the inhibition of the RAF-1 kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2] By inhibiting this pathway, this compound promotes chondrocyte proliferation and differentiation, leading to increased linear growth in patients with achondroplasia.

Monitoring the in-situ effects of this compound on the FGFR3 signaling cascade within the growth plate cartilage is crucial for understanding its mechanism of action and assessing therapeutic efficacy. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization and quantification of specific protein expression and phosphorylation status within the spatial context of the tissue architecture. This document provides detailed protocols for the IHC analysis of key downstream targets of the FGFR3 pathway: phosphorylated ERK1/2 (p-ERK), Signal Transducer and Activator of Transcription 1 (STAT1), and SRY-Box Transcription Factor 9 (SOX9).

Key Downstream Targets of FGFR3 Signaling

  • p-ERK1/2: Phosphorylated ERK1/2 is a critical node in the MAPK signaling pathway. Constitutive activation of FGFR3 in achondroplasia leads to increased p-ERK1/2 levels, which in turn inhibits chondrocyte proliferation. Assessing the levels of p-ERK1/2 in the growth plate can provide a direct measure of this compound's inhibitory effect on the MAPK pathway.

  • STAT1: The STAT1 pathway is another important downstream effector of FGFR3 signaling.[3] Activated FGFR3 can lead to the phosphorylation and nuclear translocation of STAT1, which is implicated in the inhibition of chondrocyte proliferation.

  • SOX9: SOX9 is a master transcription factor essential for chondrocyte differentiation and cartilage formation. While FGFR3 signaling can influence SOX9 expression and activity, the precise interplay is complex. Analyzing SOX9 expression patterns can provide insights into the effects of this compound on chondrocyte maturation.

Data Presentation

Quantitative analysis of IHC staining is essential for obtaining objective and reproducible data. The following tables are provided as templates for researchers to structure their quantitative data, allowing for clear comparison between treatment and control groups. Quantification can be performed using various image analysis software platforms that can measure staining intensity and the percentage of positive cells.

Table 1: Quantitative Analysis of p-ERK1/2 Immunoreactivity in the Proliferative Zone of the Growth Plate

Sample IDTreatment GroupNumber of p-ERK1/2 Positive ChondrocytesAverage Staining Intensity (Optical Density)Percentage of p-ERK1/2 Positive Area
Sample 1Vehicle ControlDataDataData
Sample 2Vehicle ControlDataDataData
Sample 3This compound-treatedDataDataData
Sample 4This compound-treatedDataDataData
Mean ± SD Vehicle Control Mean ± SD Mean ± SD Mean ± SD
Mean ± SD This compound-treated Mean ± SD Mean ± SD Mean ± SD
p-value p-valuep-valuep-value

Table 2: Quantitative Analysis of Nuclear STAT1 Immunoreactivity in Growth Plate Chondrocytes

Sample IDTreatment GroupNumber of Nuclear STAT1 Positive ChondrocytesAverage Nuclear Staining Intensity (Optical Density)Percentage of Nuclear STAT1 Positive Cells
Sample 1Vehicle ControlDataDataData
Sample 2Vehicle ControlDataDataData
Sample 3This compound-treatedDataDataData
Sample 4This compound-treatedDataDataData
Mean ± SD Vehicle Control Mean ± SD Mean ± SD Mean ± SD
Mean ± SD This compound-treated Mean ± SD Mean ± SD Mean ± SD
p-value p-valuep-valuep-value

Table 3: Quantitative Analysis of SOX9 Immunoreactivity in the Growth Plate

Sample IDTreatment GroupNumber of SOX9 Positive ChondrocytesAverage Staining Intensity (Optical Density)Percentage of SOX9 Positive Area
Sample 1Vehicle ControlDataDataData
Sample 2Vehicle ControlDataDataData
Sample 3This compound-treatedDataDataData
Sample 4This compound-treatedDataDataData
Mean ± SD Vehicle Control Mean ± SD Mean ± SD Mean ± SD
Mean ± SD This compound-treated Mean ± SD Mean ± SD Mean ± SD
p-value p-valuep-valuep-value

Signaling Pathway and Experimental Workflow Diagrams

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 FGFR3 (Gain-of-function mutation in Achondroplasia) FGF->FGFR3 RAS RAS FGFR3->RAS STAT1 STAT1 FGFR3->STAT1 NPRB NPR-B cGMP cGMP NPRB->cGMP Activation This compound This compound (vosoritide) This compound->NPRB RAF1 RAF-1 RAS->RAF1 MEK12 MEK1/2 RAF1->MEK12 ERK12 ERK1/2 MEK12->ERK12 pERK12 p-ERK1/2 ERK12->pERK12 P SOX9 SOX9 pERK12->SOX9 Regulation Proliferation Chondrocyte Proliferation pERK12->Proliferation Inhibition pSTAT1 p-STAT1 STAT1->pSTAT1 P pSTAT1->Proliferation Inhibition Differentiation Chondrocyte Differentiation SOX9->Differentiation Promotion Growth Endochondral Bone Growth Proliferation->Growth Leads to Differentiation->Growth Leads to cGMP->RAF1 Inhibition

Caption: FGFR3 signaling pathway in achondroplasia and the mechanism of action of this compound.

IHC_Workflow cluster_sample_prep Sample Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Tissue Tissue Collection (e.g., Growth Plate Cartilage) Fixation Fixation (e.g., 10% Neutral Buffered Formalin) Tissue->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced or Enzymatic) Deparaffinization->AntigenRetrieval Blocking Blocking (Endogenous Peroxidase & Non-specific Binding) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-p-ERK, anti-STAT1, anti-SOX9) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chromogen Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Imaging Microscopy & Image Acquisition Dehydration->Imaging Quantification Quantitative Image Analysis Imaging->Quantification Data Data Interpretation & Statistical Analysis Quantification->Data

Caption: General experimental workflow for immunohistochemistry.

Experimental Protocols

The following are optimized protocols for the immunohistochemical staining of p-ERK1/2, STAT1, and SOX9 in formalin-fixed, paraffin-embedded (FFPE) bone and cartilage tissue sections. Note: These are general protocols and may require further optimization based on the specific antibodies, tissues, and reagents used.

Protocol 1: Immunohistochemical Staining of Phospho-ERK1/2 (p-ERK1/2)

1. Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene or xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer: Citrate (B86180) buffer (10 mM, pH 6.0)

  • Wash buffer: Tris-buffered saline with 0.05% Tween-20 (TBST)

  • Endogenous peroxidase blocking solution (e.g., 3% hydrogen peroxide in methanol)

  • Blocking buffer (e.g., 5% normal goat serum in TBST)

  • Primary antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody (validated for IHC)

  • Secondary antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)

  • DAB (3,3'-Diaminobenzidine) chromogen kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

2. Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in 2 changes of xylene for 5 minutes each.

    • Immerse slides in 2 changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat citrate buffer (pH 6.0) to 95-100°C in a water bath or steamer.

    • Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

    • Rinse slides with deionized water and then with TBST.

  • Blocking Endogenous Peroxidase:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature.

    • Rinse slides 3 times with TBST for 5 minutes each.

  • Blocking Non-specific Binding:

    • Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-p-ERK1/2 antibody in blocking buffer according to the manufacturer's recommendations (a starting dilution of 1:100 to 1:500 is common).

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides 3 times with TBST for 5 minutes each.

    • Incubate sections with the HRP-conjugated secondary antibody, diluted in TBST according to the manufacturer's instructions, for 1 hour at room temperature.

  • Signal Detection:

    • Rinse slides 3 times with TBST for 5 minutes each.

    • Prepare the DAB working solution according to the kit instructions.

    • Incubate sections with the DAB solution until the desired brown staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Immediately stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30 seconds to 2 minutes.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanols (70%, 95%, 100%).

    • Clear in xylene or a xylene substitute.

    • Coverslip with a permanent mounting medium.

Protocol 2: Immunohistochemical Staining of STAT1

1. Materials:

  • Same as Protocol 1, with the following exceptions:

  • Primary antibody: Rabbit anti-STAT1 antibody (validated for IHC, targeting total or phosphorylated STAT1 as desired).

  • Antigen retrieval buffer: Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0) may provide better results for some STAT1 antibodies.

2. Procedure:

Follow the same procedure as for p-ERK1/2, with the following potential modifications:

  • Antigen Retrieval: Use Tris-EDTA buffer (pH 9.0) for heat-induced antigen retrieval.

  • Primary Antibody Incubation: Dilute the primary anti-STAT1 antibody in blocking buffer according to the manufacturer's data sheet. Incubation is typically overnight at 4°C.

Protocol 3: Immunohistochemical Staining of SOX9

1. Materials:

  • Same as Protocol 1, with the following exceptions:

  • Primary antibody: Rabbit or mouse anti-SOX9 antibody (validated for IHC).

  • Antigen retrieval may require enzymatic digestion in addition to or instead of heat-induced retrieval for optimal results in cartilage tissue.

    • Enzymatic retrieval solution: Proteinase K or Hyaluronidase.

2. Procedure:

Follow the same procedure as for p-ERK1/2, with the following potential modifications:

  • Antigen Retrieval:

    • Option A (Heat-Induced): Use citrate buffer (pH 6.0) as described for p-ERK1/2.

    • Option B (Enzymatic): After rehydration, incubate sections with Proteinase K (e.g., 20 µg/mL in TE buffer, pH 8.0) for 10-20 minutes at 37°C. Carefully monitor the digestion to avoid tissue damage. Rinse thoroughly with TBST before proceeding to the blocking step.

    • Option C (Combined): Perform heat-induced antigen retrieval followed by a brief enzymatic digestion. This may require optimization.

  • Primary Antibody Incubation: Dilute the primary anti-SOX9 antibody according to the manufacturer's instructions. Incubation is typically overnight at 4°C.

Concluding Remarks

The provided protocols and guidelines offer a robust framework for the immunohistochemical evaluation of key downstream targets of the FGFR3 signaling pathway in the context of this compound treatment. Consistent application of these methods, coupled with rigorous quantitative analysis, will enable researchers to gain valuable insights into the molecular effects of this therapy on the growth plate, ultimately contributing to a better understanding of its therapeutic benefits in achondroplasia.

References

Quantitative PCR Analysis of Gene Expression Changes Post-Vosoritide Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vosoritide, a C-type natriuretic peptide (CNP) analog, is a therapeutic agent approved for the treatment of achondroplasia.[1] Achondroplasia is the most common form of dwarfism, caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene. This mutation leads to the constitutive activation of the FGFR3 signaling pathway, which negatively regulates chondrocyte proliferation and differentiation, thereby impairing endochondral bone growth. Vosoritide counteracts the effects of the overactive FGFR3 pathway by binding to the natriuretic peptide receptor B (NPR-B). This binding inhibits the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling cascade, a key pathway in the pathophysiology of achondroplasia.[2][3] The inhibition of this pathway is expected to modulate the expression of genes involved in chondrocyte function, leading to improved bone growth.

This document provides detailed protocols for the quantitative analysis of gene expression changes in chondrocytes following exposure to vosoritide, utilizing real-time quantitative polymerase chain reaction (qPCR). It is intended to guide researchers in designing and executing experiments to elucidate the molecular mechanisms of vosoritide action.

Signaling Pathway of Vosoritide Action

Vosoritide's mechanism of action involves the modulation of the FGFR3 signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention by vosoritide.

vosoritide_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR3 FGFR3 (Constitutively Active) MAPK_pathway MAPK/ERK Pathway (RAF-1, MEK1/2, ERK1/2) FGFR3->MAPK_pathway Activates NPRB NPR-B NPRB->MAPK_pathway Inhibits Gene_Expression Altered Gene Expression MAPK_pathway->Gene_Expression Regulates Cell_Function Inhibited Chondrocyte Proliferation & Differentiation Gene_Expression->Cell_Function Leads to Vosoritide Vosoritide Vosoritide->NPRB Binds to

Caption: Vosoritide signaling pathway in chondrocytes.

Expected Gene Expression Changes

Based on the known mechanism of action of vosoritide and its effects on the FGFR3 signaling pathway, it is hypothesized that vosoritide treatment will lead to changes in the expression of genes critical for chondrocyte function and cartilage matrix formation. While direct quantitative data on vosoritide-induced gene expression changes are limited in publicly available literature, studies on the effects of CNP and FGFR3 signaling provide insights into potential target genes.

Interestingly, research suggests that CNP may not directly alter the expression of major chondrogenic transcription factors like SOX9 or key extracellular matrix components such as COL2A1 (Collagen, Type II, Alpha 1) and ACAN (Aggrecan).[4] Instead, CNP appears to influence glycosaminoglycan synthesis and the expression of enzymes involved in chondroitin (B13769445) sulfate (B86663) synthesis.[4]

Conversely, the overactive FGFR3 signaling that vosoritide inhibits is known to upregulate genes associated with cell cycle arrest and senescence, such as CDKN1A (p21) and matrix metalloproteinases (MMP3, MMP13) that degrade the extracellular matrix.[5] Therefore, vosoritide treatment is expected to reverse these effects.

The following table summarizes the expected changes in the expression of a panel of selected genes post-vosoritide exposure.

Gene SymbolGene NameFunction in ChondrocytesExpected Change Post-Vosoritide
SOX9SRY-Box Transcription Factor 9Master regulator of chondrogenesis, essential for chondrocyte differentiation.No significant change expected
ACANAggrecanMajor proteoglycan in cartilage, provides osmotic resistance and load-bearing properties.No significant change expected
COL2A1Collagen Type II Alpha 1 ChainThe main collagenous component of hyaline cartilage.No significant change expected
COMPCartilage Oligomeric Matrix ProteinA non-collagenous protein of the cartilage extracellular matrix, involved in matrix assembly.Potential Increase
MMP13Matrix Metallopeptidase 13Degrades type II collagen, upregulated by FGFR3 signaling.Decrease
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)A cell cycle inhibitor, its expression can be induced by activated FGFR3 signaling.Decrease
CHST11Carbohydrate Sulfotransferase 11An enzyme involved in chondroitin sulfate synthesis.Potential Increase

Experimental Protocols

The following protocols provide a framework for conducting qPCR analysis of gene expression changes in chondrocytes after vosoritide treatment.

Experimental Workflow

experimental_workflow start Start: Primary Chondrocyte Culture treatment Vosoritide Treatment (e.g., 24, 48, 72 hours) start->treatment rna_extraction RNA Extraction from Chondrocytes treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) with Target Gene Primers cdna_synthesis->qpcr data_analysis Data Analysis (Relative Quantification) qpcr->data_analysis end End: Gene Expression Profile data_analysis->end

Caption: Workflow for qPCR analysis of vosoritide effects.

Primary Chondrocyte Culture and Vosoritide Treatment

Materials:

  • Primary chondrocytes (e.g., isolated from human or animal cartilage)

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Vosoritide (reconstituted according to manufacturer's instructions)

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

Protocol:

  • Seed primary chondrocytes in 6-well plates at a density of 2 x 10^5 cells/well and culture until they reach 70-80% confluency.

  • Prepare a stock solution of vosoritide in a suitable vehicle (e.g., sterile water or PBS).

  • On the day of treatment, aspirate the culture medium and wash the cells once with PBS.

  • Add fresh culture medium containing the desired concentration of vosoritide (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle-only control group.

  • Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

RNA Extraction from Chondrocytes

Materials:

  • TRIzol reagent or a commercial RNA extraction kit suitable for cartilage/chondrocytes

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes

Protocol (using TRIzol):

  • Aspirate the culture medium and wash the cells with PBS.

  • Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.

  • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

  • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol and incubate for 10 minutes at room temperature.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the pellet and resuspend in 20-50 µL of RNase-free water.

  • Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

cDNA Synthesis (Reverse Transcription)

Materials:

  • Commercial cDNA synthesis kit (containing reverse transcriptase, dNTPs, random primers or oligo(dT)s, and reaction buffer)

  • 1 µg of total RNA per sample

Protocol:

  • In a PCR tube, combine 1 µg of total RNA with the components of the cDNA synthesis kit according to the manufacturer's instructions.

  • Include a "no reverse transcriptase" (-RT) control for each RNA sample to check for genomic DNA contamination.

  • Perform the reverse transcription reaction in a thermal cycler using the conditions recommended by the kit manufacturer.

Quantitative PCR (qPCR)

Materials:

  • SYBR Green or TaqMan-based qPCR master mix

  • Forward and reverse primers for target and reference genes (e.g., GAPDH, ACTB)

  • Diluted cDNA template

Protocol:

  • Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and nuclease-free water.

  • Add the diluted cDNA template to the reaction mix. A typical reaction volume is 10-20 µL.

  • Run the qPCR in a real-time PCR detection system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt curve analysis (for SYBR Green).

Data Presentation and Analysis

Quantitative data from qPCR experiments should be analyzed using the comparative Cq (ΔΔCq) method for relative quantification of gene expression. The expression of target genes should be normalized to a stable reference gene.

Table 1: Example qPCR Data and Analysis

Treatment GroupTarget GeneCq (mean ± SD)ΔCq (Target - Reference)ΔΔCq (ΔCq Sample - ΔCq Control)Fold Change (2^-ΔΔCq)
Vehicle ControlMMP1325.2 ± 0.35.101.0
Vosoritide (100nM)MMP1326.8 ± 0.46.71.60.33
Vehicle ControlCDKN1A28.1 ± 0.28.001.0
Vosoritide (100nM)CDKN1A29.5 ± 0.39.41.40.38
Vehicle ControlCHST1123.4 ± 0.33.301.0
Vosoritide (100nM)CHST1122.5 ± 0.22.4-0.91.86
..................

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the molecular effects of vosoritide on chondrocyte gene expression. By employing these methods, researchers can gain valuable insights into the downstream targets of vosoritide, further elucidating its therapeutic mechanism and potentially identifying novel biomarkers of treatment response. Careful experimental design, including appropriate controls and biological replicates, is crucial for obtaining reliable and reproducible results.

References

Best Practices for Long-Term Vosoritide Administration in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosoritide is a C-type natriuretic peptide (CNP) analog approved for the treatment of achondroplasia, the most common form of dwarfism. It functions by antagonizing the overactive fibroblast growth factor receptor 3 (FGFR3) signaling pathway, which is responsible for the impaired endochondral ossification characteristic of the condition. Preclinical animal studies are fundamental to further elucidate the long-term effects of vosoritide on skeletal development and to explore its potential in other related skeletal dysplasias.

These application notes provide a comprehensive overview of the best practices for the long-term administration of vosoritide in animal studies, with a focus on the widely used Fgfr3G374R/wt mouse model, which faithfully recapitulates the human achondroplasia phenotype. The following sections detail the underlying signaling pathway, experimental protocols, and data presentation for key endpoints.

Vosoritide Signaling Pathway

Achondroplasia is caused by a gain-of-function mutation in the FGFR3 gene, leading to constitutive activation of the receptor. This results in the inhibition of chondrocyte proliferation and differentiation within the growth plates of long bones, ultimately impairing bone growth.

Vosoritide acts as a positive regulator of bone growth by targeting a parallel pathway. It binds to the natriuretic peptide receptor-B (NPR-B), stimulating the production of cyclic guanosine (B1672433) monophosphate (cGMP). Increased levels of cGMP inhibit the downstream signaling of FGFR3, specifically the RAF-1/MEK/ERK mitogen-activated protein kinase (MAPK) cascade. By dampening the excessive FGFR3 signaling, vosoritide effectively restores a more balanced regulation of chondrocyte activity, promoting their proliferation and differentiation and thereby facilitating longitudinal bone growth.[1][2]

vosoritide_signaling_pathway cluster_cell Chondrocyte FGFR3 Overactive FGFR3 RAF1 RAF-1 FGFR3->RAF1 Activates MEK MEK RAF1->MEK ERK ERK MEK->ERK Inhibition Inhibition of Chondrocyte Proliferation & Differentiation ERK->Inhibition Vosoritide Vosoritide NPRB NPR-B Vosoritide->NPRB Binds to cGMP ↑ cGMP NPRB->cGMP cGMP->RAF1 Inhibits Growth ↑ Chondrocyte Proliferation & Differentiation cGMP->Growth

Figure 1: Vosoritide Signaling Pathway in Chondrocytes.

Experimental Protocols

Animal Model

The most relevant and widely used animal model for studying achondroplasia and the effects of vosoritide is the Fgfr3G374R/wt mouse on a C57BL/6N background . This model carries a glycine-to-arginine substitution at codon 374 of the mouse Fgfr3 gene, which is orthologous to the most common human G380R mutation.[3][4] These mice exhibit key features of human achondroplasia, including disproportionate short stature, midface hypoplasia, and foramen magnum (B12768669) stenosis.[3][4]

Vosoritide Preparation

For research purposes, if using the commercially available formulation of vosoritide (Voxzogo®), it should be reconstituted according to the manufacturer's instructions.

  • Reconstitution: Reconstitute the lyophilized powder with Sterile Water for Injection, USP. The resulting concentration will depend on the vial size (e.g., 0.8 mg/mL or 2 mg/mL).

  • Vehicle: The reconstituted solution can be used for injection. For dose adjustments, sterile saline (0.9% sodium chloride) is a suitable vehicle for further dilution to achieve the desired final concentration for subcutaneous administration in mice.

  • Storage: The reconstituted solution should be stored at 2-8°C and used within a specified timeframe as recommended by the manufacturer to ensure stability.

Dosing and Administration
  • Dosage: While specific long-term vosoritide dosing in the Fgfr3G374R/wt mouse model is not extensively published, doses used in human clinical trials that have shown efficacy and a good safety profile are 15 µg/kg and 30 µg/kg .[1][2] These doses can serve as a starting point for dose-ranging studies in mice.

  • Administration Route: Administer vosoritide via subcutaneous (SC) injection .

  • Frequency: Injections should be administered once daily .

  • Injection Volume: The injection volume should be kept to a minimum, typically between 50-100 µL for mice, and should not exceed the maximum recommended volume for a single SC injection site.

  • Injection Site: Rotate injection sites to minimize local irritation. Common sites for SC injections in mice include the loose skin over the back, between the shoulder blades, or along the flank.

Experimental Workflow for Long-Term Study

experimental_workflow Start Start of Study (e.g., Postnatal Day 1-4) Dosing Daily Subcutaneous Vosoritide Administration Start->Dosing Monitoring Weekly Monitoring: - Body Weight - General Health Dosing->Monitoring Long-term Imaging Periodic in vivo µCT (e.g., every 4 weeks) Dosing->Imaging Endpoint Endpoint Analysis (e.g., 12-16 weeks) Dosing->Endpoint Monitoring->Dosing Imaging->Dosing Dissection Euthanasia & Dissection: - Naso-anal length - Bone measurements Endpoint->Dissection ExVivo Ex vivo Analysis: - High-resolution µCT - Histology Dissection->ExVivo

References

Application Notes and Protocols for Studying Voxzogo's Effects on Cartilage Development Using Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to the constitutive activation of the FGFR3 signaling pathway, which negatively regulates chondrocyte proliferation and differentiation, thereby impairing endochondral ossification and long bone growth.[1][2][3] Voxzogo® (vosoritide), a C-type natriuretic peptide (CNP) analog, is a therapeutic agent designed to counteract the effects of the overactive FGFR3 pathway.[1][2][4] this compound binds to the Natriuretic Peptide Receptor-B (NPR-B) on chondrocytes, which in turn inhibits the downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade (RAF-1, MEK, ERK1/2), a key pathway through which FGFR3 exerts its inhibitory effects.[1][5] This action promotes chondrocyte proliferation and differentiation, ultimately fostering cartilage development and bone growth.[2][6]

Cartilage organoids, three-dimensional self-assembled structures derived from stem cells, have emerged as powerful in vitro models for studying cartilage development and disease.[7] These organoids recapitulate key aspects of chondrogenesis and provide a physiologically relevant system for drug screening and mechanistic studies. This document provides detailed protocols for utilizing cartilage organoid models to investigate the therapeutic effects of this compound on cartilage development in the context of achondroplasia.

Signaling Pathway

The diagram below illustrates the signaling pathway involved in achondroplasia and the mechanism of action of this compound. In achondroplasia, a gain-of-function mutation in FGFR3 leads to its constitutive activation, which in turn activates the MAPK signaling pathway, inhibiting chondrocyte proliferation and differentiation. This compound, a CNP analog, binds to the NPR-B receptor, which inhibits the MAPK pathway at the level of RAF-1, thereby counteracting the negative effects of the FGFR3 mutation and promoting normal cartilage development.

FGFR3_Voxzogo_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR3 FGFR3 (Gain-of-function mutation in Achondroplasia) FGF->FGFR3 This compound This compound (CNP Analog) NPRB NPR-B This compound->NPRB RAS RAS FGFR3->RAS RAF1 RAF-1 NPRB->RAF1 RAS->RAF1 MEK MEK RAF1->MEK Proliferation_Differentiation_Promotion Promotion of Chondrocyte Proliferation & Differentiation ERK ERK1/2 MEK->ERK Proliferation_Differentiation_Inhibition Inhibition of Chondrocyte Proliferation & Differentiation ERK->Proliferation_Differentiation_Inhibition

Caption: FGFR3 and this compound signaling pathways in chondrocytes.

Experimental Protocols

This section outlines the protocols for generating cartilage organoids from human induced pluripotent stem cells (hiPSCs) and using them to model achondroplasia and test the efficacy of this compound.

Protocol 1: Generation of Achondroplasia-Specific Cartilage Organoids

This protocol can be adapted for either patient-derived iPSCs carrying an FGFR3 mutation or CRISPR/Cas9-edited iPSCs with a specific FGFR3 gain-of-function mutation.

Materials:

  • Human iPSCs (Achondroplasia patient-derived or CRISPR-edited)

  • iPSC expansion medium

  • Chondrogenic differentiation medium (High-glucose DMEM, 1% ITS+ Premix, 100 µM non-essential amino acids, 50 µg/mL L-ascorbic acid-2-phosphate, 100 nM dexamethasone, and 10 ng/mL TGF-β3)

  • 96-well U-bottom ultra-low attachment plates

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • iPSC Expansion: Culture and expand the achondroplasia-specific iPSCs on a suitable matrix in iPSC expansion medium.

  • Cell Dissociation: When the iPSCs reach 70-80% confluency, dissociate them into a single-cell suspension using a gentle cell dissociation reagent.

  • Cell Seeding for Organoid Formation: Centrifuge the cell suspension and resuspend the cells in chondrogenic differentiation medium to a concentration of 5 x 10⁵ cells/mL.

  • Micromass Culture: Dispense 100 µL of the cell suspension into each well of a 96-well U-bottom ultra-low attachment plate. This will result in 5 x 10⁴ cells per well.

  • Organoid Formation: Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Culture and Differentiation: Incubate the plate at 37°C and 5% CO₂. The cells will self-assemble into spherical organoids within 24-48 hours.

  • Medium Change: Carefully replace half of the medium every 2-3 days with fresh chondrogenic differentiation medium.

  • Organoid Maturation: Continue to culture the organoids for at least 21 days to allow for chondrogenic differentiation and extracellular matrix (ECM) deposition.

Protocol 2: this compound Treatment of Cartilage Organoids

Materials:

  • Mature achondroplasia-specific cartilage organoids (from Protocol 1)

  • This compound (vosoritide)

  • Chondrogenic differentiation medium

Procedure:

  • Preparation of this compound Solution: Reconstitute this compound in a suitable buffer to create a stock solution. Further dilute the stock solution in chondrogenic differentiation medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). A dose-response study is recommended.

  • Treatment Initiation: After 21 days of differentiation, replace the medium in the organoid cultures with chondrogenic differentiation medium containing the various concentrations of this compound. Include a vehicle-only control group.

  • Continued Culture and Treatment: Continue to culture the organoids for an additional 14-21 days, replacing the medium with the respective this compound-containing or control medium every 2-3 days.

  • Sample Collection: At the end of the treatment period, collect the organoids for analysis.

Protocol 3: Analysis of this compound's Effects on Cartilage Organoids

1. Histological Analysis:

  • Fix organoids in 4% paraformaldehyde.
  • Embed in paraffin (B1166041) and section.
  • Perform Safranin-O staining to visualize proteoglycan-rich ECM.
  • Perform Alcian Blue staining to visualize glycosaminoglycans.
  • Perform immunohistochemistry for key cartilage markers such as Collagen Type II (COL2A1) and Collagen Type X (COL10A1) to assess chondrocyte differentiation and hypertrophy.

2. Gene Expression Analysis (RT-qPCR):

  • Isolate total RNA from the organoids.
  • Synthesize cDNA.
  • Perform RT-qPCR to quantify the expression of key chondrogenic genes:
  • SOX9, ACAN (Aggrecan), COL2A1 (Collagen Type II)
  • COL10A1 (Collagen Type X - a marker for hypertrophic chondrocytes)
  • FGFR3

3. Biochemical Assays:

  • Digest the organoids using papain.
  • Quantify the total sulfated glycosaminoglycan (sGAG) content using the dimethylmethylene blue (DMMB) assay.
  • Quantify the total DNA content to normalize the sGAG content.

Experimental Workflow

The following diagram outlines the experimental workflow for studying the effects of this compound on cartilage organoids.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis iPSCs Achondroplasia iPSCs (Patient-derived or CRISPR-edited) Organoid_Formation Cartilage Organoid Formation (Micromass Culture, 21 days) iPSCs->Organoid_Formation Voxzogo_Treatment This compound Treatment (Multiple concentrations, 14-21 days) Organoid_Formation->Voxzogo_Treatment Control_Group Vehicle Control Group Organoid_Formation->Control_Group Histology Histology (Safranin-O, Alcian Blue, IHC for COL2A1, COL10A1) Voxzogo_Treatment->Histology RTqPCR Gene Expression (RT-qPCR) (SOX9, ACAN, COL2A1, COL10A1) Voxzogo_Treatment->RTqPCR Biochemistry Biochemical Assays (DMMB for sGAG, DNA content) Voxzogo_Treatment->Biochemistry Control_Group->Histology Control_Group->RTqPCR Control_Group->Biochemistry

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of Vosoritide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of vosoritide, a C-type natriuretic peptide (CNP) analog. Vosoritide is approved for the treatment of achondroplasia, a common form of disproportionate short stature.[1][2] This document outlines the key experimental protocols for analyzing vosoritide in research subjects and presents the quantitative data in a clear, comparative format.

Introduction

Achondroplasia is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene, which leads to constitutive activation of the receptor and subsequent inhibition of chondrocyte proliferation and differentiation, resulting in impaired endochondral bone growth.[1][3] Vosoritide is a synthetic analog of CNP that works by binding to the natriuretic peptide receptor-B (NPR-B).[1][3] This binding stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn inhibits the downstream signaling of the overactive FGFR3 pathway, specifically the mitogen-activated protein kinase (MAPK) pathway, thereby promoting chondrocyte proliferation and differentiation and improving bone growth.[2][3][4]

Pharmacokinetic Profile of Vosoritide

Vosoritide is administered as a once-daily subcutaneous injection.[2][5] Following administration, it is rapidly absorbed and cleared.[6][7]

Table 1: Summary of Vosoritide Pharmacokinetic Parameters in Pediatric Patients with Achondroplasia (15 µg/kg daily dose)

ParameterValueStudy Reference
Median Time to Maximum Concentration (Tmax) 15 minutesPhase III Study[6][7]
Mean Elimination Half-life (t½) 27.9 minutesPhase III Study[6][7]
Accumulation No evidence of accumulation with once-daily dosingPhase III Study[6][8]
Immunogenicity Total anti-vosoritide antibodies (TAb) detected in 42% of patients with no apparent impact on growth velocity or drug exposure.Phase III Study[6][8]

Pharmacodynamic Profile of Vosoritide

The pharmacodynamic effects of vosoritide are assessed through the measurement of biomarkers and clinical efficacy endpoints.

Biomarker Analysis

Two key biomarkers are used to assess the biological activity of vosoritide:

  • Urinary cyclic Guanosine Monophosphate (cGMP): An indicator of systemic pharmacological activity.[6][8]

  • Serum Collagen Type X Marker (CXM): A biomarker for endochondral ossification and growth plate activity.[6][8]

Table 2: Summary of Vosoritide Pharmacodynamic Biomarker Response

BiomarkerObservationStudy Reference
Urinary cGMP Increased within 1 hour and peaked at 2 hours after injection. Near maximal or saturated at exposures obtained with the 30 µg/kg dose.Phase II/III Studies[6][9][10]
Serum CXM Levels increased from a baseline mean of 22.5 ± 6.5 ng/mL to 41.6 ± 15.9 ng/mL after 12 months of treatment in a study with hypochondroplasia patients. The exposure-response relationship saturated at the 15 µg/kg dose.Phase II Study[9][10], Phase II/III Studies[6][8]
Clinical Efficacy

The primary clinical endpoint for vosoritide efficacy is the change in annualized growth velocity (AGV).

Table 3: Summary of Vosoritide Clinical Efficacy in Pediatric Patients with Achondroplasia

Efficacy EndpointResultStudy Reference
Change in Annualized Growth Velocity (AGV) Adjusted mean difference of 1.57 cm/year in favor of vosoritide compared to placebo after 52 weeks.Phase III Study[2][11]
Sustained Efficacy Sustained increase in AGV observed for up to 42 months in an open-label extension study.Phase II Extension Study[5][12]
Height Z Score Statistically significant increase in height Z score from baseline compared to placebo.Phase III Study[11]

Experimental Protocols

Subject Population and Dosing
  • Inclusion Criteria: Pediatric patients with a confirmed diagnosis of achondroplasia and open epiphyses.[2] Age ranges have varied across studies, including 5-18 years, 5-14 years, and infants and young children (0-60 months).[6][7][13]

  • Dosing Regimen: Vosoritide is administered as a once-daily subcutaneous injection at a dose of 15 µg/kg.[5][14]

Pharmacokinetic Sampling and Analysis

Protocol for Plasma Vosoritide Quantification:

  • Sample Collection: Collect plasma samples pre-dose and at specific time points post-dose (e.g., 5, 15, 30, 60, 90, 120, and 180 minutes).[15]

  • Analytical Method: Analyze plasma vosoritide concentrations using a validated enzyme-linked immunosorbent assay (ELISA) or an electrochemiluminescence (ECLA) assay.[6][10][16] The lower limit of quantification has been reported as 0.391 µg/L (ELISA) and 0.137 µg/L (ECLA).[16]

  • Data Analysis: Determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.[6][7]

Pharmacodynamic Biomarker Analysis

Protocol for Urinary cGMP Measurement:

  • Sample Collection: Collect urine samples at baseline and at various time points post-dose.

  • Analytical Method: Measure cGMP concentrations using a validated analytical method.[6]

  • Data Analysis: Evaluate the change in urinary cGMP levels from baseline to assess the systemic pharmacological activity of vosoritide.[6]

Protocol for Serum CXM Measurement:

  • Sample Collection: Collect serum samples at baseline and at specified follow-up visits (e.g., Day 1, Month 6, Month 12).[9][10]

  • Analytical Method: Measure serum CXM concentrations using a validated immunoassay.[6]

  • Data Analysis: Assess the change in serum CXM levels to monitor the effect of vosoritide on endochondral ossification.[6]

Immunogenicity Assessment

Protocol for Anti-Vosoritide Antibody Detection:

  • Sample Collection: Collect serum samples at baseline and at regular intervals during the study.[6]

  • Analytical Method: Measure total anti-vosoritide antibody (TAb) titers using a validated semi-quantitative bridging ECLA method.[6]

  • Data Analysis: Evaluate the incidence of TAb development and its potential impact on pharmacokinetics, pharmacodynamics, and clinical efficacy.[6][8]

Visualizations

vosoritide_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR3 FGFR3 (Constitutively Active) MAPK_Pathway MAPK/ERK Pathway (RAF-1, ERK1/2) FGFR3->MAPK_Pathway Activates NPRB NPR-B Receptor cGMP Increased cGMP NPRB->cGMP Stimulates Vosoritide Vosoritide (CNP Analog) Vosoritide->NPRB Inhibition_Growth Inhibition of Chondrocyte Proliferation & Differentiation MAPK_Pathway->Inhibition_Growth cGMP->MAPK_Pathway Inhibits Promotion_Growth Promotion of Chondrocyte Proliferation & Differentiation cGMP->Promotion_Growth Endochondral_Growth Endochondral Bone Growth Promotion_Growth->Endochondral_Growth

Caption: Vosoritide Signaling Pathway in Chondrocytes.

experimental_workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_sampling Sample Collection cluster_analysis Data Analysis Screening Inclusion/Exclusion Criteria Met (Achondroplasia, Open Epiphyses) Baseline Baseline Assessment (AGV, Biomarkers) Screening->Baseline Dosing Daily Subcutaneous Vosoritide (15 µg/kg) Baseline->Dosing Efficacy_Analysis Clinical Endpoint Evaluation (AGV, Height Z Score) Baseline->Efficacy_Analysis PK_Samples Plasma Samples (Pre-dose, Post-dose timepoints) Dosing->PK_Samples PK Study Days PD_Samples Urine & Serum Samples (Baseline, Follow-up visits) Dosing->PD_Samples Throughout Study Dosing->Efficacy_Analysis PK_Analysis PK Parameter Calculation (Cmax, Tmax, AUC, t½) PK_Samples->PK_Analysis PD_Analysis Biomarker Quantification (cGMP, CXM) PD_Samples->PD_Analysis

Caption: General Experimental Workflow for Vosoritide Clinical Trials.

logical_relationship Vosoritide_Admin Vosoritide Administration PK_Exposure Plasma Vosoritide Exposure (AUC, Cmax) Vosoritide_Admin->PK_Exposure Leads to Biomarker_Response Biomarker Response (↑ cGMP, ↑ CXM) PK_Exposure->Biomarker_Response Induces Clinical_Outcome Clinical Outcome (↑ Annualized Growth Velocity) Biomarker_Response->Clinical_Outcome Results in

Caption: Logical Relationship of Vosoritide PK/PD and Clinical Outcome.

References

Application Notes and Protocols for High-Throughput Screening to Identify Modulators of Voxzogo® (vosoritide) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxzogo® (vosoritide) is a C-type natriuretic peptide (CNP) analog indicated for the treatment of achondroplasia, the most common form of dwarfism.[1] Achondroplasia is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene, which leads to an overactive FGFR3 signaling pathway.[2] This overactivity inhibits chondrocyte proliferation and differentiation in the growth plates, resulting in impaired endochondral bone growth.[2]

This compound acts as a positive regulator of endochondral bone growth by targeting the CNP signaling pathway.[3] It binds to the natriuretic peptide receptor-B (NPR-B), stimulating the intracellular production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][4] Elevated cGMP levels antagonize the downstream signaling of the overactive FGFR3 pathway, specifically by inhibiting the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of RAF-1, MEK1/2, and ERK1/2.[4][5] This ultimately promotes chondrocyte proliferation and differentiation, leading to increased bone growth.[2][4]

These application notes provide a detailed framework for establishing a high-throughput screening (HTS) campaign to identify novel small molecules or biologics that modulate the activity of this compound. The goal is to discover compounds that can either enhance the therapeutic effect of this compound (positive modulators) or are of interest for studying the signaling pathway (negative modulators).

Signaling Pathway

The signaling cascade initiated by this compound and its interplay with the FGFR3 pathway is a critical aspect of its mechanism of action. Understanding this pathway is essential for designing relevant screening assays.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NPR-B NPR-B This compound->NPR-B Binds to cGMP cGMP NPR-B->cGMP Converts GTP to FGFR3 FGFR3 RAF-1 RAF-1 FGFR3->RAF-1 Activates GTP GTP GTP->NPR-B PKG PKG cGMP->PKG Activates PKG->RAF-1 Inhibits Proliferation_Differentiation Chondrocyte Proliferation & Differentiation PKG->Proliferation_Differentiation Promotes MEK1/2 MEK1/2 RAF-1->MEK1/2 Activates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Activates ERK1/2->Inhibition_Node Inhibits

Caption: this compound Signaling Pathway

High-Throughput Screening (HTS) Workflow

A tiered HTS approach is recommended to efficiently identify and characterize modulators of this compound activity. This workflow begins with a primary screen to identify "hits" followed by secondary and tertiary assays to confirm activity, determine the mechanism of action, and assess functional cellular outcomes.

Compound_Library Compound Library Primary_Screen Primary Screen: cGMP Production Assay Compound_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Dose_Response Dose-Response & Potency Determination (IC50/EC50) Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assay: NPR-B Receptor Binding Assay Confirmed_Hits->Secondary_Assay Mechanism_of_Action Mechanism of Action Studies Confirmed_Hits->Mechanism_of_Action Tertiary_Assay Tertiary Assay: Chondrocyte Proliferation Assay Secondary_Assay->Tertiary_Assay Lead_Candidates Lead Candidates Tertiary_Assay->Lead_Candidates

Caption: HTS Workflow for this compound Modulators

Experimental Protocols

Primary High-Throughput Screen: cGMP Production Assay

This primary assay is designed to identify compounds that modulate the production of cGMP in response to this compound. A cell-based assay using a stable cell line expressing NPR-B is recommended.

Objective: To identify compounds that either increase (agonists/positive modulators) or decrease (antagonists) this compound-stimulated cGMP production.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NPR-B receptor (HEK293-NPR-B).

Assay Principle: A competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a fluorescence polarization (FP) assay, is suitable for HTS. These assays measure the amount of cGMP produced by the cells after treatment.

Materials:

  • HEK293-NPR-B cells

  • Assay medium: Serum-free DMEM

  • This compound (vosoritide)

  • Test compounds dissolved in DMSO

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • HTRF cGMP assay kit (or similar)

  • 384-well white assay plates

Protocol:

  • Cell Plating: Seed HEK293-NPR-B cells in 384-well plates at a density of 10,000 cells/well in 20 µL of assay medium and incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • For agonist screening: Add 5 µL of test compound dilutions to the wells.

    • For antagonist/modulator screening: Add 5 µL of test compound dilutions followed by 5 µL of this compound at a concentration that elicits a submaximal response (e.g., EC50).

  • Incubation: Incubate the plates at 37°C for 30 minutes.

  • Cell Lysis and cGMP Detection: Add the HTRF assay reagents for cell lysis and cGMP detection according to the manufacturer's protocol.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percentage of activity relative to positive (this compound alone) and negative (vehicle) controls.

Data Presentation: Primary Screen Results

Compound IDConcentration (µM)cGMP Production (% of Control)Hit Classification
Cmpd-00110152Positive Modulator
Cmpd-0021098Inactive
Cmpd-0031045Negative Modulator
............
Secondary Assay: Dose-Response and Potency Determination

Compounds identified as hits in the primary screen should be further characterized to determine their potency (EC50 for agonists/positive modulators, IC50 for antagonists).

Objective: To determine the concentration-dependent effect of hit compounds on this compound-stimulated cGMP production.

Protocol:

  • Follow the primary cGMP assay protocol.

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).

  • Test each concentration in triplicate.

  • Generate dose-response curves and calculate EC50 or IC50 values using a suitable software package.

Data Presentation: Dose-Response Data for a Positive Modulator

CompoundConcentration (nM)% cGMP Production
Positive Modulator A0.1105
1115
10130
100155
1000160
EC50 (nM) 8.5
Tertiary Assay: Chondrocyte Proliferation Assay

This functional assay assesses the biological effect of confirmed hits on the proliferation of a relevant cell type, such as a human chondrocyte cell line.

Objective: To determine if the modulation of cGMP production by hit compounds translates to a functional effect on chondrocyte proliferation.

Cell Line: Human chondrocyte cell line (e.g., C-28/I2).

Assay Principle: A cell proliferation assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or DNA synthesis (e.g., BrdU incorporation), can be used in a high-throughput format.

Materials:

  • Human chondrocyte cell line

  • Culture medium: DMEM/F12 supplemented with 10% FBS

  • Assay medium: Serum-free DMEM/F12

  • This compound

  • Test compounds

  • Cell proliferation assay kit (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white plates

Protocol:

  • Cell Plating: Seed chondrocytes in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Serum Starvation: Replace the culture medium with serum-free assay medium and incubate for 24 hours.

  • Compound Treatment: Add test compounds and/or this compound to the wells and incubate for 48-72 hours.

  • Proliferation Measurement: Measure cell proliferation according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Normalize the proliferation data to the vehicle control and compare the effects of the test compounds in the presence and absence of this compound.

Data Presentation: Chondrocyte Proliferation Results

TreatmentConcentration (µM)Cell Proliferation (% of Vehicle)
Vehicle-100
This compound0.1125
Positive Modulator A1110
This compound + Positive Modulator A0.1 + 1145
Negative Modulator B195
This compound + Negative Modulator B0.1 + 1110

Conclusion

The described HTS workflow and associated protocols provide a robust framework for the identification and characterization of novel modulators of this compound activity. By employing a tiered screening approach that progresses from a target-based primary assay to a functional cellular assay, researchers can efficiently identify promising lead compounds for further development. The provided diagrams and data tables serve as a guide for visualizing the experimental logic and presenting the screening results in a clear and structured manner. This systematic approach will aid in the discovery of new therapeutic agents for achondroplasia and provide valuable tools for dissecting the underlying signaling pathways.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in vosoritide in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vosoritide in in vitro experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of vosoritide in in vitro models?

A1: Vosoritide is an analog of C-type natriuretic peptide (CNP).[1] In in vitro systems, it primarily acts by binding to the Natriuretic Peptide Receptor-B (NPR-B) on the surface of chondrocytes.[2] This binding activates the intracellular guanylate cyclase domain of the receptor, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[3] The elevated cGMP then inhibits the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting RAF-1, which in turn reduces the phosphorylation of ERK1/2.[1][2] This pathway is often overactive in conditions like achondroplasia due to activating mutations in Fibroblast Growth Factor Receptor 3 (FGFR3). By inhibiting this pathway, vosoritide promotes chondrocyte proliferation and differentiation, key processes in bone growth.[3]

Q2: Which cell lines are appropriate for in vitro studies with vosoritide?

A2: The choice of cell line depends on the specific research question.

  • Primary Chondrocytes: These are the most biologically relevant cells as they are directly isolated from cartilage tissue. However, they are known to have high donor-to-donor variability and can dedifferentiate during culture, which can impact results.[4][5]

  • Immortalized Chondrocyte Cell Lines: These offer better reproducibility and are easier to culture than primary cells. Examples include cell lines derived from human costal chondrocytes or other cartilage sources.

  • Cell Lines Engineered to Express NPR-B: For mechanistic studies focused on the direct interaction with the receptor, cell lines like NIH3T3 can be engineered to express the NPR-B receptor.

Q3: What are the key downstream readouts to measure vosoritide activity in vitro?

A3: The primary readouts for vosoritide's in vitro activity are:

  • cGMP Accumulation: Measuring the intracellular concentration of cGMP is a direct indicator of NPR-B receptor activation by vosoritide.[3]

  • pERK Inhibition: Quantifying the levels of phosphorylated ERK1/2 (pERK) demonstrates the inhibitory effect of vosoritide on the MAPK pathway. This is often assessed in the presence of an FGF stimulus to mimic the overactive FGFR3 signaling.

  • Chondrocyte Proliferation: Assays such as BrdU incorporation or cell counting can be used to measure the effect of vosoritide on chondrocyte proliferation.

  • Extracellular Matrix (ECM) Production: The synthesis of key ECM components, like collagen type II and aggrecan, can be measured to assess the impact on chondrocyte differentiation and function.

II. Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with vosoritide.

Inconsistent or No Effect Observed

Q4: We are not seeing the expected increase in cGMP or inhibition of pERK with vosoritide treatment. What are the possible causes?

A4: This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Vosoritide Integrity and Activity:

    • Improper Storage and Handling: Vosoritide is a peptide and susceptible to degradation. Ensure it has been stored lyophilized at -20°C or colder and protected from light. Once reconstituted, it should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Peptide Stability in Media: Peptides can degrade in cell culture media due to proteases or other components. Consider the stability of vosoritide in your specific media and experimental conditions. It may be necessary to include protease inhibitors in your assay buffer.

    • Incorrect Concentration: Double-check all dilution calculations. Prepare fresh dilutions from a stock solution for each experiment.

  • Cell Culture Conditions:

    • Cell Health: Ensure your cells are healthy, with normal morphology and viability. Stressed or unhealthy cells may not respond appropriately.

    • Cell Passage Number: Chondrocytes, particularly primary cells, can lose their characteristic phenotype (dedifferentiate) with increasing passage numbers.[6][7] This can lead to a loss of NPR-B receptor expression and a diminished response to vosoritide. It is crucial to use cells within a consistent and low passage number range.

    • Cell Density: Both overly confluent and sparse cell cultures can lead to variable responses. Seed cells at a consistent density for all experiments.

    • Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and is often difficult to detect visually. Regularly test your cell cultures for mycoplasma.

  • Assay Protocol:

    • Incubation Times: Optimize the incubation time for vosoritide treatment. For signaling events like cGMP accumulation and pERK inhibition, shorter incubation times (e.g., 5-30 minutes) are typically required. For proliferation or ECM production assays, longer incubation times (e.g., 24-72 hours) are necessary.

    • Serum Starvation: If your assay involves growth factor stimulation (e.g., FGF for pERK assays), serum starvation of the cells prior to the experiment is often necessary to reduce basal signaling. The duration of serum starvation should be optimized and consistent.

    • Assay Reagents: Ensure all assay reagents, including antibodies and detection kits, are within their expiration dates and have been stored correctly.

High Variability Between Replicates

Q5: We are observing high variability between replicate wells in our assays. What could be the cause?

A5: High variability can obscure real biological effects. The following are common sources of variability:

  • Inconsistent Cell Seeding: Uneven cell distribution in the wells is a major source of variability. Ensure you have a single-cell suspension before plating and mix the cell suspension between pipetting.

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes of vosoritide or other reagents, can lead to significant well-to-well differences. Use calibrated pipettes and proper pipetting techniques.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. To minimize this, you can avoid using the outer wells or fill them with sterile PBS or media.

  • Inconsistent Washing Steps: In assays that require washing steps (e.g., ELISA, Western blot), inconsistent or overly aggressive washing can lead to variable cell detachment or reagent removal.

  • Temperature Gradients: Ensure that plates are incubated at a uniform temperature. Temperature gradients across an incubator can lead to different reaction rates in different wells.

III. Quantitative Data Summary

The following tables summarize key quantitative data for vosoritide from in vitro studies.

Table 1: In Vitro Efficacy of Vosoritide in cGMP Accumulation Assay

ParameterCell LineValueReference
EC50NIH3T30.37 nmol/L[4]

Table 2: In Vitro Efficacy of Vosoritide in pERK Inhibition Assay

ParameterCell LineStimulusValueReference
IC50(Data Not Available)FGF(Data Not Available)

Table 3: In Vitro Efficacy of Vosoritide in Chondrocyte Proliferation Assay

ParameterCell TypeValueReference
EC50(Data Not Available)(Data Not Available)

Note: The absence of data for pERK inhibition and chondrocyte proliferation highlights a current gap in the publicly available literature for vosoritide. Researchers may need to determine these values empirically in their specific experimental systems.

IV. Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These are generalized protocols and should be optimized for your specific cell type and experimental conditions.

Protocol 1: cGMP Accumulation Assay

This protocol describes a competitive ELISA-based method to quantify intracellular cGMP levels.

  • Cell Seeding: Seed chondrocytes or NPR-B expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells in their appropriate growth medium at 37°C and 5% CO2.

  • Serum Starvation (Optional): Prior to the assay, you may need to serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal cGMP levels.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX (e.g., 0.5 mM), to prevent the degradation of cGMP.

  • Vosoritide Treatment:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add the assay buffer containing different concentrations of vosoritide to the wells. Include a vehicle control (assay buffer without vosoritide).

    • Incubate for the optimized time (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the treatment solution and lyse the cells according to the manufacturer's protocol of your chosen cGMP ELISA kit.

  • cGMP Quantification: Perform the cGMP competitive ELISA according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of cGMP in each sample. Plot the cGMP concentration against the log of the vosoritide concentration to determine the EC50.

Protocol 2: pERK Inhibition Assay (In-Cell Western)

This protocol outlines a method to measure the inhibition of FGF-induced ERK phosphorylation.

  • Cell Seeding: Seed chondrocytes in a 96-well plate and culture until they reach 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • Vosoritide Pre-treatment: Treat the cells with various concentrations of vosoritide (or vehicle control) for a defined period (e.g., 30 minutes).

  • FGF Stimulation: Add a pre-determined concentration of a fibroblast growth factor (e.g., FGF2 or FGF9) to all wells (except for the unstimulated control) and incubate for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.

  • Fixation and Permeabilization:

    • Aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the wells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1-2 hours at room temperature, protected from light.

  • Imaging: Wash the wells and image the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both pERK and total ERK. Normalize the pERK signal to the total ERK signal. Plot the normalized pERK signal against the log of the vosoritide concentration to determine the IC50.

Protocol 3: Chondrocyte Proliferation Assay (BrdU Incorporation)

This protocol describes a method to measure DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding: Seed chondrocytes in a 96-well plate at a low density to allow for proliferation.

  • Vosoritide Treatment: Treat the cells with various concentrations of vosoritide (or vehicle control) in a low-serum or serum-free medium.

  • BrdU Labeling: Add the BrdU labeling solution to each well and incubate for a period that allows for BrdU incorporation into the DNA of proliferating cells (e.g., 2-24 hours).

  • Fixation and DNA Denaturation:

    • Remove the labeling medium and fix the cells.

    • Denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.

  • Detection:

    • Incubate with an anti-BrdU antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a TMB substrate and measure the absorbance.

  • Data Analysis: Plot the absorbance values against the log of the vosoritide concentration to determine the EC50 for proliferation.

V. Visualizations

The following diagrams illustrate key concepts related to vosoritide experiments.

vosoritide_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Vosoritide Vosoritide NPRB NPR-B Receptor Vosoritide->NPRB Binds GC Guanylate Cyclase (activated) NPRB->GC GTP GTP cGMP cGMP GTP->cGMP Converted by GC RAF1 RAF-1 cGMP->RAF1 Inhibits Proliferation Chondrocyte Proliferation & Differentiation cGMP->Proliferation Promotes MEK MEK RAF1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK pERK->Proliferation Inhibits FGFR3 FGFR3 Signaling (Overactive) FGFR3->RAF1 Activates

Vosoritide Signaling Pathway

experimental_workflow cluster_assays Downstream Assays start Start: Healthy Chondrocyte Culture seed 1. Seed Cells in Microplate start->seed treat 2. Treat with Vosoritide (Dose-Response) seed->treat incubate 3. Incubate (Time-Course) treat->incubate lyse 4. Cell Lysis or Fixation incubate->lyse cgmp cGMP Assay (ELISA) lyse->cgmp perk pERK/Total ERK Assay (Western/In-Cell Western) lyse->perk prolif Proliferation Assay (BrdU) lyse->prolif analyze 5. Data Analysis (EC50/IC50) cgmp->analyze perk->analyze prolif->analyze end End: Quantitative Results analyze->end

General In Vitro Experimental Workflow

troubleshooting_logic cluster_compound Compound Integrity cluster_cells Cellular Factors cluster_assay Assay Parameters start Inconsistent or No Vosoritide Effect storage Check Storage & Handling History start->storage health Assess Cell Health & Morphology start->health incubation Optimize Incubation Times start->incubation stability Assess Stability in Media storage->stability concentration Verify Concentration stability->concentration solution Implement Corrective Actions concentration->solution passage Check Passage Number health->passage contamination Test for Mycoplasma passage->contamination contamination->solution reagents Check Reagent Validity incubation->reagents protocol Review Protocol Execution reagents->protocol protocol->solution

Troubleshooting Logic Diagram

References

Technical Support Center: Optimizing Vosoritide Concentration for Maximal Chondrocyte Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vosoritide to study chondrocyte proliferation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of vosoritide on chondrocytes?

A1: Vosoritide is an analog of C-type natriuretic peptide (CNP).[1][2] In chondrocytes, its primary mechanism of action is to counteract the overactive Fibroblast Growth Factor Receptor 3 (FGFR3) signaling pathway, which is characteristic of conditions like achondroplasia.[3] Vosoritide binds to the Natriuretic Peptide Receptor-B (NPR-B) on the surface of chondrocytes.[3] This binding stimulates intracellular production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn inhibits the downstream Mitogen-Activated Protein Kinase (MAPK) pathway (specifically RAF-1, MEK1/2, and ERK1/2) that is activated by FGFR3.[4][5] By inhibiting this pathway, vosoritide promotes chondrocyte proliferation and differentiation.[6][7][8]

Q2: What is a recommended starting concentration range for vosoritide in in-vitro chondrocyte proliferation assays?

Q3: What cell types are suitable for studying the effects of vosoritide?

A3: The most relevant cell type is primary human chondrocytes isolated from donors. However, their availability can be limited. The mouse chondrogenic cell line ATDC5 is a well-characterized and suitable alternative.[9][10] These cells undergo sequential differentiation that mimics chondrogenesis, including proliferation and expression of chondrocyte-specific markers.[9]

Q4: How can I measure the downstream effects of vosoritide in my chondrocyte cultures?

A4: To confirm that vosoritide is active in your experimental system, you can measure key pharmacodynamic markers:

  • Intracellular cGMP levels: An increase in intracellular cGMP is a direct and early indicator of vosoritide's engagement with its receptor, NPR-B.[7] cGMP levels can be measured using commercially available ELISA kits.

  • Collagen Type X Marker (CXM): Collagen Type X is produced by hypertrophic chondrocytes and is a marker of endochondral ossification.[7] Measuring the level of CXM in cell culture supernatants can provide an indication of chondrocyte differentiation and growth plate activity.[7]

Troubleshooting Guides

Issue 1: Low or Inconsistent Chondrocyte Proliferation in Response to Vosoritide
Possible Cause Troubleshooting Steps
Suboptimal Vosoritide Concentration Perform a dose-response experiment with a wider range of vosoritide concentrations (e.g., 0.01 nM to 1000 nM) to determine the optimal concentration for your specific cell type and experimental conditions.
Poor Cell Health or Viability Ensure proper chondrocyte isolation and culture techniques. Chondrocytes can be sensitive to over-digestion with collagenase during isolation. Monitor cell viability using methods like Trypan Blue exclusion.
Cell Dedifferentiation Primary chondrocytes can dedifferentiate in monolayer culture, losing their characteristic phenotype. Maintain a high cell seeding density and consider using 3D culture systems (e.g., alginate beads, pellet cultures) to better maintain the chondrocytic phenotype.
Vosoritide Degradation Prepare fresh vosoritide solutions for each experiment. While vosoritide is more stable than native CNP, prolonged storage in solution at 37°C in cell culture media may lead to degradation.
Assay Sensitivity Ensure your proliferation assay (e.g., BrdU, EdU, or cell counting) is sensitive enough to detect modest changes in proliferation. Optimize cell seeding density and incubation times.
Issue 2: Difficulty in Measuring cGMP or CXM Levels
Possible Cause Troubleshooting Steps
Timing of Sample Collection (for cGMP) The increase in intracellular cGMP is transient. For in-vitro experiments, it is recommended to lyse the cells and measure cGMP at early time points after vosoritide stimulation (e.g., 15, 30, and 60 minutes).
Sample Handling For cGMP measurement, it is crucial to inhibit phosphodiesterase (PDE) activity immediately after cell lysis to prevent cGMP degradation. Use a lysis buffer containing a PDE inhibitor like IBMX.
Low CXM Production CXM is a marker of hypertrophic differentiation, which occurs later in the chondrogenesis process. Ensure your cell culture has been maintained for a sufficient duration to allow for chondrocyte differentiation and hypertrophy before measuring CXM in the supernatant.
Assay Kit Compatibility Verify that your cGMP or CXM ELISA kit is validated for use with cell culture lysates or supernatants. Follow the manufacturer's protocol carefully.

Data Summary

The following table summarizes the key quantitative data related to vosoritide's effects from clinical studies. This data can provide context for expected outcomes in preclinical in-vitro experiments.

Parameter Dose Effect Reference
Annualized Growth Velocity (AGV) Increase 15 µg/kg/day~1.57 cm/year increase compared to placebo[3]
AGV Dose-Response 2.5, 7.5, 15, 30 µg/kg/dayDose-dependent increase in AGV, with the 15 µg/kg dose saturating the effect[3]
cGMP Stimulation (in NIH3T3 cells) N/AEC50 of 0.37 nmol/L

Experimental Protocols

Protocol 1: In-Vitro Chondrocyte Proliferation Assay using BrdU/EdU

This protocol provides a general framework for assessing chondrocyte proliferation in response to vosoritide.

  • Cell Seeding: Seed primary chondrocytes or ATDC5 cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24-48 hours.

  • Serum Starvation (Optional): To synchronize the cell cycle, you can serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS).

  • Vosoritide Treatment: Prepare a serial dilution of vosoritide in your cell culture medium. Remove the old medium and add the vosoritide-containing medium to the wells. Include a vehicle control (medium without vosoritide).

  • BrdU/EdU Labeling: At a desired time point after vosoritide treatment (e.g., 24 or 48 hours), add BrdU or EdU to the culture medium at the manufacturer's recommended concentration. Incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Cell Fixation and Staining: Fix, permeabilize, and stain the cells for BrdU or EdU incorporation according to the manufacturer's protocol for your specific assay kit.

  • Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the percentage of BrdU or EdU-positive cells relative to the total number of cells (e.g., counterstained with DAPI) in each well.

Protocol 2: Measurement of Intracellular cGMP

This protocol outlines the steps to measure the direct downstream signaling effect of vosoritide.

  • Cell Culture and Treatment: Culture chondrocytes in 24- or 48-well plates until they reach 80-90% confluency.

  • Pre-incubation with PDE Inhibitor: 10-15 minutes prior to vosoritide treatment, add a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to the culture medium to prevent cGMP degradation.

  • Vosoritide Stimulation: Add vosoritide at the desired concentrations to the wells. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with your cGMP ELISA kit. Ensure the lysis buffer also contains a PDE inhibitor.

  • cGMP Quantification: Perform the cGMP ELISA according to the manufacturer's instructions.

  • Data Normalization: Normalize the cGMP concentration to the total protein concentration in each well, determined by a protein assay such as the BCA assay.

Visualizations

Vosoritide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Receptor Vosoritide->NPRB FGF FGF FGFR3 FGFR3 (Constitutively Active) FGF->FGFR3 GTP GTP NPRB->GTP Activates Guanylate Cyclase RAS RAS FGFR3->RAS cGMP cGMP GTP->cGMP PKGII PKGII cGMP->PKGII Activates RAF1 RAF-1 PKGII->RAF1 Inhibits RAS->RAF1 MEK12 MEK1/2 RAF1->MEK12 Proliferation Chondrocyte Proliferation & Differentiation RAF1->Proliferation Allows ERK12 ERK1/2 MEK12->ERK12 Inhibition Inhibition of Proliferation ERK12->Inhibition

Caption: Vosoritide signaling pathway in chondrocytes.

Experimental_Workflow cluster_setup Experiment Setup cluster_proliferation Proliferation Assay cluster_biomarker Biomarker Analysis A Seed Chondrocytes (Primary or ATDC5) B Culture for 24-48h A->B C Treat with Vosoritide (Dose-Response) B->C D Add BrdU/EdU C->D H Collect Supernatant (CXM) or Lyse Cells (cGMP) C->H E Incubate (2-4h) D->E F Fix and Stain E->F G Image and Quantify F->G I Perform ELISA H->I J Normalize Data I->J

Caption: General workflow for in-vitro vosoritide experiments.

References

Vosoritide Cellular Assays: A Technical Support Guide to Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

I have completed the search and information gathering phase. While I was unable to find a direct head-to-head comparison of vosoritide's binding affinity (Ki) for NPR-A, NPR-B, and NPR-C in a single document, I have gathered enough information to infer its selectivity and discuss potential off-target effects through these receptors. I also could not find a publicly available, comprehensive off-target screening panel or kinome scan for vosoritide. This is proprietary information that pharmaceutical companies often do not publish in detail. However, I have found information on its known on-target, off-tissue effects (like hypotension) which are mediated by NPR-B in other tissues.

I have gathered sufficient information to create detailed troubleshooting guides and FAQs based on general principles of peptide-based cellular assays and the specific mechanism of vosoritide. I have also found protocols for relevant techniques like primary chondrocyte culture, ATDC5 cell culture, cGMP ELISA, and BrdU assays, which I can adapt and present as detailed methodologies.

Therefore, I will now proceed with generating the comprehensive technical support center content as requested by the user, using the information I have gathered. I will structure it with FAQs, troubleshooting guides, data tables (with the available data and some inferred information based on the literature), detailed experimental protocols, and the mandatory Graphviz diagrams.

Given the information I have, I can now proceed to generate the final response.

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects of vosoritide in cellular assays. Vosoritide, a C-type natriuretic peptide (CNP) analog, is designed to promote chondrocyte proliferation and differentiation by antagonizing the overactive fibroblast growth factor receptor 3 (FGFR3) signaling pathway.[1][2][3][4][5][6] While targeted in its mechanism, understanding and mitigating potential off-target effects is crucial for generating accurate and reproducible in vitro data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of vosoritide?

A1: Vosoritide is an analog of the C-type natriuretic peptide (CNP).[7][8][9][10] It selectively binds to and activates the Natriuretic Peptide Receptor-B (NPR-B), a guanylyl cyclase-coupled receptor on the surface of chondrocytes.[1][2][3][4][6][9] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2][6] The elevated cGMP levels inhibit the downstream signaling of the overactive FGFR3 pathway, specifically by inhibiting RAF-1 kinase.[9] This ultimately promotes chondrocyte proliferation and differentiation, leading to increased endochondral bone growth.[1][4][9]

Q2: What are the potential on-target, off-tissue effects of vosoritide?

A2: The primary on-target, off-tissue effect of vosoritide is transient hypotension (a temporary decrease in blood pressure).[1] This occurs because NPR-B is also expressed in vascular smooth muscle cells. Activation of these receptors leads to vasodilation. To mitigate this in clinical settings, patients are advised to be well-fed and hydrated before administration. While less of a concern in vitro, it highlights the systemic potential of NPR-B activation.

Q3: What are the potential off-target binding sites for vosoritide?

A3: As a CNP analog, vosoritide has the potential to interact with other natriuretic peptide receptors, namely NPR-A and NPR-C. While vosoritide is designed for selectivity towards NPR-B, some level of cross-reactivity may occur, especially at high concentrations. There is limited publicly available data on the binding affinities of vosoritide to NPR-A and NPR-C.

Q4: How can I minimize non-specific binding of vosoritide in my cellular assays?

A4: Non-specific binding is a common issue with peptide-based assays. To minimize this, consider the following:

  • Use low-binding labware: Utilize polypropylene (B1209903) or specially coated low-protein-binding plates and tubes.

  • Optimize buffer conditions: Include a blocking agent like bovine serum albumin (BSA) (e.g., 0.1-1%) in your assay buffer to block non-specific binding sites on cell surfaces and labware.

  • Include a non-ionic detergent: A low concentration of a non-ionic detergent, such as Tween-20 (e.g., 0.05%), in wash buffers can help reduce non-specific interactions.

  • Proper peptide handling: Reconstitute and dilute vosoritide in appropriate buffers as recommended by the manufacturer. Ensure complete solubilization to avoid aggregation, which can lead to non-specific effects.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Non-specific binding of vosoritide- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.- Implement strategies to minimize non-specific binding (see FAQ Q4).
Lower than expected cGMP production - Degraded vosoritide- Suboptimal cell health- Incorrect assay timing- Issues with the cGMP ELISA kit- Aliquot vosoritide upon reconstitution and avoid repeated freeze-thaw cycles.- Ensure cells are healthy and in the logarithmic growth phase.- Optimize the incubation time with vosoritide (e.g., perform a time-course experiment).- Refer to the troubleshooting guide for your specific cGMP ELISA kit.
Unexpected changes in cell proliferation or morphology - Off-target effects of vosoritide at high concentrations- Contaminants in the vosoritide preparation- Cell culture contamination- Perform a dose-response experiment to determine the optimal concentration of vosoritide.- Use a high-purity, endotoxin-free grade of vosoritide.- Regularly check cell cultures for any signs of contamination.
Inconsistent results across experiments - Variation in cell passage number- Differences in reagent preparation- Inconsistent incubation times or temperatures- Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment and ensure consistency in formulation.- Standardize all incubation steps.

Quantitative Data

Table 1: Vosoritide Activity and Pharmacokinetics

ParameterValueSpecies/SystemReference
Mechanism of Action Agonist of Natriuretic Peptide Receptor-B (NPR-B)Human[1][2][3][4][9]
EC₅₀ for NPR-B Signaling Not explicitly stated in searchesNot specified
Mean Cmax (15 µg/kg dose) 5800 pg/mLHuman (children 5-18 years)
Mean t½ (half-life) 27.9 minutesHuman (children 5-18 years)
Median Tmax 15 minutesHuman (children 5-18 years)

Experimental Protocols

Protocol 1: Vosoritide Treatment and cGMP Measurement in Chondrocytes

This protocol describes the treatment of a chondrocyte cell line (e.g., ATDC5) with vosoritide and subsequent measurement of intracellular cGMP levels using an ELISA kit.

Materials:

  • ATDC5 cells

  • DMEM/F12 medium with 5% FBS

  • Vosoritide

  • Phosphate-Buffered Saline (PBS)

  • 0.1 M HCl

  • cGMP ELISA Kit

  • Low-protein-binding 96-well plates

Procedure:

  • Cell Seeding: Seed ATDC5 cells in a 96-well plate at a density of 1-3 x 10⁴ cells/well and culture until they reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, you may replace the growth medium with a serum-free medium for 2-4 hours before treatment.

  • Vosoritide Preparation: Prepare a stock solution of vosoritide in a recommended sterile buffer. On the day of the experiment, prepare serial dilutions of vosoritide in the assay buffer (e.g., serum-free media with 0.1% BSA).

  • Cell Treatment: Carefully remove the culture medium from the cells and replace it with the prepared vosoritide dilutions. Include a vehicle control (assay buffer without vosoritide).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes, to be optimized).

  • Cell Lysis: After incubation, aspirate the treatment medium and add 100 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity. Incubate at room temperature for 10 minutes with gentle shaking.

  • cGMP ELISA: Use the cell lysates to perform the cGMP ELISA according to the manufacturer's instructions.

Protocol 2: Chondrocyte Proliferation Assay (BrdU)

This protocol outlines a method to assess the effect of vosoritide on chondrocyte proliferation using a BrdU incorporation assay.

Materials:

  • Primary chondrocytes or ATDC5 cells

  • Appropriate culture medium

  • Vosoritide

  • BrdU Labeling Reagent

  • BrdU Assay Kit (containing fixing/denaturing solution, anti-BrdU antibody, and detection reagents)

Procedure:

  • Cell Seeding: Seed chondrocytes in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Cell Treatment: Once the cells have adhered and are actively dividing, replace the medium with fresh medium containing various concentrations of vosoritide or a vehicle control.

  • BrdU Labeling: At a specified time point during the treatment period (e.g., 24-48 hours post-treatment), add the BrdU labeling reagent to each well and incubate for an optimized duration (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Remove the labeling medium and fix the cells, then denature the DNA according to the BrdU assay kit protocol. This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Immunodetection: Incubate the cells with the anti-BrdU antibody, followed by the secondary antibody conjugate as per the kit instructions.

  • Signal Detection: Add the substrate and measure the absorbance or fluorescence using a plate reader. The signal intensity is proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation.

Visualizations

Vosoritide_Signaling_Pathway Vosoritide Vosoritide NPRB NPR-B Receptor Vosoritide->NPRB Binds and Activates cGMP cGMP NPRB->cGMP Converts GTP GTP GTP->cGMP RAF1 RAF-1 cGMP->RAF1 Inhibits Proliferation Increased Chondrocyte Proliferation & Differentiation cGMP->Proliferation Promotes FGFR3 Overactive FGFR3 Pathway FGFR3->RAF1 Activates Downstream Inhibition of Chondrocyte Proliferation & Differentiation RAF1->Downstream

Caption: Vosoritide signaling pathway in chondrocytes.

Experimental_Workflow_cGMP_Assay cluster_0 Cell Culture & Treatment cluster_1 cGMP ELISA Seed Seed Chondrocytes Treat Treat with Vosoritide Seed->Treat Lyse Lyse Cells Treat->Lyse ELISA Perform cGMP ELISA Lyse->ELISA Read Read Plate ELISA->Read Analyze Analyze Data Read->Analyze

Caption: Experimental workflow for cGMP measurement.

Troubleshooting_Logic Start Inconsistent Assay Results? CheckCells Review Cell Health & Passage Number Start->CheckCells CheckReagents Verify Reagent Prep & Storage Start->CheckReagents CheckProtocol Standardize Protocol (Incubation, Washing) Start->CheckProtocol OptimizeAssay Optimize Vosoritide Concentration & Timing CheckCells->OptimizeAssay CheckReagents->OptimizeAssay CheckProtocol->OptimizeAssay MinimizeNSB Implement NSB Reduction Strategies OptimizeAssay->MinimizeNSB

Caption: A logical approach to troubleshooting vosoritide assays.

References

Technical Support Center: Vosoritide Solubility in Aqueous Research Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges of poor solubility of vosoritide in aqueous research buffers. The information is presented through troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is vosoritide and why can its solubility be challenging in research settings?

A1: Vosoritide is a C-type natriuretic peptide (CNP) analog.[1][2] Like many peptides, its solubility in aqueous buffers can be influenced by a variety of factors including its amino acid sequence, net charge, and the pH and ionic strength of the solvent.[3] Challenges in achieving desired concentrations in common research buffers can arise, potentially impacting the accuracy and reproducibility of in vitro and in vivo studies.[4]

Q2: What is the first step I should take when reconstituting lyophilized vosoritide?

A2: Before introducing any buffer, it is recommended to gently centrifuge the vial to ensure all the lyophilized powder is at the bottom.[5] For initial reconstitution, sterile, deionized water is often a good starting point, particularly for peptides with a net charge.[6] If using a buffer, allow both the lyophilized peptide and the buffer to reach room temperature before mixing.[5]

Q3: My vosoritide, dissolved in an organic solvent like DMSO, is precipitating when I dilute it into my aqueous experimental buffer. What should I do?

A3: This is a common issue when the peptide's solubility limit is exceeded in the final aqueous/organic mixture. To mitigate this, add the concentrated stock solution drop-wise into the vortexing aqueous buffer. This slow dilution helps to prevent localized high concentrations that can lead to precipitation.

Q4: Can sonication or warming help improve the solubility of vosoritide?

A4: Yes, both methods can be effective. A brief sonication in a water bath can help break up aggregates and enhance dissolution. Gentle warming of the solution (e.g., to 37°C) can also increase solubility. However, it is crucial to use these methods cautiously to avoid potential degradation of the peptide.

Troubleshooting Guide for Poor Vosoritide Solubility

If you are encountering difficulties in dissolving vosoritide in your desired research buffer, follow these troubleshooting steps:

Problem: Lyophilized vosoritide powder does not dissolve in sterile water or a neutral pH buffer (e.g., PBS, pH 7.4).

  • Possible Cause: The buffer's pH is close to the isoelectric point (pI) of vosoritide, where the peptide has a minimal net charge and is least soluble.

  • Solution:

    • pH Adjustment: Since vosoritide is a basic peptide, try dissolving it in a slightly acidic solution (e.g., 10% acetic acid) and then dilute it with your target buffer.[6] Alternatively, adjust the pH of your buffer to be at least one to two units away from the peptide's pI.[4]

    • Use of Organic Solvents: For highly resistant cases, dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before slowly diluting with the aqueous buffer.[3][7]

Problem: The vosoritide solution appears cloudy or forms a gel.

  • Possible Cause: The peptide is not fully dissolved and is forming aggregates or a suspension.

  • Solution:

    • Sonication: Use a bath sonicator for 5-10 minutes to help break up aggregates.

    • Gentle Warming: Warm the solution to a temperature not exceeding 40°C, as higher temperatures may degrade the peptide.

    • Centrifugation: If cloudiness persists, centrifuge the solution and use the clear supernatant. This will ensure you are working with the soluble fraction of the peptide, though the concentration will need to be re-determined.

Quantitative Data on Vosoritide Solubility (Illustrative)

Disclaimer: The following table provides illustrative, hypothetical solubility data for vosoritide in common research buffers. This data is intended as a guide for starting your own experiments and may not represent the actual solubility limits. It is always recommended to perform small-scale solubility tests with your specific batch of vosoritide.

Buffer (pH)Temperature (°C)Maximum Estimated Soluble Concentration (mg/mL)Notes
Deionized Water25~1.0A good starting point for initial reconstitution.
PBS (pH 7.4)250.5 - 1.0Solubility may be limited at neutral pH.
PBS (pH 6.0)25> 1.5Lowering the pH can improve the solubility of basic peptides.
Tris-HCl (pH 7.4)250.5 - 1.0Similar to PBS at neutral pH.
Tris-HCl (pH 8.5)25< 0.5Higher pH may decrease the solubility of basic peptides.
HEPES (pH 7.4)250.5 - 1.0A common buffer for cell-based assays.
10% Acetic Acid25> 2.0Useful for creating a concentrated stock solution.[6]
5% DMSO in PBS (pH 7.4)25> 2.0The addition of an organic solvent significantly improves solubility.[7]

Experimental Protocols

Protocol for Reconstitution and Solubilization of Lyophilized Vosoritide

This protocol provides a general procedure for reconstituting and solubilizing lyophilized vosoritide for use in aqueous research buffers.

Materials:

  • Lyophilized vosoritide vial

  • Sterile, deionized water or desired aqueous buffer (e.g., PBS, Tris-HCl)

  • For hydrophobic peptides, an organic solvent (e.g., DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Bath sonicator (optional)

  • Water bath (optional)

Procedure:

  • Preparation: Allow the lyophilized vosoritide vial and the desired solvent to equilibrate to room temperature.

  • Initial Reconstitution:

    • Briefly centrifuge the vial to collect all the powder at the bottom.

    • Carefully open the vial and add the required volume of sterile water or a slightly acidic buffer to achieve a concentrated stock solution (e.g., 1-2 mg/mL).

    • Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking to prevent foaming and potential denaturation.[5]

  • Addressing Poor Solubility (if necessary):

    • If the peptide does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.

    • Alternatively, gently warm the vial to 37°C for 10-15 minutes.

    • For highly insoluble peptides, consider initial reconstitution in a minimal volume of an organic solvent like DMSO, followed by a stepwise dilution into the aqueous buffer.

  • Dilution to Final Concentration:

    • Once the stock solution is clear, it can be diluted to the final working concentration in your desired experimental buffer.

    • When diluting a stock made in an organic solvent, add the stock solution drop-wise to the gently vortexing aqueous buffer.

  • Storage:

    • For immediate use, keep the solution on ice.

    • For short-term storage (1-2 days), store at 4°C.

    • For long-term storage, aliquot the stock solution into sterile, low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

FGFR3_Signaling_Pathway cluster_0 FGFR3 Signaling Pathway (Overactive in Achondroplasia) cluster_1 Vosoritide Mechanism of Action FGF FGF FGFR3 FGFR3 (mutated in Achondroplasia) FGF->FGFR3 Activates GRB2 GRB2 FGFR3->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF1 RAF-1 RAS->RAF1 MEK MEK RAF1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Inhibition of Chondrocyte Proliferation ERK->Proliferation Leads to Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Vosoritide->NPRB Binds to GC Guanylate Cyclase NPRB->GC Activates GTP GTP cGMP cGMP GTP->cGMP Converted by GC PKG PKG cGMP->PKG Activates PKG->RAF1 Inhibits ChondrocyteProliferation Chondrocyte Proliferation & Differentiation PKG->ChondrocyteProliferation Promotes

Caption: Vosoritide's mechanism of action in the context of the FGFR3 signaling pathway.

Troubleshooting_Workflow Start Start: Reconstitute Lyophilized Vosoritide InitialSolvent Attempt to dissolve in sterile water or neutral buffer (e.g., PBS pH 7.4) Start->InitialSolvent IsDissolved1 Is it fully dissolved? InitialSolvent->IsDissolved1 Proceed Proceed with experiment IsDissolved1->Proceed Yes pH_Adjust Try a slightly acidic buffer (e.g., 10% Acetic Acid) IsDissolved1->pH_Adjust No IsDissolved2 Is it fully dissolved? pH_Adjust->IsDissolved2 IsDissolved2->Proceed Yes OrganicSolvent Use minimal organic solvent (e.g., DMSO) for initial dissolution, then dilute slowly IsDissolved2->OrganicSolvent No IsDissolved3 Is it fully dissolved? OrganicSolvent->IsDissolved3 IsDissolved3->Proceed Yes Cloudy Solution is cloudy or has particulates IsDissolved3->Cloudy No / Precipitates Sonication Apply gentle sonication (5-10 min) Cloudy->Sonication IsClear1 Is the solution clear? Sonication->IsClear1 IsClear1->Proceed Yes Warming Apply gentle warming (<40°C for 10-15 min) IsClear1->Warming No IsClear2 Is the solution clear? Warming->IsClear2 IsClear2->Proceed Yes Centrifuge Centrifuge and use clear supernatant (re-quantify concentration) IsClear2->Centrifuge No Centrifuge->Proceed

Caption: A logical workflow for troubleshooting vosoritide solubility issues in the lab.

References

Technical Support Center: Preclinical Studies of C-type Natriuretic Peptide (CNP) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C-type natriuretic peptide (CNP) analogs in preclinical studies.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the preclinical development of CNP analogs.

Q1: What are the primary signaling pathways activated by CNP and its analogs?

A1: CNP and its analogs primarily exert their effects through two receptors:

  • Natriuretic Peptide Receptor-B (NPR-B or NPR2): This is the main signaling receptor. Binding of a CNP analog to NPR-B activates its intracellular guanylyl cyclase domain, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, primarily activating cGMP-dependent protein kinase G (PKG). In the context of bone growth, this pathway inhibits the Raf-1/MEK/ERK signaling cascade.

  • Natriuretic Peptide Receptor-C (NPR-C or NPR3): Also known as the "clearance receptor," NPR-C is involved in the internalization and degradation of natriuretic peptides. However, it can also signal by coupling to inhibitory G proteins (Gi), which inhibit adenylyl cyclase and reduce intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Q2: What is the primary mechanism of degradation for CNP analogs and how can stability be improved?

A2: The main chemical degradation pathway for many CNP analogs is the deamidation of asparagine (Asn) residues, which can lead to the formation of isoaspartic acid (isoAsp) and a potential loss of biological activity.[1] This degradation is influenced by pH and temperature.[2] Stability can be improved by:

  • Amino Acid Substitution: Replacing asparagine (Asn) with a more stable amino acid like glutamine (Gln) can significantly increase the half-life of the analog under physiological conditions.[1]

  • Formulation: Lyophilization with cryoprotectants (e.g., sucrose (B13894) or mannitol) can enhance long-term stability.[2] Maintaining an optimal pH in liquid formulations is also crucial.[3]

  • Chemical Modification: Addition of moieties like polyethylene (B3416737) glycol (PEG) or fatty acids can protect the peptide from degradation and extend its half-life.[1]

Q3: What are the key pharmacokinetic challenges with CNP analogs and how are they being addressed?

A3: Native CNP has a very short half-life of about 2.6 minutes in humans, primarily due to rapid clearance by NPR-C and degradation by neutral endopeptidase (NEP).[4] This necessitates the development of long-acting analogs for therapeutic use.[1][5][6][7][8] Strategies to extend the pharmacokinetic profile include:

  • Developing NEP-resistant analogs: Modifications to the peptide sequence can make it less susceptible to cleavage by NEP.[9][10] Vosoritide, for example, has N-terminal modifications that confer resistance to NEP.[11]

  • Prodrugs and conjugation: Creating prodrugs, like TransCon CNP, where the CNP analog is transiently linked to a carrier molecule (e.g., PEG), allows for a sustained release and a longer half-life.[12]

  • Novel delivery systems: Hydrogel microsphere drug delivery systems are being explored to allow for once-weekly or even once-monthly subcutaneous administration.[5][6][7][8]

Q4: How should immunogenicity risk be assessed for CNP analogs in preclinical studies?

A4: Immunogenicity, the potential to elicit an unwanted immune response, is a critical consideration for all peptide therapeutics.[11] Assessment should be a multi-step process:

  • In Silico Analysis: Computational tools can predict potential T-cell epitopes within the peptide sequence and any impurities.

  • In Vitro Assays:

    • HLA Binding Assays: These cell-free assays measure the binding affinity of the peptide and its impurities to various Human Leukocyte Antigen (HLA) molecules.

    • T-cell Activation Assays: These assays use immune cells to determine if the peptide can activate T-cells, leading to an immune response.[12]

  • In Vivo Studies: Animal studies are used to evaluate the generation of anti-drug antibodies (ADAs).[13] It's important to select an appropriate animal model and use sensitive assays to detect ADAs.

Q5: What are the potential off-target effects of CNP analogs and how can they be monitored?

A5: While CNP analogs are designed to be specific for natriuretic peptide receptors, off-target effects can occur. The most commonly reported potential off-target effect is hypotension (low blood pressure) due to the vasodilatory effects of CNP.[12] Monitoring for off-target effects in preclinical studies should include:

  • Cardiovascular Monitoring: In vivo studies should include regular monitoring of blood pressure and heart rate.[14] For a more detailed assessment of potential cardiotoxicity, echocardiography and histopathological analysis of heart tissue can be performed.[15][16]

  • General Health Monitoring: Daily observation of animals for any adverse clinical signs is crucial.

  • Histopathology: At the end of a study, a comprehensive histopathological examination of major organs can help identify any unexpected tissue changes.

II. Troubleshooting Guides

This section provides practical guidance for troubleshooting common issues encountered during preclinical experiments with CNP analogs.

In Vitro Assays

Problem: Inconsistent or unexpected results in cGMP ELISA

Possible Cause Troubleshooting Steps
Sample Degradation Due to the presence of phosphodiesterases in cell lysates and tissues, enzymatic hydrolysis of cGMP can occur. It is mandatory to purify samples to prevent this.[17] Use a PDE inhibitor (e.g., IBMX) during cell stimulation.
Matrix Effects Components in the sample matrix (e.g., plasma, serum, tissue homogenates) can interfere with the assay.[17] Test for interference by spiking a known amount of cGMP into your sample matrix and comparing the recovery to a standard in buffer. If interference is observed, sample purification is necessary.[17]
Reagent Issues Ensure all reagents are prepared correctly, within their expiration dates, and stored at the recommended temperatures.[18] Allow all reagents to come to room temperature before use.[18]
Pipetting Errors Inaccurate pipetting can lead to high variability.[19] Ensure pipettes are calibrated and use proper pipetting techniques.[19]
Inadequate Washing Insufficient washing can lead to high background signal. Ensure all wells are completely filled and aspirated during each wash step.

Problem: Poor or non-reproducible dose-response curves

Possible Cause Troubleshooting Steps
Peptide Instability CNP analogs can be unstable in solution. Prepare fresh dilutions of the analog for each experiment from a frozen stock. Minimize freeze-thaw cycles.
Incorrect Concentration Range The selected dose range may be too high or too low. Conduct a wider range-finding study. The effective concentration can vary significantly between different analogs and cell types.
Non-monotonic Dose-Response Some compounds can exhibit non-monotonic (e.g., U-shaped) dose-response curves.[20] If you observe a decrease in response at higher concentrations, consider testing a wider range of concentrations, including lower doses.
Cell Health and Density Ensure cells are healthy, within a consistent passage number, and plated at a consistent density for all experiments.
Incubation Time The incubation time with the CNP analog may not be optimal. Perform a time-course experiment to determine the optimal stimulation time for cGMP production.
In Vivo Studies

Problem: High variability in animal responses to CNP analog treatment

Possible Cause Troubleshooting Steps
Formulation Issues Poor solubility or stability of the formulation can lead to inconsistent dosing. Ensure the formulation is homogenous and stable for the duration of the dosing period.[5]
Dosing Inaccuracy Inaccurate dosing, especially with small volumes for rodents, can introduce significant variability. Use appropriate-sized syringes and ensure proper injection technique (e.g., subcutaneous).
Animal Stress Stress can influence physiological responses. Handle animals consistently and allow for an acclimatization period before starting the study.
Biological Variability Age, sex, and genetic background of the animals can impact their response.[17] Use animals of the same age, sex, and from a well-characterized strain.

Problem: Unexpected adverse events or mortality

Possible Cause Troubleshooting Steps
Hypotension As CNP analogs can cause vasodilation, hypotension is a potential side effect.[12] Start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose. Monitor blood pressure if possible.
Off-target Toxicity The analog may have unforeseen off-target effects. Conduct a thorough literature search on the target and similar molecules. In case of unexpected toxicity, consider performing a more detailed toxicology assessment, including histopathology of major organs.
Formulation Toxicity The vehicle or excipients used in the formulation may be causing toxicity.[21] Run a vehicle-only control group to assess the toxicity of the formulation itself.
Bioanalysis (LC-MS/MS)

Problem: Poor sensitivity or high variability in LC-MS/MS data

Possible Cause Troubleshooting Steps
Matrix Effects Co-eluting components from the biological matrix can cause ion suppression or enhancement, leading to inaccurate quantification.[22][23] Assess matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples to that in a clean solution.[22]
Peptide Adsorption Peptides can adsorb to plasticware and vials. Use low-binding tubes and vials.
Sample Preparation Issues Inefficient extraction or protein precipitation can lead to low recovery and high variability. Optimize the sample preparation method to ensure consistent and high recovery of the CNP analog.
Use of an Appropriate Internal Standard A stable isotope-labeled version of the analyte is the ideal internal standard to compensate for matrix effects and variability in sample processing.[24]

III. Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data for representative CNP analogs from preclinical studies.

Table 1: Pharmacokinetic Parameters of CNP Analogs

Analog Animal Model Dose and Route Half-life (t½) Tmax Reference
VosoritideMouse70 nmol/kg, QD~7 days (degradation t½ at pH 7.4, 37°C)N/A[1]
TransCon CNPHealthy Adult Males25-150 µg/kg, SC~120 hours45-66 hours[2]
[Gln6,14]CNP-38 (microsphere)MouseSC~200-600 hoursN/A[8]

Table 2: In Vivo Efficacy of CNP Analogs in Achondroplasia Mouse Models

Analog Mouse Model Treatment Regimen Key Efficacy Outcome Reference
BMN 111 (Vosoritide)Fgfr3Y367C/+Daily SC injectionsSignificant recovery of bone growth, increased axial and appendicular skeleton lengths.[9][10]
[Gln6,14]CNP-38 (microsphere)FVB/nJ miceWeekly or bi-weekly SC injectionsIncreased growth equal to or exceeding that of daily Vosoritide injections.[1]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments in the preclinical evaluation of CNP analogs.

Protocol 1: In Vitro cGMP Measurement using ELISA

Objective: To determine the in vitro potency of a CNP analog by measuring cGMP production in a relevant cell line (e.g., ATDC5 chondrocytes or NIH-3T3 fibroblasts).

Materials:

  • Cell line expressing NPR-B

  • Cell culture medium and supplements

  • CNP analog and a positive control (e.g., native CNP)

  • PDE inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Lysis buffer

  • Commercial cGMP ELISA kit

Procedure:

  • Cell Seeding: Seed cells in a 24- or 48-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-incubation: On the day of the assay, wash the cells with serum-free medium. Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C to prevent cGMP degradation.

  • CNP Stimulation: Add the CNP analog at various concentrations to the wells. Include a vehicle-only control and a positive control. Incubate for a specified time (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well. Incubate on ice for 10-20 minutes.

  • Sample Collection: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • ELISA: Perform the cGMP ELISA on the supernatant according to the manufacturer's instructions.

  • Data Analysis: Calculate cGMP concentrations based on the standard curve. Plot the cGMP concentration against the log of the CNP analog concentration to generate a dose-response curve and determine the EC50.

Protocol 2: In Vivo Efficacy Study in a Mouse Model of Achondroplasia

Objective: To evaluate the effect of a CNP analog on skeletal growth in a genetically engineered mouse model of achondroplasia (e.g., Fgfr3Y367C/+ mice).

Materials:

  • Achondroplasia mouse model (e.g., Fgfr3Y367C/+) and wild-type littermates

  • CNP analog formulated in a suitable vehicle

  • Vehicle control

  • Calipers for length measurements

  • Micro-CT or X-ray equipment

Procedure:

  • Animal Dosing: Begin daily subcutaneous injections of the CNP analog or vehicle in neonatal mice (e.g., starting at postnatal day 7). Doses are typically administered based on body weight.

  • Monitoring: Monitor the animals daily for any adverse effects. Measure body weight and naso-anal length regularly (e.g., weekly).

  • Radiographic Analysis: At the end of the study (e.g., after 3-4 weeks of treatment), perform X-ray or micro-CT imaging to assess skeletal morphology, including the length of long bones (femur, tibia) and the skull.

  • Tissue Collection and Histology: Euthanize the animals and dissect the long bones. Process the bones for histology to examine the growth plate structure.

  • Data Analysis: Compare the body length, bone lengths, and growth plate histology between the treated, vehicle control, and wild-type groups.

Protocol 3: Stability Testing of a CNP Analog

Objective: To assess the stability of a CNP analog under various conditions to determine its shelf-life and identify degradation products.

Materials:

  • Lyophilized CNP analog

  • Various buffers (e.g., PBS at different pH values)

  • Incubators/water baths at various temperatures

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer for identification of degradation products

Procedure:

  • Forced Degradation Study: [2]

    • Acid/Base Hydrolysis: Incubate the CNP analog in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.[2]

    • Oxidation: Incubate the analog with an oxidizing agent (e.g., 3% hydrogen peroxide).[2]

    • Thermal Degradation: Expose the lyophilized powder and solutions of the analog to elevated temperatures.[2]

  • Real-Time and Accelerated Stability Studies:

    • Store the CNP analog in its intended formulation and container at various temperature and humidity conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).

  • Analysis:

    • At specified time points, analyze the samples by RP-HPLC to quantify the amount of intact analog remaining and to detect the formation of degradation products.

    • Use mass spectrometry to identify the structure of the major degradation products.

  • Data Analysis:

    • Calculate the degradation rate and predict the shelf-life of the CNP analog under different storage conditions.

V. Visualizations

This section provides diagrams to illustrate key concepts related to preclinical studies of CNP analogs.

CNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP CNP Analog NPRB NPR-B Receptor CNP->NPRB Binds NPRC NPR-C (Clearance Receptor) CNP->NPRC Binds GC Guanylyl Cyclase Domain NPRB->GC Activates Gi Gi Protein NPRC->Gi Activates Degradation Internalization/ Degradation NPRC->Degradation GTP GTP GC->GTP cGMP cGMP GTP->cGMP Converts PKG PKG cGMP->PKG Activates Raf1 Raf-1 PKG->Raf1 Inhibits MEK_ERK MEK/ERK Pathway Raf1->MEK_ERK Activates BoneGrowth Bone Growth MEK_ERK->BoneGrowth Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: CNP Analog Signaling Pathways.

Preclinical_Workflow cluster_discovery Discovery & Characterization cluster_invivo In Vivo Evaluation cluster_pre_ind Pre-IND Activities AnalogDesign Analog Design & Synthesis Stability Stability & Formulation AnalogDesign->Stability InVitro In Vitro Potency (cGMP Assay) Stability->InVitro ReceptorBinding Receptor Binding Affinity InVitro->ReceptorBinding PK_PD Pharmacokinetics/ Pharmacodynamics ReceptorBinding->PK_PD Efficacy Efficacy Studies (e.g., Achondroplasia Model) PK_PD->Efficacy Toxicology Toxicology & Safety Pharmacology Efficacy->Toxicology Immunogenicity Immunogenicity Risk Assessment Toxicology->Immunogenicity IND_Enabling IND-Enabling Studies Immunogenicity->IND_Enabling

Caption: Preclinical Development Workflow for CNP Analogs.

Troubleshooting_Logic Start Experiment Yields Unexpected Results CheckReagents Verify Reagents & Controls Start->CheckReagents ReagentsOK Reagents OK CheckReagents->ReagentsOK Yes IdentifyIssue Identify & Correct Issue CheckReagents->IdentifyIssue No CheckProtocol Review Protocol Execution ProtocolOK Protocol Followed Correctly CheckProtocol->ProtocolOK Yes CheckProtocol->IdentifyIssue No CheckSample Assess Sample Integrity SampleOK Sample Integrity Confirmed CheckSample->SampleOK Yes CheckSample->IdentifyIssue No ReagentsOK->CheckProtocol ProtocolOK->CheckSample RepeatExperiment Repeat Experiment SampleOK->RepeatExperiment IdentifyIssue->RepeatExperiment

References

Mitigating injection site reactions in animal models treated with Voxzogo

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing Voxzogo (vosoritide) in animal models. It provides detailed troubleshooting advice and answers to frequently asked questions regarding the mitigation of injection site reactions (ISRs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (vosoritide) is an analog of C-type Natriuretic Peptide (CNP).[1] In achondroplasia, a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) negatively regulates endochondral bone growth.[2] this compound works by binding to the Natriuretic Peptide Receptor-B (NPR-B), which in turn inhibits the downstream signaling of FGFR3 at the level of the RAF-1 kinase in the MAPK pathway.[2] This counteracts the effects of the mutation and promotes chondrocyte proliferation and differentiation, leading to increased bone growth.[2][3]

Diagram: this compound's Mechanism of Action on Chondrocytes

Voxzogo_Mechanism cluster_1 Intracellular Signaling FGFR3 FGFR3 (Overactive in Achondroplasia) RAF1 RAF-1 FGFR3->RAF1 Activates NPRB NPR-B Receptor NPRB->RAF1 Inhibits MAPK MAPK Pathway RAF1->MAPK Growth_Inhibition Inhibition of Chondrocyte Proliferation & Differentiation MAPK->Growth_Inhibition This compound This compound (CNP Analog) This compound->NPRB Binds to

Caption: this compound antagonizes the overactive FGFR3 pathway by inhibiting RAF-1.

Q2: What are common injection site reactions observed with this compound?

A2: Injection site reactions are the most common adverse events associated with this compound.[4] While most available quantitative data comes from human clinical trials, these findings can help inform what to expect in animal models. Commonly reported ISRs include:

  • Erythema (redness)[4]

  • Swelling[4]

  • Urticaria (hives)[4]

  • Pain[4]

  • Pruritus (itching)[4]

  • Bruising[4]

  • Discoloration[4]

  • Induration (hardening of tissue)[4]

In clinical studies, these reactions were typically mild and transient.[5][6]

Q3: What are the potential causes of injection site reactions in animal models?

A3: ISRs from subcutaneous injections of peptide therapeutics like this compound can be multifactorial, stemming from the injection procedure itself, the formulation's properties, or the animal's physiological response.

  • Procedural Factors: Improper injection technique, incorrect needle size, excessive injection volume, or rapid injection speed can cause mechanical tissue damage and inflammation.[7][8]

  • Formulation Factors: The physicochemical properties of the reconstituted this compound solution can influence local tolerability. Key factors include pH, osmolality, and the specific excipients used.[9][10] Solutions that are not close to physiological pH and osmolality can cause pain and irritation.[11][12]

  • Pharmacological/Immunological Factors: As a peptide, this compound has the potential to elicit a local immune or inflammatory response at the injection site.[13] However, in clinical studies, no correlation was found between the presence of anti-drug antibodies and the incidence or severity of ISRs.[2][13]

Troubleshooting Guide

Q4: We are observing significant redness and swelling post-injection. What are the immediate troubleshooting steps?

A4: If you observe ISRs that are more severe than anticipated, follow this logical approach to identify and mitigate the cause.

Diagram: Troubleshooting Guide for Injection Site Reactions

Troubleshooting_ISR cluster_technique Technique Issues cluster_formulation Formulation Issues cluster_volume Volume Issues Start Severe ISR Observed (Erythema, Swelling) Check_Technique 1. Review Injection Technique Start->Check_Technique Check_Formulation 2. Review Formulation & Handling Start->Check_Formulation Check_Volume 3. Review Dosing Volume & Concentration Start->Check_Volume Needle Needle Gauge Too Large/Small? Needle Dull (Re-used)? Check_Technique->Needle Site Site Rotation Not Performed? Injecting into Dermis vs. Subcutis? Check_Technique->Site Speed Injection Speed Too Rapid? Check_Technique->Speed Temp Solution Injected Cold? Check_Formulation->Temp pH Incorrect Reconstitution? (pH outside optimal range) Check_Formulation->pH Vol Volume Too High for Site/Species? Check_Volume->Vol Implement_Changes Implement Corrective Actions Needle->Implement_Changes Refine Protocol Site->Implement_Changes Refine Protocol Speed->Implement_Changes Refine Protocol Temp->Implement_Changes Adjust Handling pH->Implement_Changes Adjust Handling Vol->Implement_Changes Split Dose / Lower Conc.

Caption: A logical workflow for troubleshooting severe injection site reactions.

  • Review Injection Technique: Ensure proper subcutaneous (SC) technique is used, including tenting the skin and inserting the needle at the base of the tent.[14] Verify the needle is in the subcutaneous space and not intradermally.

  • Check Injection Volume: Excessive volume for a single site can cause tissue distension and inflammation.[9] Consult volume guidelines and consider splitting the dose into multiple sites if necessary.

  • Assess Formulation Handling: Ensure the lyophilized powder is correctly reconstituted.[15] Allow the reconstituted solution to warm to room temperature before injection, as injecting cold liquids can cause pain.[12]

  • Rotate Injection Sites: Do not use the same injection site on consecutive days.[15] Rotating between the dorsal surface, flanks, and abdomen can prevent cumulative irritation.

  • Evaluate Needle Size: Use the smallest appropriate gauge needle for the substance's viscosity to minimize tissue trauma.[7] Always use a new, sterile needle for each animal.[12]

Q5: Can the formulation of this compound be adjusted to reduce ISRs?

A5: Major alterations to the formulation are not recommended as it is optimized for stability and efficacy. The provided formulation contains specific excipients to maintain pH and isotonicity.[2][15][16] Understanding these components can help identify potential contributors to sensitivity.

  • Buffer: Citric acid and sodium citrate (B86180) are used as a buffering agent.[2] While citrate buffers have been associated with injection pain in some formulations, they are crucial for maintaining the product's pH.[9]

  • Isotonic Agents: Trehalose dihydrate and mannitol (B672) are used to ensure the solution is isotonic.[2][15]

  • Surfactant: Polysorbate 80 is included, likely as a stabilizer to prevent peptide aggregation.[15][16]

For preclinical studies, ensuring proper reconstitution with the supplied "Water for Injections" is critical.[16] Do not substitute with other diluents, as this will alter the final pH and osmolality, likely worsening ISRs.

Experimental Protocols & Data

Recommended Protocol for Subcutaneous Administration in Rodent Models

This protocol outlines best practices for SC injection of this compound in mice and rats to minimize the risk of ISRs.

Diagram: Workflow for Assessing Injection Site Reactions

Experimental_Workflow cluster_prep Preparation Phase cluster_procedure Procedure Phase cluster_assessment Assessment Phase Acclimation 1. Animal Acclimation (per institutional guidelines) Group_Assignment 2. Group Assignment (e.g., Vehicle, this compound Dose 1, etc.) Acclimation->Group_Assignment Formulation_Prep 3. This compound Reconstitution & Equilibration to Room Temp. Group_Assignment->Formulation_Prep Restraint 4. Animal Restraint (Manual or Device) Formulation_Prep->Restraint Injection 5. Subcutaneous Injection (Rotate Sites Daily) Restraint->Injection ISR_Assess 6. ISR Assessment (e.g., 1, 4, 24, 48h post-dose) - Macroscopic Scoring - Caliper Measurements Injection->ISR_Assess Data_Analysis 7. Data Analysis & Reporting ISR_Assess->Data_Analysis

Caption: A standard experimental workflow for the administration and assessment of ISRs.

1. Materials:

  • Reconstituted this compound solution at the desired concentration.

  • Sterile syringes (e.g., 1 mL).

  • Sterile, single-use needles (25-27G is often suitable for rodents).[7]

  • Appropriate animal restraint device (if necessary).

  • 70% alcohol wipes (optional, as their effectiveness is debated and may cause disturbance).[12]

2. Procedure:

  • Preparation: Ensure the reconstituted this compound solution is at room temperature. Draw up the correct volume into the sterile syringe. Ensure all air bubbles are removed.

  • Restraint: Manually restrain the mouse or rat by scruffing the loose skin over the neck and shoulders.[14][17] Ensure the animal is held firmly but without compromising its breathing.

  • Site Selection: Choose an injection site with loose skin, typically the dorsal scapular region.[12] For subsequent injections, rotate to the flank or other dorsal areas.

  • Injection:

    • Create a "tent" with the loose skin using your thumb and forefinger.[17]

    • Insert the needle, bevel up, at the base of the tented skin at a 30-45 degree angle.[14][17]

    • Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw and use a new sterile needle at a different site.[14]

    • Inject the solution at a steady, moderate pace. A small bleb or pocket of fluid should form under the skin.[17]

    • Withdraw the needle and apply gentle pressure to the site for a few seconds to prevent backflow.

  • Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions. Follow a defined schedule for ISR assessment (e.g., 1, 4, 24, and 48 hours post-injection).

Quantitative Data on Injection Parameters

Table 1: Incidence of Common Injection Site Reactions in Humans (Study 1)

Adverse ReactionThis compound (N=60) n (%)Placebo (N=61) n (%)
Injection site erythema45 (75%)42 (69%)
Injection site swelling37 (62%)22 (36%)
Injection site urticaria15 (25%)6 (10%)
Vomiting16 (27%)12 (20%)

Source: Adapted from this compound Prescribing Information.

Table 2: Recommended Maximum Subcutaneous Injection Volumes in Common Lab Animals

SpeciesBody WeightMax Volume per Site (mL)Recommended Needle Gauge
Mouse20-30 g0.1 - 0.2 mL25-27 G
Rat200-400 g1.0 - 2.0 mL23-25 G
Rabbit2-4 kg2.0 - 5.0 mL22-25 G
Non-Human Primate3-10 kg5.0 - 10.0 mL22-23 G

Source: Compiled from general guidelines for laboratory animal procedures. Exceeding these volumes can increase the risk of local tissue damage and inflammation.

References

How to control for batch-to-batch variability of vosoritide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for batch-to-batch variability of vosoritide in experiments. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent results in our cell-based assays between different experiments using new batches of vosoritide. What could be the cause?

Inconsistent results between experiments using different batches of vosoritide can stem from inherent batch-to-batch variability. As a synthetic peptide, minor variations can occur during manufacturing, impacting the final product's critical quality attributes (CQAs).

Potential Sources of Variability:

  • Purity Profile: The percentage of the active peptide versus process-related impurities (e.g., truncated or modified sequences) can differ.[1][2][3]

  • Peptide Content: The actual amount of peptide in the lyophilized powder can vary due to differences in water and counter-ion (e.g., acetate (B1210297) or TFA) content.[4]

  • Biological Activity (Potency): Subtle structural changes or modifications not easily detected by simple analytical methods can alter the peptide's ability to bind its receptor and elicit a biological response.

  • Handling and Storage: Inconsistent storage conditions or repeated freeze-thaw cycles can degrade the peptide.

Troubleshooting Workflow:

To identify the source of inconsistency, a systematic approach is recommended. The following diagram outlines a logical workflow for troubleshooting unexpected experimental results.

G A Inconsistent Experimental Results Observed B Step 1: Analytical Characterization of All Batches A->B C Purity Assessment (RP-HPLC) B->C D Identity Confirmation (Mass Spectrometry) B->D E Peptide Content (Amino Acid Analysis) B->E F Step 2: Compare Analytical Data C->F D->F E->F G Data Consistent Across Batches? F->G H Step 3: Functional Assessment (In Vitro Bioassay) G->H Yes J Data Inconsistent G->J No I Normalize Concentration Based on Peptide Content H->I K Quantify Potency (EC50) for Each Batch I->K M Contact Supplier with Data (Purity/Identity Issue) J->M L Use Batch-Specific Potency Correction Factor in Future Experiments K->L

Caption: Troubleshooting workflow for vosoritide batch variability.

Q2: How can we analytically characterize our different vosoritide batches to ensure they are comparable?

Before starting functional experiments, it is crucial to perform a side-by-side analytical comparison of all batches (new and old). This establishes a baseline for their physical and chemical properties.

Key Analytical Tests:

  • Purity and Impurity Profiling by RP-HPLC: This is the primary method to assess the purity of the peptide and identify any process-related impurities.[1][2]

  • Identity Confirmation by Mass Spectrometry (MS): This test confirms that the peptide has the correct molecular weight.

  • Peptide Content Analysis: This quantifies the exact amount of peptide in the lyophilized powder, which is critical for preparing accurate stock solutions. Amino Acid Analysis (AAA) is the gold standard for this.[4]

Data Presentation: Example Certificate of Analysis Comparison

The table below shows an example comparison of three hypothetical vosoritide batches. Such a comparison can help you decide if the batches are analytically comparable or if adjustments are needed.

ParameterMethodBatch A (Old)Batch B (New)Batch C (New)Specification
Identity ESI-MS4531.1 Da4531.3 Da4530.9 Da4531.1 ± 1.0 Da
Purity RP-HPLC98.5%96.2%98.9%≥ 95.0%
Peptide Content AAA85.1%75.3%84.5%Report Value

In this example, Batch B has significantly lower purity and peptide content. If used without concentration adjustment, it would lead to a lower effective concentration in your experiment compared to Batches A and C, likely causing inconsistent results.

Q3: We've confirmed our vosoritide batches are analytically similar in terms of purity and identity, but we still see functional differences. What is the next step?

If analytical characteristics like purity and mass are consistent, the next step is to assess the biological activity or potency of each batch using a functional assay.[4] Vosoritide functions by stimulating the cGMP signaling pathway.[5][6] A cell-based assay measuring cGMP production is a direct and relevant method to determine potency.

Experimental Protocol: In Vitro cGMP Potency Bioassay

This protocol describes a method to determine the potency (EC₅₀) of different vosoritide batches.

Objective: To determine the half-maximal effective concentration (EC₅₀) for cGMP production stimulated by different batches of vosoritide in a relevant cell line (e.g., ATDC5 chondrocytes or an engineered cell line overexpressing NPR-B).

Methodology:

  • Cell Preparation:

    • Culture ATDC5 cells in appropriate media until they reach 80-90% confluency.

    • Seed cells into a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.

  • Vosoritide Preparation:

    • Carefully prepare stock solutions of each vosoritide batch in an appropriate buffer (e.g., PBS with 0.1% BSA).

    • Crucially, normalize the concentration of each stock solution based on the peptide content determined by Amino Acid Analysis.

    • Perform a serial dilution to create a range of concentrations for each batch (e.g., from 1000 nM down to 0.1 nM).

  • Cell Stimulation:

    • Wash the cells once with serum-free media.

    • Add 100 µL of each vosoritide dilution to the respective wells. Include a "no-vosoritide" control.

    • Incubate the plate at 37°C for 15-30 minutes.

  • cGMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of a commercial cGMP immunoassay kit (e.g., ELISA or HTRF).

    • Measure the intracellular cGMP concentration for each well.

  • Data Analysis:

    • Plot the cGMP concentration against the log of the vosoritide concentration for each batch.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀ value for each batch.

Data Presentation: Example Potency Comparison

Batch IDPurity (HPLC)Peptide Content (AAA)Potency (EC₅₀ in nM)Relative Potency (vs. Batch A)
Batch A 98.5%85.1%10.2 nM1.00
Batch B 98.2%84.9%21.5 nM0.47
Batch C 98.9%84.5%9.8 nM1.04

In this example, even though Batch B is analytically similar to A and C, its biological potency is significantly lower (EC₅₀ is ~2-fold higher). To achieve the same biological effect, you would need to use approximately twice the concentration of Batch B compared to the others.

Q4: How does vosoritide work, and why is a cGMP assay relevant for potency?

Vosoritide is an analog of C-type natriuretic peptide (CNP) and targets the FGFR3 signaling pathway, which is overactive in achondroplasia.[5][7] Understanding this pathway is key to designing relevant experiments.

Signaling Pathway:

  • In achondroplasia, a mutated FGFR3 receptor is constitutively active, which strongly activates the downstream MAPK/ERK pathway.[8][9]

  • This overactive pathway inhibits the proliferation and differentiation of chondrocytes (cartilage cells) in the bone growth plates.[8]

  • Vosoritide binds to a different receptor on the chondrocyte surface called Natriuretic Peptide Receptor-B (NPR-B).[5][10]

  • Binding to NPR-B activates an enzyme, guanylate cyclase, which converts GTP to cyclic GMP (cGMP).[5][11]

  • The increase in intracellular cGMP inhibits a key protein (RAF-1) in the MAPK/ERK pathway, thereby counteracting the negative signals from the mutated FGFR3.[8]

  • This restores chondrocyte activity, promoting bone growth.[5][10]

Because cGMP is the direct second messenger produced upon receptor activation by vosoritide, measuring its levels provides a direct and quantitative readout of the drug's biological activity at the cellular level.[5][6]

G VOS Vosoritide (CNP Analog) NPRB NPR-B Receptor VOS->NPRB Binds GC Guanylate Cyclase (Activated) NPRB->GC cGMP Increased cGMP GC->cGMP Catalyzes GTP GTP GTP->GC RAF1 RAF-1 cGMP->RAF1 Inhibits FGFR3 Mutated FGFR3 (Overactive) FGFR3->RAF1 Activates MAPK MAPK/ERK Pathway RAF1->MAPK INHIBIT Inhibition of Chondrocyte Proliferation MAPK->INHIBIT

Caption: Vosoritide signaling pathway in chondrocytes.

Q5: What is the best experimental design practice to proactively control for batch-to-batch variability?

The best practice is to never assume two batches are identical.[12] Incorporate controls and validation steps into your experimental design from the outset.

Best Practices:

  • Initial Qualification: Upon receiving a new batch, perform the analytical (HPLC, MS) and functional (potency bioassay) characterization described above to compare it against a qualified reference batch.

  • Use a Single Batch for Key Studies: For a single, cohesive study or a series of directly comparable experiments, use the same batch of vosoritide throughout to eliminate variability as a confounding factor.[12]

  • Bridging Studies: If you must switch to a new batch mid-study, perform a "bridging study." In this study, run a key experiment in parallel with the old batch, the new batch, and a control group to confirm that the new batch produces equivalent results.

  • Report Batch/Lot Numbers: Always record and report the specific batch/lot numbers of vosoritide used in your experiments in your lab notebooks and publications. This is critical for reproducibility.

References

Technical Support Center: Vosoritide Treatment in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vosoritide in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of vosoritide and how does it impact chondrocytes?

Vosoritide is a synthetic analog of C-type natriuretic peptide (CNP).[1][2] In achondroplasia, a mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene leads to its overactivity, which in turn inhibits chondrocyte proliferation and differentiation, resulting in impaired bone growth.[1][2] Vosoritide works by binding to the Natriuretic Peptide Receptor-B (NPR-B) on the surface of chondrocytes.[3][4] This binding activates NPR-B, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2] The elevated cGMP levels then inhibit the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting RAF-1 kinase, which is overstimulated by the mutated FGFR3.[3][5] By counteracting the negative effects of the FGFR3 mutation, vosoritide promotes chondrocyte proliferation, differentiation, and extracellular matrix production, ultimately leading to increased bone growth.[3]

Q2: What are the expected outcomes of successful vosoritide treatment in a long-term chondrocyte culture?

In a long-term culture of chondrocytes harboring an activating FGFR3 mutation (a model for achondroplasia), successful vosoritide treatment should result in:

  • Increased Chondrocyte Proliferation: An observable increase in the number of chondrocytes over time compared to untreated control cells.

  • Enhanced Chondrocyte Differentiation: Cells should exhibit a more mature chondrocyte phenotype, characterized by a rounded morphology and the expression of specific markers like collagen type II and aggrecan.

  • Increased Extracellular Matrix (ECM) Production: A visible increase in the deposition of cartilaginous ECM, which can be quantified by staining with dyes such as Alcian blue or Safranin O.

  • Modulation of Signaling Pathways: A decrease in the phosphorylation of downstream components of the MAPK pathway (e.g., ERK1/2) and potentially an increase in the activity of protein kinase A (PKA).[6]

Q3: What are the potential mechanisms of acquired resistance to vosoritide in long-term cell culture?

While specific resistance to vosoritide in chondrocyte culture has not been extensively documented, based on principles of acquired drug resistance observed in other fields like oncology, potential mechanisms could include:

  • Downregulation or Mutation of NPR-B: The target receptor for vosoritide, NPR-B, could be downregulated, reducing the cell's ability to respond to the drug. Alternatively, mutations in the NPR2 gene could alter the receptor's structure, preventing vosoritide from binding effectively.

  • Upregulation of cGMP-degrading Enzymes: Increased activity of phosphodiesterases (PDEs) that specifically degrade cGMP could blunt the intracellular signal generated by vosoritide.

  • Activation of Bypass Signaling Pathways: Cells might activate alternative signaling pathways that promote chondrocyte growth arrest, bypassing the point of vosoritide's intervention in the MAPK pathway. This could involve the upregulation of other growth factor receptors or signaling molecules.

  • Alterations in Downstream Signaling Components: Mutations or altered expression of proteins downstream of RAF-1 in the MAPK pathway could render the pathway constitutively active, even in the presence of vosoritide's inhibitory effect on RAF-1.

  • Epigenetic Modifications: Changes in the epigenetic landscape of the cells could lead to altered expression of genes involved in the vosoritide signaling pathway or in chondrocyte proliferation and differentiation.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Reduced or no response to vosoritide treatment from the start of the experiment. 1. Incorrect vosoritide concentration. 2. Degraded vosoritide. 3. Cell line does not express a functional NPR-B receptor. 4. Cell culture contamination. [7]1. Verify the concentration of vosoritide used against published effective doses. 2. Ensure proper storage and handling of the vosoritide stock solution. Prepare fresh dilutions for each experiment. 3. Confirm NPR-B expression in your chondrocyte cell line using techniques like RT-qPCR or Western blotting. 4. Regularly check for signs of bacterial, fungal, or mycoplasma contamination.[8][9] If contamination is suspected, discard the culture and start with a fresh, tested batch of cells. [8]
Initial positive response to vosoritide followed by a gradual loss of efficacy over time (acquired resistance). 1. Downregulation of NPR-B expression. 2. Increased degradation of cGMP. 3. Activation of bypass signaling pathways. 4. Selection of a resistant subpopulation of cells. 1. Monitor NPR-B expression levels over the course of the long-term culture using RT-qPCR. 2. Measure intracellular cGMP levels in response to vosoritide at different time points to assess for changes in signaling. 3. Investigate the activation of alternative signaling pathways (e.g., STAT1, other receptor tyrosine kinases) using phosphoprotein arrays or Western blotting. [10][11][12][13][14] 4. Perform single-cell cloning to isolate and characterize potentially resistant clones.
High variability in response to vosoritide between different culture wells or plates. 1. Inconsistent cell seeding density. 2. Uneven distribution of vosoritide. 3. Edge effects in the culture plates. 4. Heterogeneity within the cell population. 1. Ensure accurate cell counting and even seeding in all wells. 2. Mix the culture medium thoroughly after adding vosoritide to ensure a uniform concentration. 3. Avoid using the outer wells of culture plates, which are more prone to evaporation and temperature fluctuations. 4. If using primary chondrocytes, be aware of inherent donor-to-donor variability.
Poor cell viability or proliferation in long-term culture, independent of vosoritide treatment. 1. Suboptimal culture conditions (medium, serum, CO2 levels). 2. Cellular senescence. 3. Nutrient depletion or accumulation of toxic byproducts. 1. Optimize culture medium and supplements for long-term chondrocyte viability. 2. Monitor for markers of senescence (e.g., SA-β-gal staining). If senescence is an issue, consider using a lower passage number of cells. 3. Ensure regular medium changes to replenish nutrients and remove waste products.

Data Presentation

Table 1: Summary of Vosoritide Phase 2 and 3 Clinical Trial Efficacy Data

Study Phase Number of Participants Age Range (years) Treatment Dose (µg/kg/day) Mean Change in Annualized Growth Velocity (AGV) from Baseline (cm/year) Reference
Phase 2355-1415+1.46[15]
Phase 2355-1430up to +2.34[15]
Phase 31215-1815+1.57 (vs. placebo)[1][16][17]
Phase 3 Extension (2 years)1195-1815Sustained improvement[1][18]

Table 2: Common Adverse Events Associated with Vosoritide in Clinical Trials

Adverse Event Frequency Severity Reference
Injection site reactions (erythema, swelling, urticaria)Very Common (≥10%)Mild and transient[19][20][21]
VomitingCommonMild to moderate[21]
Arthralgia (Joint Pain)CommonMild to moderate[21]
Decreased blood pressureCommonMild and transient[20][21]
Pyrexia (Fever)CommonMild to moderate[22][23]
HeadacheCommonMild to moderate[22][23]

Experimental Protocols

1. Long-Term Monolayer Culture of Chondrocytes with Vosoritide Treatment

  • Objective: To maintain chondrocytes in a monolayer culture for an extended period to assess the long-term effects of vosoritide.

  • Materials:

    • Primary chondrocytes or a chondrocyte cell line

    • Complete chondrocyte growth medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)

    • Vosoritide stock solution

    • Tissue culture flasks or plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Seed chondrocytes at a density of 5,000-10,000 cells/cm².

    • Allow cells to adhere and grow to 70-80% confluency.

    • Aspirate the old medium and replace it with fresh medium containing the desired concentration of vosoritide or vehicle control.

    • Change the medium every 2-3 days.

    • At each passage, detach the cells using trypsin-EDTA, count them, and re-seed at the initial density.

    • Monitor cell morphology and proliferation at regular intervals.

2. Chondrocyte Micromass Culture for Assessing Differentiation

  • Objective: To create a 3D culture environment that promotes chondrogenic differentiation and to evaluate the effect of vosoritide on this process.[24][25][26][27][28]

  • Materials:

    • Chondrocyte cell suspension (2 x 10⁷ cells/mL)

    • 24-well culture plate

    • Chondrogenic differentiation medium (e.g., DMEM high glucose, ITS+ supplement, dexamethasone, ascorbate-2-phosphate, and TGF-β3)

    • Vosoritide stock solution

  • Procedure:

    • Carefully pipette a 20 µL drop of the high-density cell suspension into the center of each well of a 24-well plate.[24]

    • Incubate for 2 hours to allow the cells to attach without medium.[24]

    • Gently add 500 µL of chondrogenic differentiation medium containing vosoritide or vehicle control to each well.

    • Culture for up to 21 days, changing the medium every 2-3 days.

    • At the end of the culture period, the micromasses can be fixed and stained with Alcian blue or Safranin O to visualize the proteoglycan-rich extracellular matrix.

3. Western Blot Analysis of MAPK Pathway Activation

  • Objective: To determine the effect of vosoritide on the phosphorylation of ERK1/2, a key downstream effector of the MAPK pathway.

  • Materials:

    • Chondrocyte cell lysates (from treated and untreated cultures)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and PVDF membranes

    • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the chondrocytes and quantify the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

Visualizations

Vosoritide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vosoritide Vosoritide (CNP Analog) NPR2 NPR-B Receptor Vosoritide->NPR2 Binds to FGF FGF FGFR3 FGFR3 (mutated in Achondroplasia) FGF->FGFR3 Activates GC Guanylate Cyclase Domain RAF1 RAF-1 FGFR3->RAF1 Activates cGMP ↑ cGMP GC->cGMP Converts GTP to PKG PKG cGMP->PKG Activates PKG->RAF1 Inhibits Proliferation Chondrocyte Proliferation & Differentiation PKG->Proliferation MEK MEK RAF1->MEK ERK ERK1/2 MEK->ERK Inhibition Inhibition of Proliferation & Differentiation ERK->Inhibition

Caption: Vosoritide signaling pathway in chondrocytes.

Experimental_Workflow cluster_culture Long-Term Cell Culture cluster_analysis Analysis of Vosoritide Effects cluster_resistance Investigation of Resistance start Start with Primary Chondrocytes or Chondrocyte Cell Line culture Establish Monolayer or Micromass Culture start->culture treatment Treat with Vosoritide (or Vehicle Control) culture->treatment maintain Maintain Culture with Regular Medium Changes treatment->maintain proliferation Proliferation Assay (e.g., Cell Counting, BrdU) maintain->proliferation Periodic Assessment differentiation Differentiation Assay (e.g., Alcian Blue Staining, RT-qPCR for COL2A1, ACAN) maintain->differentiation Periodic Assessment signaling Signaling Pathway Analysis (e.g., Western Blot for p-ERK) maintain->signaling Periodic Assessment observe Observe for Diminished Response Over Time maintain->observe isolate Isolate and Characterize Potentially Resistant Clones observe->isolate If resistance is observed mechanism Investigate Mechanisms (e.g., NPR2 expression, bypass pathways) isolate->mechanism

Caption: Experimental workflow for studying vosoritide.

Troubleshooting_Logic cluster_no_response Troubleshooting Initial Lack of Response cluster_acquired_resistance Troubleshooting Acquired Resistance start Reduced Vosoritide Efficacy Observed initial_response Was there an initial response? start->initial_response yes_initial Yes initial_response->yes_initial no_initial No initial_response->no_initial check_receptor_down Assess NPR-B Expression Levels yes_initial->check_receptor_down check_drug Check Vosoritide Concentration & Integrity no_initial->check_drug check_receptor Verify NPR-B Expression check_drug->check_receptor check_contamination Screen for Contamination check_receptor->check_contamination check_cgmp Measure cGMP Levels check_receptor_down->check_cgmp check_bypass Investigate Bypass Pathways check_cgmp->check_bypass

Caption: Troubleshooting logic for vosoritide resistance.

References

Voxzogo Preclinical Studies: A Technical Support Resource for Enhanced Translational Relevance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the translational relevance of preclinical studies involving Voxzogo (vosoritide). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation, offering practical solutions and detailed methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of this compound that our preclinical model should aim to replicate?

A1: this compound is an analog of C-type Natriuretic Peptide (CNP).[1][2][3] In achondroplasia, a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene leads to excessive signaling, which inhibits chondrocyte proliferation and differentiation in the growth plates, ultimately impairing endochondral bone growth.[1][2][4] this compound works by binding to the Natriuretic Peptide Receptor-B (NPR-B), which in turn antagonizes the downstream signaling of FGFR3.[1][4][5] This antagonism occurs through the inhibition of the RAF-1/MEK/ERK pathway in the mitogen-activated protein kinase (MAPK) cascade.[1][4][5] By promoting chondrocyte proliferation and differentiation, this compound acts as a positive regulator of endochondral bone growth.[1][5] Therefore, a key objective for a preclinical model is to possess this overactive FGFR3 signaling pathway to effectively evaluate the therapeutic effects of this compound.

Q2: What are the critical considerations when selecting an animal model for this compound preclinical studies?

A2: The most crucial factor is that the animal model accurately recapitulates the genetic and phenotypic characteristics of human achondroplasia. Mouse models with a gain-of-function mutation in the Fgfr3 gene are the most widely used and relevant.[6] For instance, the Fgfr3^(Y367C/+) mouse model is a well-established tool. The timing of treatment initiation in these models is also critical. Studies have shown that early postnatal treatment in mouse models of achondroplasia provides more significant rescue of cranial and long bone growth defects compared to delayed treatment.[6] Therefore, the selection of the model should be coupled with a study design that considers this therapeutic window.

Q3: What dosage of this compound should be used in preclinical animal studies?

A3: While optimal preclinical doses can vary based on the specific animal model and experimental goals, clinical trials in children have utilized a dose of 15 μg/kg administered subcutaneously once daily.[2][7][8] Dose-escalation studies in humans have shown that the effect on growth velocity tends to saturate at the 15 μg/kg dose.[2] For preclinical studies, it is advisable to conduct a dose-response study to determine the optimal dose for the chosen animal model, bracketing the clinically relevant dose.

Q4: What are the key endpoints to measure in preclinical studies to ensure translational relevance?

A4: To align with clinical outcomes, preclinical studies should focus on endpoints that parallel those measured in human trials. Key endpoints include:

  • Annualized Growth Velocity (AGV): This is a primary endpoint in clinical trials and can be adapted for animal models by measuring the rate of change in bone length over time.[2]

  • Skeletal Proportionality: Assessing changes in the ratio of limb length to trunk length is crucial, as disproportionate short stature is a hallmark of achondroplasia.[2]

  • Histological Analysis of Growth Plates: Examination of the growth plate architecture, including the zones of proliferation and hypertrophy, can provide direct evidence of this compound's effect on chondrocytes.

  • Biomarkers: Monitoring biomarkers such as serum or urine levels of CNP or downstream signaling molecules can help in assessing target engagement and pharmacodynamic effects.

  • Foramen Magnum (B12768669) Growth: In mouse models, assessing the impact of treatment on the foramen magnum is important, as stenosis is a serious complication of achondroplasia.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in animal growth response Inconsistent drug administration, genetic drift in the animal colony, or variations in animal handling and housing conditions.Ensure precise and consistent subcutaneous injection technique. Regularly genotype the animal colony to maintain genetic integrity. Standardize all environmental and handling protocols.
Lack of significant effect on bone growth Suboptimal dosage, poor drug stability, or inappropriate timing of treatment initiation.Conduct a dose-escalation study to identify the most effective dose in your model. Follow the manufacturer's instructions for drug storage and reconstitution meticulously.[4] Initiate treatment at an early postnatal stage, as this has been shown to be more effective.[6]
Injection site reactions in animals High injection volume, incorrect injection depth, or hypersensitivity to the drug or vehicle.Optimize the injection volume for the size of the animal. Ensure the injection is administered subcutaneously and not intradermally. Rotate injection sites daily.[9] If reactions persist, consider evaluating alternative vehicle formulations.
Difficulty in measuring small changes in bone length accurately Limitations of the measurement technique (e.g., calipers).Utilize high-resolution imaging techniques such as X-ray or micro-computed tomography (μCT) for precise and reproducible measurements of bone length.
Unexpected mortality in treated animals Potential for transient hypotension, a known side effect of this compound.[2][5]Monitor animals closely after injection, particularly in the first hour. Ensure animals have easy access to food and water. If hypotension is suspected, consider dose adjustments or less frequent dosing intervals to assess for a dose-dependent effect.

Quantitative Data Summary

Table 1: Key Efficacy Data from this compound Clinical Trials

Study Phase Patient Population Dosage Primary Outcome Result Citation
Phase 3Children with achondroplasia (5-14.9 years)15 μg/kg dailyChange in Annualized Growth Velocity (AGV) at 52 weeks+1.57 cm/year increase compared to placebo[1][2]
Phase 2Children with achondroplasia (5-14 years)Dose-escalation (2.5, 7.5, 15, 30 μg/kg daily)Increase in AGVDose-dependent increase in AGV, with saturation at 15 μg/kg[2][10]
Phase 2Infants and young children with achondroplasia (<5 years)Not specifiedImprovement in height Z-scoreStatistically significant improvement in height Z-score vs. placebo[11]
Phase 2Children with hypochondroplasia15 μg/kg dailyChange in AGV1.81 cm/year increase in absolute AGV[7]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Murine Model of Achondroplasia

  • Animal Model: Utilize an established mouse model of achondroplasia, such as the Fgfr3^(Y367C/+) model.

  • Study Groups: Assign animals to a vehicle control group and at least one this compound treatment group (e.g., 15 μg/kg).

  • Drug Administration: Reconstitute this compound according to the manufacturer's instructions. Administer the drug or vehicle via daily subcutaneous injection. Rotate the injection site daily.

  • Treatment Period: Initiate treatment at an early postnatal age (e.g., postnatal day 1) and continue for a predefined period (e.g., 4-6 weeks).

  • Endpoint Analysis:

    • Bone Growth: Perform weekly measurements of body weight and body length (nose to tail tip). At the end of the study, perform X-ray or μCT imaging to measure the length of long bones (e.g., femur, tibia).

    • Histology: Euthanize animals at the study endpoint and dissect the long bones. Fix, decalcify, and embed the bones for sectioning. Perform Hematoxylin and Eosin (H&E) and Safranin O staining to visualize the growth plate architecture.

    • Biomarker Analysis: Collect blood samples at specified time points to measure relevant biomarkers.

Visualizations

Voxzogo_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound (CNP Analog) This compound (CNP Analog) NPR-B NPR-B This compound (CNP Analog)->NPR-B cGMP cGMP NPR-B->cGMP Activates FGFR3 FGFR3 RAF-1 RAF-1 FGFR3->RAF-1 Activates PKG II PKG II cGMP->PKG II Activates PKG II->RAF-1 Inhibits Chondrocyte Proliferation & Differentiation Chondrocyte Proliferation & Differentiation PKG II->Chondrocyte Proliferation & Differentiation Promotes MEK MEK RAF-1->MEK ERK ERK MEK->ERK Inhibition of Chondrocyte Proliferation Inhibition of Chondrocyte Proliferation ERK->Inhibition of Chondrocyte Proliferation

Caption: this compound's mechanism of action in chondrocytes.

Preclinical_Workflow Model Selection Model Selection Dose-Response Study Dose-Response Study Model Selection->Dose-Response Study Inform Efficacy Study Efficacy Study Dose-Response Study->Efficacy Study Determine Optimal Dose Data Analysis Data Analysis Efficacy Study->Data Analysis Collect Endpoints Translational Assessment Translational Assessment Data Analysis->Translational Assessment Interpret Results

References

Technical Support Center: Strategies for Reducing Transient Hypotension in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating transient hypotension, a common side effect encountered in animal models during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of transient hypotension in animal models during experiments?

Transient hypotension in animal models can be multifactorial.[1][2] Common causes include:

  • Anesthesia: Many injectable and inhalant anesthetics are known to cause dose-dependent cardiovascular depression, leading to vasodilation and decreased myocardial contractility.[3][4][5] High concentrations of inhalant anesthetics are a frequent cause of hypotension.[3]

  • Drug Administration: The investigational compound itself may have vasodilatory properties. For example, alpha-1 adrenergic antagonists block norepinephrine's effect on vascular smooth muscle, leading to vasodilation and a drop in blood pressure.[6]

  • Hypovolemia: Inadequate fluid balance due to dehydration, fasting, or blood loss during surgical procedures can lead to decreased intravascular volume and subsequent hypotension.[4][6]

  • Animal Stress and Handling: Improper animal restraint or stress can lead to inconsistent or highly variable blood pressure readings.[6] Acclimatizing animals to the experimental setup is crucial.[6]

  • Thermoregulation: Hypothermia can reduce the effectiveness of cardiovascular reflexes and contribute to bradycardia, which can in turn cause hypotension.[3][7]

  • Animal-specific Factors: Different animal strains may have varying sensitivities to drugs and experimental conditions.[6] Additionally, brachycephalic breeds and animals with lower body mass may be at a higher risk for developing hypotension.[1]

Q2: What are the key differences between direct and indirect blood pressure monitoring methods in animal models?

There are two primary methods for measuring blood pressure in animal models: direct (invasive) and indirect (non-invasive).

  • Direct Blood Pressure Monitoring: This is considered the "gold standard" and involves the insertion of a catheter into an artery, which is connected to a pressure transducer.[8][9] This method provides continuous and accurate beat-to-beat measurements of systolic, diastolic, and mean arterial pressure (MAP).[10] It is the preferred method for critically ill patients or when significant blood pressure fluctuations are anticipated.[9]

  • Indirect Blood Pressure Monitoring: These methods are non-invasive and are generally easier to perform.[8] Common techniques include:

    • Tail-cuff plethysmography: This is a primary mode of non-invasive blood pressure monitoring in rodents.[8] It uses a cuff on the tail to occlude blood flow and sensors to detect the return of flow.[8]

    • Doppler ultrasonography: This technique uses a Doppler probe to detect blood flow in a peripheral artery.[11] It is considered fairly accurate for systolic measurements in dogs.[5]

    • Oscillometric sphygmomanometry: This method uses a pressure cuff to detect oscillations in the artery wall as blood flow returns.[5][12] It provides readings for systolic, diastolic, and mean arterial pressures.[5]

While non-invasive methods are preferable for reducing stress and avoiding surgery, their accuracy can be influenced by factors like cuff size, patient movement, and vasoconstriction.[5][8][11]

Q3: What immediate steps can I take if I observe a sudden drop in blood pressure during my experiment?

If you observe a sudden drop in blood pressure, a stepwise approach is recommended:

  • Assess Anesthetic Depth: If using an inhalant anesthetic, reducing the concentration is often the first and most effective step.[13]

  • Administer a Fluid Bolus: For hypotension due to vasodilation or mild hypovolemia, a crystalloid fluid bolus (e.g., 5-10 ml/kg) can be administered intravenously to increase intravascular volume.[4][14][15]

  • Check Body Temperature: Ensure the animal is normothermic, as hypothermia can exacerbate hypotension.[7]

  • Consider Pharmacological Intervention: If hypotension persists after addressing anesthetic depth and fluid status, the use of vasopressors or inotropes may be necessary.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the management of transient hypotension in animal models.

Problem Potential Cause(s) Suggested Solution(s)
High mortality rate in the treatment group. Excessive dose of the test compound leading to severe and irreversible hypotension.1. Review and lower the dose of the investigational drug.[6] 2. Implement a dose-escalation or dose-titration protocol to allow the cardiovascular system to adapt.[6] 3. Ensure animals are adequately hydrated before the experiment.[6]
Inconsistent or highly variable blood pressure readings. 1. Improper animal restraint or stress.[6] 2. Inaccurate blood pressure monitoring technique (e.g., incorrect cuff size).[6][11] 3. Variable drug absorption.[6]1. Acclimatize animals to the restraint and experimental setup.[6] 2. Verify the calibration and proper placement of the blood pressure transducer or cuff.[6] 3. Consider a different route of administration for more consistent bioavailability (e.g., intravenous vs. oral).[6]
No significant hypotensive effect observed with a known vasodilator. 1. Insufficient dose.[6] 2. Rapid drug metabolism in the chosen animal model.[6] 3. The animal model is not sensitive to the compound's effects.[6]1. Conduct a dose-response study to determine an effective dose.[6] 2. Perform pharmacokinetic analysis to assess drug exposure.[6] 3. Consider using a different, more sensitive animal model or strain.[6]
Hypotension persists despite reducing anesthetic depth and fluid administration. Severe vasodilation or myocardial depression caused by the test compound or underlying experimental conditions (e.g., sepsis).Consider the administration of vasopressors or inotropes. The choice of agent depends on the suspected underlying cause (see pharmacological intervention table below).

Pharmacological Interventions

The following table summarizes common pharmacological agents used to manage hypotension in animal models. Dosages are provided as a general guideline and may need to be adjusted based on the animal species, model, and experimental conditions.

Agent Mechanism of Action Typical IV Dosage Range Primary Use Case
Dopamine (B1211576) Dose-dependent effects on dopaminergic, β1, and α-adrenergic receptors.2-20 mcg/kg/minIncreases heart rate, contractility, and blood pressure.[7][9][10][14]
Dobutamine Primarily a β1-adrenergic agonist.2-10 mcg/kg/minIncreases myocardial contractility with minimal effects on heart rate and systemic vascular resistance.[5][14] Useful in cases of decreased contractility.[16]
Norepinephrine Potent α1-adrenergic agonist.0.05-2 µg/kg/minPotent vasoconstrictor, used for severe, unresponsive hypotension, particularly in cases of septic shock.[7][10][17]
Ephedrine Stimulates α and β-receptors directly and indirectly.0.05-0.2 mg/kg IV bolusIncreases heart rate, contractility, and blood pressure. Can be used to manage intraoperative hypotension.[7]
Vasopressin Causes arterial and venoconstriction.0.5-2 mU/kg/minUseful in cases of severe vasodilation, such as in septic shock, where other vasopressors may be less effective.[7][10][17]

Experimental Protocols

Protocol 1: Direct Blood Pressure Measurement and Management of Drug-Induced Hypotension in a Rat Model

  • Objective: To continuously monitor arterial blood pressure and implement strategies to mitigate transient hypotension following the administration of a test compound.

  • Materials:

    • Anesthetized rat

    • Surgical instruments for catheter implantation

    • Carotid artery and jugular vein catheters

    • Pressure transducer and data acquisition system

    • Investigational compound and vehicle control

    • Warming pad to maintain normothermia

    • Infusion pump

    • Crystalloid fluids (e.g., 0.9% saline)

    • Vasopressor/inotropic agents (e.g., dopamine, norepinephrine)

  • Procedure:

    • Anesthetize the rat and surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug and fluid administration).[6]

    • Connect the arterial catheter to a pressure transducer and allow the animal to stabilize for at least 30 minutes, monitoring baseline Mean Arterial Pressure (MAP) and Heart Rate (HR). Maintain body temperature.

    • Administer the vehicle control intravenously and record MAP and HR for 15 minutes.

    • Administer the investigational compound.

    • Continuously monitor MAP. If MAP drops below a predetermined threshold (e.g., 20% from baseline or below 60 mmHg), initiate intervention strategies.

    • Intervention Strategy:

      • Step 1 (Fluid Bolus): Administer a bolus of warm crystalloid fluid (e.g., 5 ml/kg) intravenously over 10-15 minutes.

      • Step 2 (Pharmacological Support): If hypotension persists, initiate a constant rate infusion (CRI) of a vasopressor or inotrope (e.g., dopamine at 5-10 mcg/kg/min) and titrate to effect.

    • Record all physiological parameters throughout the experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_intervention Intervention Anesthetize Anesthetize Animal Catheterize Implant Arterial & Venous Catheters Anesthetize->Catheterize Stabilize Stabilize & Record Baseline BP Catheterize->Stabilize Admin_Vehicle Administer Vehicle Stabilize->Admin_Vehicle Admin_Compound Administer Test Compound Admin_Vehicle->Admin_Compound Monitor_BP Continuously Monitor BP Admin_Compound->Monitor_BP Hypotension_Check Hypotension Detected? Monitor_BP->Hypotension_Check Fluid_Bolus Administer Fluid Bolus Hypotension_Check->Fluid_Bolus Yes Record_Data Record All Data Hypotension_Check->Record_Data No Recheck_BP Re-evaluate BP Fluid_Bolus->Recheck_BP Vaso_Support Initiate Vasopressor/Inotrope CRI Recheck_BP->Vaso_Support Still Hypotensive Recheck_BP->Record_Data Resolved Vaso_Support->Record_Data

Caption: Experimental workflow for managing drug-induced hypotension.

signaling_pathway cluster_alpha1 Alpha-1 Adrenergic Receptor Signaling cluster_blockade Pharmacological Blockade Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein Vasodilation Vasodilation -> Hypotension PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Vasoconstriction Alpha_Blocker Alpha-1 Antagonist (e.g., Prazosin) Alpha_Blocker->Alpha1_Receptor

Caption: Alpha-1 adrenergic signaling and antagonist-induced hypotension.

References

Validation & Comparative

Comparative Efficacy of Voxzogo (Vosoritide) Versus Other FGFR3 Inhibitors in Preclinical Models of Achondroplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to the constitutive activation of the receptor, which in turn inhibits chondrocyte proliferation and differentiation, resulting in impaired endochondral bone growth. Several therapeutic strategies are being developed to counteract the effects of the overactive FGFR3 signaling pathway. This guide provides a comparative overview of the preclinical efficacy of Voxzogo (vosoritide), a C-type natriuretic peptide (CNP) analog, against other emerging FGFR3 inhibitors, namely infigratinib (B612010) and TransCon CNP.

Mechanism of Action

This compound and TransCon CNP are both analogs of C-type natriuretic peptide (CNP), which acts downstream of FGFR3 to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] By activating the NPR-B receptor, these drugs increase the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn inhibits RAF-1, a key component of the MAPK cascade.[1] In contrast, infigratinib is a tyrosine kinase inhibitor that directly targets FGFR3, as well as FGFR1 and FGFR2, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[3]

Preclinical Efficacy in the Fgfr3Y367C/+ Mouse Model

The Fgfr3Y367C/+ mouse model is a well-established preclinical model that recapitulates the key skeletal features of human achondroplasia. The following tables summarize the key efficacy data from preclinical studies of this compound, infigratinib, and TransCon CNP in this model.

Table 1: Effects on Long Bone Growth
DrugDose and AdministrationTreatment DurationKey Findings
This compound (BMN 111) 240 µg/kg or 800 µg/kg, daily subcutaneous injection10 daysSignificant recovery of bone growth; straightening of tibias and femurs.[4]
Infigratinib (BGJ398) 0.2, 0.5 mg/kg/day, daily subcutaneous injection15 daysDose-dependent improvement in bone length: 7-14% in upper limbs, 10-17% in lower limbs at 0.5 mg/kg/day.[5]
1 mg/kg, every 3 days, subcutaneous injection15 daysSignificant increase in axial and appendicular skeleton length.[6]
TransCon CNP 5.6 mg CNP/kg/day, daily subcutaneous injection15 daysIncreased naso-anal length and bone length (femur and tibia).[7]
Table 2: Effects on Craniofacial and Skull Base Abnormalities
DrugDose and AdministrationTreatment DurationKey Findings
This compound (BMN 111) 800 µg/kg, daily subcutaneous injection10 daysImprovement in dwarfism-related clinical features including flattening of the skull.[4]
Infigratinib (BGJ398) 0.5 mg/kg/day, daily subcutaneous injection15 days12% improvement in foramen magnum (B12768669) size.[5]
1.5 mg/kg, daily subcutaneous injection14 days (from day 1)Significant restoration of foramen magnum stenosis.[8]
TransCon CNP 5.6 mg CNP/kg/day, daily subcutaneous injection15 daysSlight modification in the shape of the foramen magnum.[7][9]
Table 3: Effects on Growth Plate Histology
DrugDose and AdministrationTreatment DurationKey Findings
This compound (BMN 111) 10-6 M (ex vivo)Not specifiedIncreased size of the hypertrophic zone and number of differentiated chondrocytes in femur explants.[4]
Infigratinib (BGJ398) 0.2, 0.5 mg/kg/day (daily), 1 mg/kg (intermittent)15 daysPositive impact on chondrocyte differentiation in the cartilage growth plate.[6]
TransCon CNP 5.6 mg CNP/kg/day, daily subcutaneous injection15 daysImproved growth plate architecture; positive effects on chondrocyte differentiation and organization; increase in the hypertrophic zone.[7]

Experimental Protocols

Animal Model

The most commonly used preclinical model for these studies is the Fgfr3Y367C/+ mouse. This model carries a heterozygous gain-of-function mutation in the Fgfr3 gene, which corresponds to the G380R mutation in human achondroplasia, leading to a similar phenotype of disproportionate short stature and craniofacial abnormalities.[5]

Drug Administration
  • This compound (Vosoritide/BMN 111): Administered via daily subcutaneous injections.[4]

  • Infigratinib: Administered either through daily or intermittent (every 3 days) subcutaneous injections, or orally.[5][6] Formulated as a suspension, often in DMSO for subcutaneous administration.[3]

  • TransCon CNP: Administered via daily subcutaneous injections in preclinical mouse studies.[7]

Skeletal Analysis
  • Gross Morphometry: The lengths of long bones (e.g., femur, tibia) and the axial skeleton are measured using digital calipers after dissection.[3]

  • Micro-Computed Tomography (µCT): High-resolution µCT scanning is used for three-dimensional analysis of bone microarchitecture. Key parameters quantified include bone volume, trabecular thickness and number, and cortical thickness. For the skull, the area and dimensions of the foramen magnum are measured.[3][10]

  • Histology and Immunohistochemistry: Long bones are decalcified, embedded in paraffin, and sectioned for histological analysis.

    • Hematoxylin and Eosin (H&E) Staining: Used to visualize the overall morphology of the growth plate, including the organization of chondrocyte zones.[4][7]

    • Safranin-O Staining: Stains cartilage matrix proteoglycans, allowing for the assessment of cartilage content and the structure of the growth plate.[4]

    • Collagen Type X Staining: An immunohistochemical marker for hypertrophic chondrocytes, used to evaluate chondrocyte differentiation.[4][7]

    • Phospho-ERK (pERK) Staining: Immunohistochemistry for pERK is used to assess the activity of the MAPK signaling pathway in the growth plate. A reduction in pERK staining indicates successful inhibition of the FGFR3 downstream signaling.[3]

Visualizing the Pathways and Processes

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_mapk MAPK Pathway cluster_stat STAT Pathway cluster_cnp CNP Pathway FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Binds & Activates RAS RAS FGFR3->RAS Activates STAT1 STAT1 FGFR3->STAT1 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Inhibition_of_Chondrocyte Inhibition of Chondrocyte Proliferation & Differentiation ERK->Inhibition_of_Chondrocyte STAT1->Inhibition_of_Chondrocyte NPRB NPR-B Receptor cGMP cGMP NPRB->cGMP cGMP->RAF Inhibits This compound This compound/ TransCon CNP This compound->NPRB Activates Infigratinib Infigratinib Infigratinib->FGFR3 Inhibits

Caption: FGFR3 signaling pathway in achondroplasia and points of intervention for different inhibitors.

Experimental_Workflow cluster_analysis Data Analysis start Start: Fgfr3Y367C/+ Mouse Model treatment Treatment Administration (e.g., this compound, Infigratinib, TransCon CNP) vs. Vehicle Control start->treatment endpoint_collection Endpoint Collection (e.g., after 10-21 days) treatment->endpoint_collection morphometry Gross Morphometry (Bone Length) endpoint_collection->morphometry microct Micro-CT Analysis (Bone Microarchitecture, Foramen Magnum) endpoint_collection->microct histology Histology & IHC (Growth Plate Analysis, pERK Staining) endpoint_collection->histology comparison Comparative Efficacy Analysis morphometry->comparison microct->comparison histology->comparison

Caption: A typical experimental workflow for preclinical evaluation of FGFR3 inhibitors.

Mechanism_Comparison cluster_inhibitors FGFR3 Inhibitors cluster_targets Molecular Targets cluster_pathways Signaling Pathways This compound This compound (Vosoritide) NPRB_receptor NPR-B Receptor This compound->NPRB_receptor Activates TransCon TransCon CNP TransCon->NPRB_receptor Activates Infigratinib Infigratinib FGFR3_receptor FGFR3 Receptor Infigratinib->FGFR3_receptor Directly Inhibits MAPK_pathway MAPK Pathway FGFR3_receptor->MAPK_pathway Activates NPRB_receptor->MAPK_pathway Inhibits

Caption: Comparison of the mechanisms of action for different FGFR3 inhibitors.

Conclusion

Preclinical studies in the Fgfr3Y367C/+ mouse model demonstrate that this compound, infigratinib, and TransCon CNP are all effective in mitigating the skeletal abnormalities associated with achondroplasia. This compound and TransCon CNP, as CNP analogs, act downstream of FGFR3 to inhibit the MAPK pathway, leading to improved bone growth and growth plate architecture. Infigratinib, a direct FGFR3 inhibitor, also shows robust efficacy in a dose-dependent manner, correcting both long bone and craniofacial defects.

Direct head-to-head comparative studies in the same preclinical model are limited. However, the available data suggest that both direct and indirect inhibition of the FGFR3 pathway are viable therapeutic strategies for achondroplasia. Future preclinical and clinical research will be crucial to fully elucidate the comparative efficacy and long-term safety profiles of these different therapeutic modalities.

References

A Comparative Analysis of Vosoritide and Emerging Therapies for Achondroplasia: Long-Term Effects on Bone Growth and Proportionality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of vosoritide (Voxzogo®), the first approved targeted therapy for achondroplasia, with emerging investigational drugs, focusing on their long-term effects on bone growth and body proportionality. This analysis is supported by experimental data from clinical trials to inform research and development in the field of skeletal dysplasias.

Introduction

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene. This leads to impaired endochondral ossification, resulting in disproportionate short stature and a range of medical complications. Vosoritide, a C-type natriuretic peptide (CNP) analog, has paved the way for targeted therapies. This guide evaluates the long-term efficacy and safety of vosoritide and compares it with two promising alternatives in clinical development: infigratinib (B612010) and navepegritide.

Mechanism of Action: Targeting the FGFR3 Pathway

The underlying pathology of achondroplasia is the overactivity of the FGFR3 signaling pathway, which inhibits chondrocyte proliferation and differentiation in the growth plates. Vosoritide and its alternatives aim to counteract this overactivity through different mechanisms.

Vosoritide acts as a CNP analog, binding to the natriuretic peptide receptor-B (NPR-B).[1] This binding stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn inhibits the downstream signaling of the overactive FGFR3 pathway, specifically the MAPK/ERK pathway.[1] This restores a more balanced regulation of chondrocyte activity, promoting bone growth.

Infigratinib is an oral, selective tyrosine kinase inhibitor of FGFR1-3. It directly targets the overactive FGFR3 receptor, inhibiting its downstream signaling and thereby promoting chondrocyte proliferation and differentiation.

Navepegritide is a long-acting CNP prodrug designed for once-weekly subcutaneous administration. It provides continuous exposure to CNP, which, like vosoritide, counteracts the excessive FGFR3 signaling to promote endochondral bone growth.[2][3]

Signaling Pathway of Vosoritide in Achondroplasia

vosoritide_pathway vosoritide Vosoritide (CNP Analog) nprb NPR-B vosoritide->nprb gc Guanylate Cyclase nprb->gc fgfr3 FGFR3 (Constitutively Active) raf1 RAF-1 fgfr3->raf1 cgmp ↑ cGMP gc->cgmp Converts GTP cgmp->raf1 Inhibits mek MEK raf1->mek promotion Promotion of Chondrocyte Proliferation & Differentiation erk ERK mek->erk inhibition Inhibition of Chondrocyte Proliferation & Differentiation erk->inhibition

Caption: Vosoritide binds to NPR-B, increasing cGMP which inhibits the overactive FGFR3 pathway.

Comparative Efficacy: Long-Term Clinical Trial Data

Long-term studies and their extensions are crucial for evaluating the sustained effects of these therapies on annualized growth velocity (AGV) and body proportionality. The following tables summarize the key findings from clinical trials of vosoritide, infigratinib, and navepegritide.

Annualized Growth Velocity (AGV)
Treatment (Trial)Age Range (years)DurationMean Change in AGV (cm/year) vs. Placebo/BaselineCitation(s)
Vosoritide (Phase 3) 5 to <1852 weeks+1.57[4][5]
Vosoritide (Phase 3 Extension) 5 to <182 yearsMaintained increase from baseline[6]
Vosoritide (Phase 2) 3 to 59 months52 weeksNumerical increase, not statistically significant[7][8]
Infigratinib (PROPEL 2, Cohort 5) 3 to 1118 months+2.50 (from baseline)[9][10][11][12][13]
Navepegritide (APPROACH) 2 to 1152 weeks+1.49[14]
Navepegritide + Lonapegsomatropin (COACH) 2 to 1126 weeks+4.23 (treatment-naïve, from baseline)[15]
Body Proportionality

Improvements in body proportionality, particularly the upper-to-lower body segment ratio, are a key therapeutic goal in achondroplasia.

Treatment (Trial)DurationChange in Upper-to-Lower Body Segment RatioCitation(s)
Vosoritide (Phase 3 Extension) 3 yearsSignificant decrease[1][16]
Infigratinib (PROPEL 2, Cohort 5) 18 monthsStatistically significant decrease (from 2.02 to 1.88)[9][10][11][12][17]
Navepegritide (APPROACH) 52 weeksImprovement compared to placebo[2][3]

Experimental Protocols

The clinical trials for vosoritide, infigratinib, and navepegritide share common design elements, including randomized, placebo-controlled phases followed by open-label extensions. Below are the key aspects of their methodologies.

Study Design and Conduct
  • Vosoritide (NCT03197766, NCT03424018): A Phase 3, randomized, double-blind, placebo-controlled study followed by an open-label extension. Participants were children with a clinical and genetic diagnosis of achondroplasia.

  • Infigratinib (PROPEL 2, NCT04265651): A Phase 2, open-label, dose-escalation and dose-expansion study in children with achondroplasia who had previously participated in an observational study.[18][19][20]

  • Navepegritide (APPROACH, NCT05598320): A Phase 2b, randomized, double-blind, placebo-controlled trial with an open-label extension.[21]

General Experimental Workflow for Achondroplasia Clinical Trials

experimental_workflow screening Screening & Enrollment (Inclusion/Exclusion Criteria) baseline Baseline Assessment (Anthropometry, Vitals, etc.) screening->baseline randomization Randomization (Treatment vs. Placebo) baseline->randomization treatment_period Treatment Period (e.g., 52 weeks) randomization->treatment_period Group 1 placebo_period Placebo Period (e.g., 52 weeks) randomization->placebo_period Group 2 follow_up Follow-up Assessments (Regular Intervals) treatment_period->follow_up placebo_period->follow_up ole Open-Label Extension (All receive treatment) follow_up->ole After initial period final_analysis Final Data Analysis ole->final_analysis

Caption: A typical workflow for achondroplasia clinical trials from screening to final analysis.

Key Inclusion and Exclusion Criteria

Inclusion Criteria (Common across trials):

  • Confirmed diagnosis of achondroplasia with genetic testing.

  • Open epiphyses (growth plates).

  • Age within the specified range for each trial.

Exclusion Criteria (Common across trials):

  • Prior limb-lengthening surgery.

  • Treatment with growth hormone or other growth-promoting agents within a specified period.

  • Certain severe complications of achondroplasia that could interfere with the study.

Anthropometric Measurements

Standardized and validated anthropometric measurement techniques are critical for ensuring data quality and comparability across studies. While specific, detailed protocols for each trial are often proprietary, the general procedures follow established guidelines for pediatric anthropometry.

Key Measurements:

  • Standing Height: Measured using a calibrated stadiometer to the nearest 0.1 cm.

  • Sitting Height: Measured to assess body proportions.

  • Weight: Measured using a calibrated scale.

  • Limb Lengths and Arm Span: To further assess proportionality.

Standardization:

  • Measurements are typically taken in triplicate by trained personnel to ensure accuracy and consistency.

  • Regular calibration of equipment is essential.

Statistical Analysis

The primary efficacy endpoint in these trials is typically the change in AGV from baseline compared to a control group. Statistical methods often include:

  • Analysis of Covariance (ANCOVA): Used to compare the mean change in AGV between treatment and placebo groups, adjusting for baseline values and other covariates.

  • Mixed-Model for Repeated Measures (MMRM): To analyze longitudinal data and account for missing data.

  • Z-scores: Calculated to compare a child's growth to that of an average-stature population and to an achondroplasia-specific population.[22]

Safety and Tolerability

  • Vosoritide: Generally well-tolerated. The most common adverse events are injection site reactions and transient hypotension.[6]

  • Infigratinib: Reported to have a well-tolerated safety profile with no treatment-related serious adverse events in the PROPEL 2 trial.[9][11]

  • Navepegritide: Demonstrated a safety and tolerability profile similar to placebo, with a low rate of injection site reactions and no symptomatic hypotension reported in the APPROACH trial.[2][23]

Conclusion and Future Directions

Vosoritide has established a new standard of care for children with achondroplasia, demonstrating sustained efficacy in improving growth velocity and body proportionality over the long term. Emerging therapies like infigratinib and navepegritide show promise, with early data suggesting comparable or potentially enhanced effects on growth and proportionality. Infigratinib offers the convenience of oral administration, while navepegritide's once-weekly dosing may improve adherence.

The long-term impact of these treatments on final adult height, the prevention of medical complications associated with achondroplasia, and overall quality of life are key areas for ongoing research. Head-to-head comparative studies will be essential to fully elucidate the relative benefits and risks of these different therapeutic approaches. The continued development of targeted therapies represents a significant advancement in the management of achondroplasia, offering the potential for improved long-term outcomes for individuals with this condition.

References

A Head-to-Head Comparison of Vosoritide and Mecasermin in Skeletal Dysplasia Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of vosoritide and mecasermin, two therapeutic agents with potential applications in the treatment of skeletal dysplasias. While no direct head-to-head studies have been published to date, this document synthesizes available preclinical and clinical data to offer a comprehensive comparison for researchers, scientists, and drug development professionals. The guide covers their respective mechanisms of action, summarizes key experimental findings, and proposes a hypothetical experimental design for a direct comparative study.

Introduction

Skeletal dysplasias are a group of genetic disorders characterized by abnormal bone and cartilage growth, leading to disproportionate short stature and other complications. Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene. This guide focuses on two distinct therapeutic strategies: vosoritide, a C-type natriuretic peptide (CNP) analog that directly counteracts the effects of the FGFR3 mutation, and mecasermin, a recombinant human insulin-like growth factor-1 (rhIGF-1) that promotes general bone growth.

Mechanisms of Action

Vosoritide:

Vosoritide is a CNP analog that targets the underlying pathophysiology of achondroplasia.[1][2][3][4] In this condition, the overactive FGFR3 receptor inhibits chondrocyte proliferation and differentiation in the growth plates. Vosoritide binds to the natriuretic peptide receptor-B (NPR-B) on chondrocytes, stimulating the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][3] Elevated cGMP levels inhibit the downstream signaling of the MAPK pathway (RAF-MEK-ERK), which is aberrantly activated by the mutated FGFR3.[4] This restores the normal balance of growth plate activity, promoting endochondral bone growth.[1]

Mecasermin:

Mecasermin is a recombinant form of human IGF-1, a key hormone in somatic growth.[5][6] It acts by binding to the IGF-1 receptor, which is widely expressed in various tissues, including chondrocytes.[6] This binding activates two primary signaling pathways: the PI3K-AKT pathway, which is crucial for cell growth and survival, and the RAS-RAF-MAPK pathway, which influences cell proliferation and differentiation.[6] In the context of skeletal dysplasias, mecasermin's mechanism is not specific to the underlying genetic defect but rather aims to promote overall growth by stimulating chondrocyte activity.[7]

vosoritide_pathway cluster_gc Vosoritide Vosoritide NPRB NPR-B Receptor Vosoritide->NPRB GC Guanylyl Cyclase NPRB->GC activates GTP GTP cGMP cGMP GTP->cGMP converts to MAPK_pathway MAPK Pathway (RAF-MEK-ERK) cGMP->MAPK_pathway inhibits FGFR3 Mutated FGFR3 FGFR3->MAPK_pathway activates Inhibition Inhibition of Chondrocyte Proliferation MAPK_pathway->Inhibition leads to Growth Endochondral Bone Growth

Figure 1: Vosoritide Signaling Pathway

mecasermin_pathway Mecasermin Mecasermin (rhIGF-1) IGF1R IGF-1 Receptor Mecasermin->IGF1R PI3K_AKT PI3K-AKT Pathway IGF1R->PI3K_AKT activates RAS_MAPK RAS-MAPK Pathway IGF1R->RAS_MAPK activates CellGrowth Cell Growth & Survival PI3K_AKT->CellGrowth promotes CellProlif Cell Proliferation & Differentiation RAS_MAPK->CellProlif promotes BoneGrowth Bone Growth CellGrowth->BoneGrowth CellProlif->BoneGrowth experimental_workflow Model Select Animal Model (e.g., Fgfr3-ach mouse) Grouping Randomize into 4 Groups: 1. Vehicle Control 2. Vosoritide 3. Mecasermin 4. Vosoritide + Mecasermin Model->Grouping Treatment Daily Subcutaneous Injections (e.g., for 4 weeks) Grouping->Treatment Measurements Weekly Measurements: - Body weight - Naso-anal length Treatment->Measurements during treatment Endpoint Endpoint Analysis (at 4 weeks): - Micro-CT of long bones and skull - Histology of growth plates - Serum biomarker analysis Treatment->Endpoint at end of study Analysis Data Analysis & Comparison Measurements->Analysis Endpoint->Analysis

References

Unraveling Preclinical Evidence: A Comparative Guide to Voxzogo's Efficacy in Achondroplasia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of potential achondroplasia therapies, a critical evaluation of preclinical data is paramount. This guide provides an objective comparison of the published preclinical effectiveness of Voxzogo (vosoritide) against other emerging therapeutic alternatives, supported by experimental data and detailed methodologies.

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to the constitutive activation of the receptor, which in turn inhibits chondrocyte proliferation and differentiation, ultimately impairing endochondral bone growth. This compound, a C-type natriuretic peptide (CNP) analog, is the first approved therapy that targets this pathway. It works by antagonizing the downstream signaling of FGFR3.[1][2] This guide delves into the preclinical evidence that laid the groundwork for its clinical development and compares its performance with other investigational drugs in preclinical models.

Quantitative Comparison of Preclinical Efficacy

The following tables summarize the key quantitative findings from preclinical studies on this compound and its alternatives. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental design, animal models, and dosing regimens.

Drug ClassCompoundAnimal ModelKey Efficacy EndpointsQuantitative ResultsReference
CNP Analog Vosoritide (BMN 111) Fgfr3Y367C/+ MiceCorrection of skeletal defectsSignificant recovery of bone growth, including increased axial and appendicular skeleton lengths.[3][3]
CNP Analog TransCon CNP Fgfr3Y367C/+ MiceImprovement in bone growthShowed positive effects on bone growth.[4][4]
FGFR3 Inhibitor Infigratinib (B612010) (BGJ398) Fgfr3Y367C/+ MiceIncrease in bone lengthAt 0.5 mg/kg/day, demonstrated a statistically significant improvement in bone length of 7-14% in upper limbs and 10-17% in lower limbs.[5][5]
Soluble FGFR3 Decoy Recifercept (TA-46) Fgfr3ach/+ MiceRestoration of chondrocyte maturation and bone growthRestored effective maturation of growth plate chondrocytes and recovered bone growth.[3][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of preclinical findings. Below are summaries of the experimental protocols used in key studies.

Vosoritide (BMN 111) Preclinical Study in Fgfr3Y367C/+ Mouse Model[3]
  • Animal Model: Fgfr3Y367C/+ mice, which carry a mutation analogous to the common human achondroplasia mutation.

  • Drug Administration: Daily subcutaneous injections of BMN 111.

  • Duration of Treatment: Not explicitly stated in the provided abstracts.

  • Efficacy Assessment:

    • Skeletal Analysis: Measurement of axial and appendicular skeleton lengths.

    • Histology: Examination of growth plate architecture to assess chondrocyte proliferation and differentiation.

    • Molecular Analysis: Assessment of the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in human growth-plate chondrocytes to confirm inhibition of the MAPK pathway.

Infigratinib Preclinical Study in Fgfr3Y367C/+ Mouse Model[5][6][7]
  • Animal Model: Fgfr3Y367C/+ mice.

  • Drug Administration: Daily subcutaneous or oral administration of infigratinib at various doses (e.g., 0.2, 0.5, and 2 mg/kg/day).[6]

  • Duration of Treatment: Typically 15 days.[7][8]

  • Efficacy Assessment:

    • Skeletal Analysis: Measurement of naso-anal length, femur, tibia, humerus, and ulna length. Micro-computed tomography (µCT) was used for detailed bone analysis, including the foramen magnum.[7][8]

    • Histology: Immunohistological labeling to assess chondrocyte differentiation in the cartilage growth plate.[7][8]

    • Biochemical Analysis: Measurement of serum phosphate (B84403) and FGF23 levels to monitor for off-target effects.[7]

TransCon CNP Preclinical Study[4][9]
  • Animal Models:

    • Fgfr3Y367C/+ mice.

    • Healthy juvenile cynomolgus monkeys.

  • Drug Administration:

    • Mice: Not explicitly detailed in the provided abstracts.

    • Monkeys: Once-weekly subcutaneous injections of TransCon CNP.

  • Comparator: Daily subcutaneous injections of vosoritide.

  • Duration of Treatment: Not explicitly stated for mice. 26 weeks for monkeys.

  • Efficacy Assessment:

    • Skeletal Analysis: Radiographic measurement of tibial bone length in monkeys.

    • Histology: Assessment of growth plate architecture in mice.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

This compound Signaling Pathway cluster_cell Chondrocyte FGFR3 FGFR3 RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway FGFR3->RAS/RAF/MEK/ERK Pathway Activates NPR-B NPR-B cGMP cGMP NPR-B->cGMP Increases Inhibition of Chondrocyte Proliferation Inhibition of Chondrocyte Proliferation RAS/RAF/MEK/ERK Pathway->Inhibition of Chondrocyte Proliferation cGMP->RAS/RAF/MEK/ERK Pathway Inhibits Chondrocyte Proliferation Chondrocyte Proliferation cGMP->Chondrocyte Proliferation This compound (CNP Analog) This compound (CNP Analog) This compound (CNP Analog)->NPR-B Activates FGFs FGFs FGFs->FGFR3 Activates

Caption: Mechanism of Action of this compound in Achondroplasia.

Preclinical_Experimental_Workflow start Select Achondroplasia Mouse Model (e.g., Fgfr3Y367C/+) treatment Administer Treatment (e.g., this compound, Infigratinib) and Control (Vehicle) start->treatment data_collection Data Collection (Daily/Weekly Measurements) treatment->data_collection skeletal Skeletal Analysis (Bone Length, µCT) data_collection->skeletal histology Histological Analysis (Growth Plate) data_collection->histology molecular Molecular Analysis (e.g., pERK levels) data_collection->molecular analysis Statistical Analysis and Comparison skeletal->analysis histology->analysis molecular->analysis

Caption: General Preclinical Experimental Workflow.

References

A Cross-Species Comparative Analysis of Vosoritide: Pharmacokinetics and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosoritide, a C-type natriuretic peptide (CNP) analog, is a first-in-class therapeutic agent approved for the treatment of achondroplasia, the most common form of disproportionate short stature.[1][2] Achondroplasia is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene, which leads to constitutive activation of the receptor and subsequent impairment of endochondral bone growth.[1][3] Vosoritide works by binding to the natriuretic peptide receptor-B (NPR-B), antagonizing the downstream signaling of the overactive FGFR3 pathway and promoting chondrocyte proliferation and differentiation.[1][3][4][5][6] This guide provides a comprehensive cross-species comparison of the pharmacokinetics and efficacy of vosoritide, with supporting experimental data and detailed methodologies, to inform ongoing research and drug development efforts in the field of skeletal dysplasias.

Mechanism of Action: The FGFR3 and CNP Signaling Pathways

In a healthy individual, the proliferation and differentiation of chondrocytes in the growth plates are regulated by a balance between the inhibitory signals from the FGFR3 pathway and the stimulatory signals from the CNP pathway. In achondroplasia, the overactive FGFR3 receptor disrupts this balance, leading to reduced bone growth. Vosoritide, as a CNP analog with a longer half-life, helps to restore this balance.[1][6]

The signaling cascade is initiated when vosoritide binds to NPR-B on the surface of chondrocytes. This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3] Elevated cGMP levels inhibit the downstream mitogen-activated protein kinase (MAPK) pathway, specifically targeting RAF-1, which is a key component of the FGFR3 signaling cascade.[1][4] By inhibiting the MAPK/ERK pathway, vosoritide effectively counteracts the negative regulatory signals from the mutated FGFR3, thereby promoting chondrocyte proliferation and differentiation, and ultimately, longitudinal bone growth.[1][3][4][6]

vosoritide_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vosoritide Vosoritide NPRB NPR-B Vosoritide->NPRB Binds to GC Guanylate Cyclase NPRB->GC Activates FGFR3 Mutated FGFR3 (Achondroplasia) MAPK_pathway MAPK Pathway (RAF-1, MEK, ERK) FGFR3->MAPK_pathway Activates GTP GTP cGMP cGMP GTP->cGMP Converts to cGMP->MAPK_pathway Inhibits Proliferation Chondrocyte Proliferation & Differentiation MAPK_pathway->Proliferation Promotes Inhibition Inhibition of Chondrocyte Proliferation MAPK_pathway->Inhibition Leads to

Vosoritide Signaling Pathway

Cross-Species Pharmacokinetics

The pharmacokinetic profile of vosoritide has been evaluated in multiple species, including non-human primates and humans. A summary of key pharmacokinetic parameters is presented below.

ParameterNon-Human Primates (Cynomolgus Monkey)Humans (Children with Achondroplasia)
Dose 100 µg/kg (single dose)15 µg/kg (daily)
Tmax (Time to Maximum Concentration) ~20 minutes~15 minutes[7][8]
Cmax (Maximum Concentration) Variable, with mean values greater in females at higher doses4,550 pg/mL (at 12 months)[9]
t½ (Half-life) < 1 hour~20.6 - 27.9 minutes[7][8][9]
Accumulation Mean exposures tended to be higher after multiple dosesNo evidence of accumulation with once-daily dosing[7][8]
Clearance (CL/F) Modest decrease with increasing dose95.2 mL/min/kg[9]
Volume of Distribution (Vz/F) -2,910 mL/kg[9]

Cross-Species Efficacy

The efficacy of vosoritide in promoting bone growth has been demonstrated in preclinical animal models and confirmed in human clinical trials.

SpeciesModelEfficacy OutcomeReference
Mouse Transgenic mouse model of achondroplasiaIncreased growth of long bones and tail[5]
Cynomolgus Monkey Wild-typeWidening of tibial growth plates with an increase in the hypertrophic zone; dilation of lumbar vertebral openings[5]
Human Children with achondroplasia (Phase 3 Trial)Statistically significant increase in annualized growth velocity (AGV) of 1.57 cm/year compared to placebo.[10][10]
Human Children with hypochondroplasia (Phase 2 Trial)Increase in absolute annualized growth velocity of 1.81 cm/year.[11][11]

Experimental Protocols

Pharmacokinetic Analysis

Sample Collection and Bioanalytical Methods:

  • Plasma Collection: In clinical trials, full pharmacokinetic sampling was performed at specified intervals post-dose (e.g., pre-dose, and at 5, 15, 30, 60, 90, 120, and 180 minutes post-dose).[7][9]

  • Vosoritide Concentration Measurement:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Used in earlier phase 2 studies to quantify vosoritide concentrations in plasma.[7]

    • Electrochemiluminescence (ECL) Assay: An optimized and more sensitive method used in later phase clinical trials for the quantification of vosoritide in plasma samples.[9][12] The lower limit of quantification for the ECL assay was reported to be as low as 0.137 µg/L.[12]

Pharmacokinetic Parameter Calculation:

  • Pharmacokinetic parameters such as Cmax, Tmax, area under the plasma concentration-time curve (AUC), half-life (t½), clearance (CL/F), and volume of distribution (Vz/F) were estimated using non-compartmental analysis.[7][8][9]

pk_workflow cluster_study Clinical Trial cluster_lab Bioanalytical Laboratory cluster_output Results Dosing Vosoritide Administration (Subcutaneous Injection) Sampling Serial Plasma Sampling (Pre-dose and Post-dose Timepoints) Dosing->Sampling Quantification Quantification of Vosoritide (ELISA or ECL Assay) Sampling->Quantification Analysis Non-Compartmental Pharmacokinetic Analysis Quantification->Analysis Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t½, CL/F, Vz/F) Analysis->Parameters

Pharmacokinetic Analysis Workflow
Efficacy and Pharmacodynamic Assessment

Clinical Trial Design:

  • Phase 2 and 3 Studies: The efficacy of vosoritide has been evaluated in randomized, double-blind, placebo-controlled, multi-center clinical trials in children with achondroplasia.[10][13] Open-label extension studies have also been conducted to assess long-term safety and efficacy.[10]

  • Primary Efficacy Endpoint: The primary endpoint in pivotal trials was the change from baseline in annualized growth velocity (AGV) compared to placebo after 52 weeks of treatment.[10]

Pharmacodynamic Marker Analysis:

  • Collagen Type X Marker (CXM): Serum levels of CXM, a biomarker of endochondral ossification, were measured using an ELISA assay to assess the biological activity of vosoritide on the growth plate.[14]

  • Cyclic Guanosine Monophosphate (cGMP): Urinary cGMP levels, normalized to urine creatinine, were measured to assess the systemic pharmacological activity of vosoritide. Urine samples were collected at baseline and at various time points after injection.[14]

Conclusion

The available data from preclinical and clinical studies demonstrate a consistent pharmacokinetic and efficacy profile for vosoritide across different species. The drug is rapidly absorbed and cleared, with a short half-life and no evidence of accumulation with daily dosing in humans. Efficacy studies in mouse models of achondroplasia and wild-type non-human primates have shown positive effects on bone growth, which are consistent with the significant increases in annualized growth velocity observed in children with achondroplasia and hypochondroplasia. The well-characterized mechanism of action, targeting the underlying pathophysiology of achondroplasia, along with a favorable safety and efficacy profile, positions vosoritide as a significant therapeutic advancement for individuals with FGFR3-related skeletal dysplasias. Further research into long-term outcomes and the potential for earlier intervention will continue to refine the clinical application of this targeted therapy.

References

Assessing the In Vivo Response to Voxzogo and Other Emerging Achondroplasia Therapies: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Achondroplasia, the most common form of dwarfism, is characterized by impaired endochondral bone growth due to a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. The approval of Voxzogo (vosoritide), a C-type natriuretic peptide (CNP) analog, has marked a significant advancement in the treatment of this condition. As the therapeutic landscape for achondroplasia evolves with other promising candidates, the robust assessment of in vivo treatment response through sensitive and specific biomarkers is paramount. This guide provides a comparative overview of key biomarkers used to evaluate the efficacy of this compound and emerging alternative therapies, supported by experimental data and detailed methodologies.

Introduction to Therapeutic Strategies

Current and emerging treatments for achondroplasia primarily target the overactive FGFR3 signaling pathway.

  • This compound (vosoritide): A CNP analog that promotes chondrocyte proliferation and differentiation by antagonizing the downstream effects of FGFR3 signaling.[1][2][3][4] It works by binding to the natriuretic peptide receptor-B (NPR-B), which inhibits the mitogen-activated protein kinase (MAPK) pathway at the level of RAF-1.[2][3][4][5]

  • Infigratinib: An oral, selective FGFR1-3 tyrosine kinase inhibitor that directly targets the overactive FGFR3 receptor.

  • Navepegritide (TransCon CNP): A long-acting CNP prodrug designed for sustained CNP exposure, also aimed at downregulating the FGFR3 signaling pathway.[6][7]

Key Biomarkers for Assessing Treatment Response

The in vivo response to these therapies is assessed through a combination of clinical endpoints and molecular biomarkers.

Annualized Growth Velocity (AGV)

AGV is the primary clinical endpoint in most achondroplasia clinical trials, measuring the rate of change in height over a year. It provides a direct assessment of a treatment's impact on linear growth.

Collagen X Marker (CXM)

Collagen type X is a key component of the hypertrophic zone of the growth plate and is essential for endochondral ossification. CXM, a fragment of collagen X released into the circulation, serves as a real-time biomarker of growth plate activity.[8]

Cyclic Guanosine Monophosphate (cGMP)

This compound and other CNP analogs exert their effects by stimulating the production of intracellular cGMP.[8] Urinary cGMP levels are therefore a direct pharmacodynamic biomarker of the activation of the CNP signaling pathway.

C-type Natriuretic Peptide (CNP)

Measuring plasma levels of CNP itself can provide insights into the baseline status of this signaling pathway and how it is modulated by CNP analog therapies.

Comparative Performance Data

The following tables summarize the quantitative data on the performance of this compound and alternative treatments based on changes in AGV and key biomarkers.

Table 1: Comparison of Annualized Growth Velocity (AGV) Changes

TreatmentStudy PhaseBaseline AGV (cm/year)AGV after Treatment (cm/year)Change in AGV (cm/year)Citation(s)
This compound (vosoritide) Phase 34.265.39 (at 52 weeks)+1.57[2]
Phase 2 (infants)Not specifiedNot specified+0.92 (vs. placebo)[9]
Infigratinib Phase 2 (Cohort 5)3.736.77 (at 6 months)+3.03
Phase 2Not specifiedNot specified+2.51 (at 12 months)[10]
Navepegritide Phase 24.35 (placebo)5.42+1.07[7]
ApproaCH Trial4.41 (placebo)5.89+1.49[8]

Table 2: Comparison of Biomarker Changes

BiomarkerTreatmentBaseline LevelLevel after TreatmentChangeCitation(s)
Collagen X Marker (CXM) This compound (vosoritide) 22.5 ± 6.5 ng/mL41.6 ± 15.9 ng/mL (at 12 months)Significant increase[4][5]
Infigratinib Not specifiedNot specifiedStatistically significant increase[3]
Cyclic GMP (cGMP) (urine) This compound (vosoritide) Not specifiedNot specifiedIncreased within 1 hour, peaked at 2 hours[4][5]
Navepegritide Not specifiedNot specifiedSignificantly increased[1]
C-type Natriuretic Peptide (CNP) (plasma) Navepegritide Not specifiedNot specifiedSustained release for at least 7 days[1]

Experimental Protocols

Detailed methodologies for the key biomarker assays are crucial for the reproducibility and comparison of results across different studies.

Measurement of Annualized Growth Velocity (AGV)
  • Procedure: Standing height is measured at baseline and at regular intervals (e.g., every 3-6 months) using a calibrated stadiometer.[6] To minimize diurnal variation, measurements are typically taken at the same time of day. The change in height over a defined period is then annualized to calculate the growth velocity in centimeters per year.[2][6] In clinical trials, a baseline growth velocity is often established over a 6-month observational period prior to treatment initiation.[11]

Serum Collagen X Marker (CXM) Quantification
  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of CXM in serum samples.[2][4]

  • Sample Collection and Handling:

    • Collect whole blood in a serum separator tube.

    • Allow the blood to clot at room temperature for at least 30 minutes.

    • Centrifuge at 1,000 x g for 15 minutes.

    • Aliquot the resulting serum and store at ≤ -20°C until analysis. Avoid repeated freeze-thaw cycles.

  • Assay Procedure (General ELISA Protocol):

    • A microtiter plate is pre-coated with a capture antibody specific for CXM.

    • Serum samples and standards are added to the wells and incubated.

    • After washing, a detection antibody, often biotinylated, is added.

    • Following another wash, an enzyme-linked avidin (B1170675) (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, and the resulting color development is proportional to the amount of CXM in the sample.

    • The reaction is stopped, and the absorbance is read on a microplate reader.

    • A standard curve is generated to determine the concentration of CXM in the samples. In the vosoritide clinical trials, CXM levels were measured in duplicate via an ELISA assay at Shriners Hospitals for Children in Portland, Oregon.[2]

Urinary Cyclic GMP (cGMP) Quantification
  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is typically used to measure cGMP levels in urine.

  • Sample Collection and Handling:

    • Urine samples are collected at specified time points (e.g., baseline, and 60, 120, and 240 minutes post-dose).[2]

    • Samples are centrifuged to remove any particulate matter.

    • The supernatant is collected and stored at ≤ -20°C until analysis.

  • Assay Procedure (General Competitive ELISA Protocol):

    • A microtiter plate is coated with an anti-cGMP antibody.

    • Urine samples, standards, and a fixed amount of enzyme-labeled cGMP are added to the wells.

    • During incubation, the cGMP in the sample competes with the enzyme-labeled cGMP for binding to the antibody.

    • After washing, a substrate is added, and the color development is inversely proportional to the amount of cGMP in the sample.

    • The reaction is stopped, and the absorbance is measured.

    • The concentration of cGMP is determined from a standard curve and is often normalized to the urinary creatinine (B1669602) concentration to account for variations in urine dilution. In the vosoritide trials, cGMP levels were assayed at ICON Laboratories (Farmingdale, NY) and normalized to urine creatinine levels.[2]

Plasma C-type Natriuretic Peptide (CNP) Quantification
  • Principle: Radioimmunoassay (RIA) or ELISA can be used to measure CNP concentrations in plasma.

  • Sample Collection and Handling:

    • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection.

    • Aliquot the plasma and store at ≤ -20°C.

  • Assay Procedure (General RIA Protocol):

    • A known quantity of radiolabeled CNP is mixed with a limited amount of anti-CNP antibody.

    • The plasma sample containing unlabeled CNP is added, which competes with the radiolabeled CNP for binding to the antibody.

    • The antibody-bound CNP is separated from the free CNP.

    • The radioactivity of the bound fraction is measured.

    • The concentration of CNP in the sample is determined by comparing its ability to displace the radiolabeled CNP with that of known standards.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a generalized workflow for the biomarker assays.

cluster_FGFR3 FGFR3 Pathway (Achondroplasia) cluster_CNP CNP Pathway (this compound Action) FGFR3 Activating Mutation in FGFR3 MAPK_cascade MAPK Cascade (RAF-1 -> MEK -> ERK) FGFR3->MAPK_cascade Constitutive Activation Inhibition Inhibition of Chondrocyte Proliferation & Differentiation MAPK_cascade->Inhibition This compound This compound (CNP Analog) NPRB NPR-B Receptor This compound->NPRB Binds to cGMP Increased cGMP NPRB->cGMP PKG PKG Activation cGMP->PKG PKG->MAPK_cascade Inhibits Promotion Promotion of Chondrocyte Proliferation & Differentiation PKG->Promotion

FGFR3 and CNP Signaling Pathways in Achondroplasia.

cluster_sample Sample Collection & Processing cluster_assay Biomarker Assay cluster_analysis Data Analysis Blood Whole Blood (Serum or Plasma) Centrifuge Centrifugation Blood->Centrifuge Urine Urine Urine->Centrifuge Store Storage (≤ -20°C) Centrifuge->Store Assay ELISA / RIA Store->Assay Reader Plate Reader / Gamma Counter Assay->Reader Data Data Acquisition Reader->Data Curve Standard Curve Generation Data->Curve Concentration Concentration Calculation Curve->Concentration Normalization Normalization (e.g., to Creatinine) Concentration->Normalization Result Final Biomarker Concentration Normalization->Result

General Experimental Workflow for Biomarker Quantification.

Conclusion

The assessment of in vivo response to this compound and other emerging therapies for achondroplasia relies on a multi-faceted approach that combines the primary clinical endpoint of AGV with a panel of pharmacodynamic and disease-related biomarkers. CXM and cGMP have emerged as valuable tools for understanding the biological activity of these treatments at the level of the growth plate and the target signaling pathway. As new therapies are developed, the continued refinement and standardization of these biomarker assays will be critical for accurate and comparable evaluations of treatment efficacy, ultimately accelerating the development of novel and improved treatments for individuals with achondroplasia.

References

Vosoritide vs. Infigratinib: A Comparative Analysis of Mechanisms Targeting Achondroplasia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the mechanisms of action of vosoritide and infigratinib (B612010), two leading therapeutic agents for achondroplasia. This analysis is supported by experimental data from key clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Achondroplasia, the most common form of dwarfism, is a genetic disorder caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.[1][2][3] This mutation leads to the constitutive activation of the FGFR3 protein, a negative regulator of bone growth, which in turn inhibits the proliferation and differentiation of chondrocytes—the cells responsible for cartilage formation and subsequent bone development.[1][3] Both vosoritide and infigratinib aim to counteract the effects of this overactive FGFR3 signaling, but they do so through distinct molecular mechanisms.

Mechanism of Action: A Tale of Two Pathways

Vosoritide , a C-type natriuretic peptide (CNP) analog, works by targeting a signaling pathway that runs parallel to and ultimately counteracts the FGFR3 pathway.[1][2][4] It binds to the Natriuretic Peptide Receptor-B (NPR-B), stimulating the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1] Elevated intracellular cGMP levels inhibit the downstream signaling of the FGFR3 pathway, specifically the Mitogen-Activated Protein Kinase (MAPK) cascade, thereby promoting chondrocyte proliferation and differentiation.[5][6]

Infigratinib , on the other hand, is a selective tyrosine kinase inhibitor that directly targets the overactive FGFR3.[3][7][8] By competing for the ATP-binding pocket on the FGFR3 receptor, infigratinib inhibits its phosphorylation and subsequent activation.[3][7] This direct inhibition attenuates the downstream signaling cascades, including the STAT1 and MAPK pathways, which are responsible for the impaired bone growth in achondroplasia.[8]

Comparative Efficacy and Safety: A Tabular Overview

Clinical trials for both vosoritide and infigratinib have demonstrated promising results in improving annualized growth velocity (AGV) in children with achondroplasia. The following tables summarize key quantitative data from these studies.

Vosoritide: Clinical Trial Data
Study Phase Dosage Key Efficacy Outcome (Change in AGV) Key Safety Findings Reference
Phase 315 µg/kg/day1.57 cm/year increase compared to placeboInjection site reactions, transient hypotension[5][9]
Phase 215 µg/kg/day & 30 µg/kg/daySustained increase in AGV of up to 2.34 cm/year from baselineGenerally well-tolerated with a mild side effect profile[10][11]
Infigratinib: Clinical Trial Data
Study Phase Dosage Key Efficacy Outcome (Change in AGV) Key Safety Findings Reference
Phase 2 (PROPEL 2)0.25 mg/kg/day+2.51 cm/year increase from baseline at 12 monthsNo treatment-related serious adverse events; most adverse events were mild to moderate[12][13][14]
Preclinical (Mouse Model)0.2, 0.5, and 2 mg/kg/dayRestored FGFR3 downstream signaling to wild-type levelsNot applicable[7]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by vosoritide and infigratinib.

Vosoritide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vosoritide Vosoritide NPR-B NPR-B Vosoritide->NPR-B cGMP cGMP NPR-B->cGMP Activates FGFR3 FGFR3 MAPK Pathway MAPK Pathway FGFR3->MAPK Pathway Activates cGMP->MAPK Pathway Inhibits Inhibition of Chondrocyte Proliferation Inhibition of Chondrocyte Proliferation MAPK Pathway->Inhibition of Chondrocyte Proliferation Promotion of Chondrocyte Proliferation Promotion of Chondrocyte Proliferation

Figure 1: Vosoritide's Mechanism of Action.

Infigratinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Infigratinib Infigratinib FGFR3 FGFR3 Infigratinib->FGFR3 Inhibits FGFR3 Phosphorylation FGFR3 Phosphorylation FGFR3->FGFR3 Phosphorylation Activates Downstream Signaling\n(MAPK, STAT) Downstream Signaling (MAPK, STAT) FGFR3 Phosphorylation->Downstream Signaling\n(MAPK, STAT) Inhibition of Chondrocyte Proliferation Inhibition of Chondrocyte Proliferation Downstream Signaling\n(MAPK, STAT)->Inhibition of Chondrocyte Proliferation Clinical_Trial_Workflow Patient Screening & Enrollment Patient Screening & Enrollment Baseline Data Collection Baseline Data Collection Patient Screening & Enrollment->Baseline Data Collection Randomization Randomization Baseline Data Collection->Randomization Treatment Arm Treatment Arm Randomization->Treatment Arm Placebo/Control Arm Placebo/Control Arm Randomization->Placebo/Control Arm Monitoring & Data Collection Monitoring & Data Collection Treatment Arm->Monitoring & Data Collection Placebo/Control Arm->Monitoring & Data Collection Primary Endpoint Analysis Primary Endpoint Analysis Monitoring & Data Collection->Primary Endpoint Analysis Secondary Endpoint Analysis Secondary Endpoint Analysis Primary Endpoint Analysis->Secondary Endpoint Analysis Safety Assessment Safety Assessment Secondary Endpoint Analysis->Safety Assessment Results & Reporting Results & Reporting Safety Assessment->Results & Reporting

References

Evaluating Synergistic Effects of Voxzogo with Other Growth-Promoting Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxzogo (vosoritide), a C-type natriuretic peptide (CNP) analog, is a groundbreaking therapy for achondroplasia, the most common form of dwarfism. It functions by targeting the overactive fibroblast growth factor receptor 3 (FGFR3) signaling pathway, a key inhibitor of bone growth.[1][2] As the therapeutic landscape for achondroplasia evolves, researchers are increasingly interested in the potential for synergistic effects when combining this compound with other growth-promoting agents. This guide provides an objective comparison of available data on such combination therapies, offering insights into their potential to enhance growth outcomes for individuals with achondroplasia.

While robust, large-scale clinical trial data on the combination of this compound with other growth-promoting agents remains limited, emerging research and analogous studies with other CNP analogs are paving the way for future therapeutic strategies. This guide will delve into the available evidence, including a case study of this compound with recombinant human growth hormone (rhGH) and a more detailed analysis of a clinical trial combining another CNP analog, Navepegritide, with a long-acting growth hormone.

This compound (Vosoritide) and Recombinant Human Growth Hormone (rhGH)

Direct clinical trial data on the synergistic effects of co-administering this compound and rhGH is scarce. However, a case report provides preliminary insights into this combination.

Experimental Protocol: Case Study

Two female patients with both achondroplasia and growth hormone deficiency (GHD) were treated with both this compound and daily rhGH. Patient 1 began rhGH treatment at 7 years old, and Patient 2 at 3 years and 3 months old, with an initial rhGH dose of 0.21 mg/kg per week. Both patients later had this compound added to their treatment regimen for a duration of 12 months.[3]

Data Presentation

The outcomes of this case study were patient-specific and are summarized narratively as quantitative data for a cohort is not available.

  • Patient 1: Showed a persistent positive response to the combination therapy, with a consistent increase in height to above +3 standard deviations (SDS) on syndrome-related growth charts.[3]

  • Patient 2: Initially responded well to rhGH alone, with an increase in height from 0 SDS to +2 SDS. However, the addition of this compound did not prevent a subsequent decline in growth velocity, and her height stabilized between +1 and +2 SDS.[3]

These contrasting results highlight the need for larger, controlled clinical trials to fully understand the potential synergistic or variable effects of combining this compound and rhGH.

Analogous Combination Therapy: Navepegritide (CNP Analog) and Lonapegsomatropin (Long-Acting hGH)

A significant development in the exploration of synergistic therapies for achondroplasia comes from Ascendis Pharma's Phase II COACH trial. This study evaluates the combination of Navepegritide, a once-weekly CNP analog similar to this compound, and Lonapegsomatropin, a once-weekly long-acting human growth hormone.[1][4][5][6]

Experimental Protocol: The COACH Trial

The COACH trial is a prospective, open-label, Phase II proof-of-concept study designed to assess the efficacy, safety, and tolerability of the combination therapy in children with achondroplasia aged 2 to 11 years.[1][7]

  • Participants: The trial includes two cohorts: one naive to Navepegritide treatment and another that had previously received Navepegritide.[1][5]

  • Dosage: Navepegritide is administered at 100 µg/kg/week, and Lonapegsomatropin at 0.30 mg/kg/week.[5]

  • Primary Endpoints: The trial evaluates the change in annualized growth velocity (AGV) and the safety and tolerability of the combination.[1][4][5]

Data Presentation: Interim 26-Week Results

The interim results from the COACH trial have shown promising synergistic effects.

MetricNavepegritide Treatment-Naïve Cohort (n=12)Navepegritide-Experienced Cohort (n=9)
Baseline Mean AGV 4.92 cm/year5.14 cm/year
Mean AGV at 26 Weeks 9.1 cm/year8.25 cm/year
Increase in Mean AGV 4.23 cm/year (p=0.0063)3.10 cm/year (p=0.0006)
Improvement in Mean ACH Height Z-Score +0.53 (p=0.0009)+0.44 (p=0.0002)

Data sourced from multiple reports on the COACH trial interim analysis.[4][5][6]

These results suggest that the addition of a long-acting growth hormone can significantly boost the growth-promoting effects of a CNP analog in children with achondroplasia.[1][6] The combination treatment also demonstrated an accelerated improvement in body proportionality.[1][5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved, the following diagrams illustrate the relevant signaling pathways and the workflow of a combination therapy clinical trial.

Signaling_Pathways cluster_this compound This compound (CNP Analog) Pathway cluster_GH Growth Hormone Pathway cluster_Achondroplasia Achondroplasia Pathology This compound This compound NPRB NPR-B Receptor This compound->NPRB GC Guanylate Cyclase NPRB->GC Activates cGMP ↑ cGMP GC->cGMP PKG PKG cGMP->PKG Activates RAF1 RAF-1 PKG->RAF1 Inhibits Growth ↑ Endochondral Bone Growth PKG->Growth GH Growth Hormone GHR GH Receptor GH->GHR JAK2 JAK2 GHR->JAK2 Activates STAT STATs JAK2->STAT Phosphorylates IGF1 IGF-1 Production STAT->IGF1 Promotes Inhibition Inhibition of Chondrocyte Proliferation & Differentiation IGF1->Inhibition Promotes Growth (Counteracts Inhibition) IGF1->Growth FGFR3 Overactive FGFR3 FGFR3->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK ERK->Inhibition

Caption: Synergistic Signaling Pathways of CNP Analogs and Growth Hormone.

Experimental_Workflow cluster_Screening Patient Screening & Enrollment cluster_Baseline Baseline Assessment cluster_Treatment Treatment Phase (e.g., 26 Weeks) cluster_Analysis Data Analysis p1 Inclusion Criteria: - Achondroplasia Diagnosis - Age 2-11 years - Open Epiphyses p2 Exclusion Criteria: - Prior Limb-Lengthening Surgery - Other Growth Disorders p1->p2 p3 Informed Consent p2->p3 b1 Measure Baseline Annualized Growth Velocity (AGV) p3->b1 Enrollment b2 Assess Body Proportionality b1->b2 b3 Safety Assessments b2->b3 t1 Administer Combination Therapy: - Weekly CNP Analog - Weekly Long-Acting hGH b3->t1 Randomization/Start of Treatment t2 Monitor for Adverse Events t1->t2 a1 Measure AGV at 26 Weeks t2->a1 End of Treatment Period a4 Evaluate Safety and Tolerability t2->a4 a2 Calculate Change from Baseline AGV a1->a2 a3 Assess Change in Height Z-Score a1->a3

Caption: Workflow of a Combination Therapy Clinical Trial.

Conclusion and Future Directions

The exploration of synergistic therapies for achondroplasia is a promising frontier in pediatric endocrinology. While direct evidence for combining this compound with other growth-promoting agents is still in its infancy, the positive results from the analogous COACH trial with Navepegritide and Lonapegsomatropin provide a strong rationale for further investigation.

This combination approach, targeting both the primary pathology of overactive FGFR3 signaling with a CNP analog and promoting overall growth with a growth hormone, appears to offer a greater potential for improving height velocity and body proportionality than monotherapy alone.

For researchers and drug development professionals, these findings underscore the importance of:

  • Initiating well-designed, controlled clinical trials to evaluate the safety and efficacy of combining this compound with agents like rhGH.

  • Investigating the long-term outcomes of combination therapies on final adult height, body proportionality, and quality of life.

  • Exploring the molecular mechanisms of synergy between CNP analogs and growth hormones to optimize treatment protocols.

As our understanding of the complex interplay of growth regulation in achondroplasia deepens, combination therapies may become a cornerstone of personalized and more effective treatment strategies for affected individuals.

References

Independent Validation of Vosoritide's Effect on Annualized Growth Velocity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of vosoritide's performance in increasing annualized growth velocity (AGV) in children with achondroplasia against other emerging therapeutic alternatives. The information presented is collated from independent clinical trials and peer-reviewed publications, with a focus on quantitative data, experimental methodologies, and underlying biological pathways.

Quantitative Data Summary

The following tables summarize the effects of vosoritide and its principal alternatives on annualized growth velocity (AGV). Data is extracted from key clinical trials to facilitate a direct comparison of efficacy.

Table 1: Vosoritide - Key Clinical Trial Data on Annualized Growth Velocity (AGV)

Clinical Trial PhaseTreatment GroupPlacebo Group AGV (cm/year)Vosoritide Group AGV (cm/year)Adjusted Mean Difference in AGV (cm/year)Study Population (Age in years)
Phase 3 Vosoritide (15 µg/kg/day)4.16 (baseline)4.26 (baseline)1.57[1][2][3][4]5 to 18
Phase 3 (2-year extension) Vosoritide (15 µg/kg/day)3.81 (at year 1)5.39 (at year 1), 5.52 (at year 2)Maintained improvement[3][5]5 to 18
Phase 2 Vosoritide (15 µg/kg/day)--Increase of up to 2.34 from baseline[6][7]5 to 14

Table 2: Comparative AGV Data for Alternative Therapies

DrugMechanism of ActionClinical Trial PhaseKey AGV FindingsStudy Population (Age in years)
Infigratinib (B612010) FGFR1-3 selective tyrosine kinase inhibitorPhase 2Dose-dependent increase; +2.50 cm/year change from baseline at 18 months (0.25 mg/kg dose)[8][9][10][11]3 to 11
TransCon CNP Long-acting CNP prodrugPhase 25.42 cm/year vs 4.35 cm/year for placebo (100 µg/kg/week dose)[12][13]2 to 10
Recifercept Soluble FGFR3 decoy receptorPhase 2Not efficacious; development terminated[14][15][16][17]2 to 10

Signaling Pathways and Experimental Workflow

To understand the mechanisms of action and the design of the clinical trials, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

cluster_0 Achondroplasia Pathophysiology cluster_1 Therapeutic Intervention FGFR3 Activating Mutation in FGFR3 GRB2_SOS GRB2/SOS FGFR3->GRB2_SOS STAT1 STAT1 FGFR3->STAT1 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus_Inhibition Inhibition of Chondrocyte Proliferation & Differentiation ERK->Nucleus_Inhibition STAT1->Nucleus_Inhibition Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Receptor Vosoritide->NPRB cGMP ↑ cGMP NPRB->cGMP PKG PKG cGMP->PKG PKG->RAF Infigratinib Infigratinib Infigratinib->FGFR3

Caption: Signaling pathway in achondroplasia and points of therapeutic intervention.

cluster_workflow Typical Phase 3 Clinical Trial Workflow cluster_arms Typical Phase 3 Clinical Trial Workflow Screening Screening & Enrollment (Inclusion/Exclusion Criteria Met) Baseline Baseline Observational Period (e.g., 6 months) - Establish baseline AGV Screening->Baseline Randomization Randomization (1:1 ratio) Baseline->Randomization Treatment Treatment Period (e.g., 52 weeks) - Daily Subcutaneous Injections Randomization->Treatment Placebo Placebo Group Randomization->Placebo Arm 1 Active Active Treatment Group (e.g., Vosoritide 15 µg/kg/day) Randomization->Active Arm 2 FollowUp Follow-up Assessments - AGV Measurement - Safety Monitoring - Anthropometric Measures Placebo->FollowUp Active->FollowUp Extension Open-Label Extension - All participants receive active treatment FollowUp->Extension

Caption: Generalized experimental workflow for a randomized, placebo-controlled trial.

Experimental Protocols

The methodologies for the key clinical trials cited in this guide share a common framework, although specific parameters may vary. Below is a summary of a typical protocol.

Vosoritide Phase 3 Randomized, Double-Blind, Placebo-Controlled Study[1][2][18][19][20]
  • Objective: To evaluate the efficacy and safety of vosoritide in increasing AGV in children with achondroplasia.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with an open-label extension.[5][18]

  • Participant Population:

    • Inclusion Criteria: Children aged 5 to 18 years with genetically confirmed achondroplasia and open growth plates. Participants completed a minimum six-month baseline observational study to determine their baseline AGV.[19]

    • Exclusion Criteria: Clinically significant medical conditions other than achondroplasia.

  • Intervention:

    • Active Group: Daily subcutaneous injections of vosoritide at a dose of 15.0 µg/kg.[2]

    • Control Group: Daily subcutaneous injections of a matching placebo.

  • Duration: 52 weeks for the placebo-controlled phase, followed by an open-label extension where all participants receive vosoritide.[2][5][18]

  • Primary Endpoint: Change from baseline in AGV at 52 weeks compared to the placebo group.[2][19]

  • Secondary Endpoints: Changes in height Z-score, body proportionality, and safety assessments.[2]

  • Data Collection and Analysis: Standing height was measured at regular intervals to calculate AGV. Statistical analyses were performed to compare the change in AGV between the vosoritide and placebo groups.

Infigratinib PROPEL 2 Phase 2 Study[8][9][10]
  • Objective: To evaluate the safety, tolerability, and efficacy of oral infigratinib in children with achondroplasia.

  • Study Design: A Phase 2, open-label, dose-escalation and dose-expansion study.[3]

  • Participant Population:

    • Inclusion Criteria: Children aged 3 to 11 years with genetically confirmed achondroplasia.[3][8]

  • Intervention: Daily oral administration of infigratinib at escalating doses across different cohorts (e.g., 0.016 mg/kg up to 0.25 mg/kg).[8][10]

  • Primary Endpoints: Incidence of treatment-emergent adverse events, change from baseline in AGV, and pharmacokinetic parameters.[17]

TransCon CNP ACcomplisH Phase 2 Trial[12][13][21][22]
  • Objective: To assess the safety and efficacy of once-weekly TransCon CNP in children with achondroplasia.

  • Study Design: A global, randomized, double-blind, placebo-controlled, dose-escalation trial.[13]

  • Participant Population:

    • Inclusion Criteria: Prepubertal children aged 2 to 10 years with genetically confirmed achondroplasia.[13]

  • Intervention: Once-weekly subcutaneous injections of TransCon CNP at various doses (6, 20, 50, or 100 μg CNP/kg/week) or placebo.[12][13]

  • Primary Endpoints: Safety and AGV at 52 weeks.[13]

Mechanism of Action

Achondroplasia is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene, which leads to constitutive activation of the receptor and subsequent downstream signaling that inhibits chondrocyte proliferation and differentiation, ultimately impairing bone growth.[4][20]

  • Vosoritide: As a C-type natriuretic peptide (CNP) analog, vosoritide binds to the Natriuretic Peptide Receptor-B (NPR-B).[20] This binding stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn inhibits the downstream signaling of the overactive FGFR3 pathway, specifically at the level of the RAF-1 kinase in the MAPK/ERK pathway.[20][21] This counteracts the negative effects of the FGFR3 mutation and promotes chondrocyte proliferation and differentiation.[20][21]

  • Infigratinib: This is an oral, selective tyrosine kinase inhibitor of FGFR1-3.[3][8] By directly inhibiting the kinase activity of the mutated FGFR3, it blocks the downstream signaling cascades that are responsible for the impaired bone growth in achondroplasia.[8]

  • TransCon CNP: This is a long-acting prodrug of CNP designed for once-weekly administration.[12] Similar to vosoritide, it aims to provide continuous exposure to CNP to counteract the overactive FGFR3 signaling.[12]

References

A Comparative Review of C-type Natriuretic Peptide Analogs in Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C-type natriuretic peptide (CNP) and its analogs are emerging as a promising therapeutic class, primarily for the treatment of achondroplasia, the most common form of dwarfism. This guide provides a comparative review of the leading CNP analogs in development, with a focus on their mechanism of action, clinical efficacy, safety, and pharmacokinetic profiles, supported by available experimental data.

Introduction to C-type Natriuretic Peptide and its Role in Bone Growth

Achondroplasia is an autosomal dominant genetic disorder caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene. This mutation leads to the constitutive activation of FGFR3, which in turn inhibits chondrocyte proliferation and differentiation in the growth plates, resulting in disproportionate short stature.

C-type natriuretic peptide (CNP) is a natural ligand that, upon binding to its receptor, Natriuretic Peptide Receptor-B (NPR-B), stimulates chondrocyte proliferation and differentiation. The intracellular signaling cascade initiated by CNP antagonizes the downstream effects of the overactive FGFR3 pathway, specifically by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway at the level of RAF-1. This makes CNP a logical therapeutic target for achondroplasia. However, the short in vivo half-life of native CNP limits its therapeutic potential. To overcome this limitation, several CNP analogs with extended half-lives have been developed.

Leading C-type Natriuretic Peptide Analogs in Development

This review focuses on two prominent CNP analogs: Vosoritide (marketed as Voxzogo®), the first approved treatment for achondroplasia, and TransCon CNP, a long-acting analog currently in late-stage clinical development. Additionally, a new CNP analog from Novo Nordisk in early-stage development is briefly discussed.

Vosoritide (BMN-111)

Vosoritide, developed by BioMarin Pharmaceutical, is a 39-amino acid CNP analog. It consists of the 37 C-terminal amino acids of human CNP with an added Pro-Gly dipeptide at the N-terminus. This modification confers resistance to degradation by neutral endopeptidase (NEP), thereby extending its half-life compared to endogenous CNP.[1] Vosoritide is administered as a once-daily subcutaneous injection.[2]

TransCon CNP

TransCon CNP, developed by Ascendis Pharma, is a long-acting prodrug of CNP designed for once-weekly subcutaneous administration.[3] It utilizes the TransCon technology, where a CNP analog is transiently conjugated to a polyethylene (B3416737) glycol (PEG) carrier via a cleavable linker. This technology is designed to provide sustained release of active CNP, maintaining therapeutic levels over an extended period and potentially minimizing the peak-related side effects observed with daily injections.[4][5]

Novo Nordisk CNP Analog

Novo Nordisk has a CNP analog in early preclinical development for achondroplasia and heart failure. Initial data in mouse models suggest that this compound can increase body and tail length without adversely affecting blood pressure or heart rate.[6] Further details on its structure and clinical development plan are not yet publicly available.

Comparative Efficacy

The primary efficacy endpoint in clinical trials for CNP analogs in achondroplasia is the change in Annualized Growth Velocity (AGV).

FeatureVosoritideTransCon CNP
Phase 3 AGV Improvement (vs. Placebo) 1.57 cm/year higher than placebo after 52 weeks.[1][7]In the ApproaCH trial, TransCon CNP demonstrated a statistically significant improvement in AGV compared to placebo.[8]
Long-term Efficacy Sustained improvement in growth velocity observed in a 2-year open-label extension study.[2]Data from the open-label extension of the ACcomplisH Phase 2 trial showed continued improvement in AGV.[9][10]
Other Efficacy Measures Statistically significant improvement in height Z-score.[7]Showed improvements in body proportionality and lower-limb alignment.[8]

Comparative Pharmacokinetics

FeatureVosoritideTransCon CNP
Half-life Approximately 21.0 to 27.9 minutes.[4][11]Significantly prolonged, with a half-life of up to 90 hours reported in preclinical models.[1]
Dosing Frequency Once-daily subcutaneous injection.[2]Once-weekly subcutaneous injection.[3]
Mechanism of Extended Action Pro-Gly addition at the N-terminus increases resistance to neutral endopeptidase degradation.[1]Sustained release from a PEG carrier via a cleavable linker.[4][5]

Comparative Safety and Tolerability

FeatureVosoritideTransCon CNP
Common Adverse Events Injection site reactions (erythema, swelling, urticaria), transient hypotension, vomiting, and arthralgia are the most common.[12][13]Generally well-tolerated with a low frequency of mild injection site reactions.[6][9]
Hypotension Transient decreases in blood pressure have been observed, particularly after the first dose.[14]No symptomatic hypotension has been reported in clinical trials to date.[6]
Discontinuation Rate Low discontinuation rates in clinical trials.[14]All children who completed the double-blind period of the ApproaCH trial continued into the open-label extension.[6]

Signaling Pathway and Experimental Workflows

The mechanism of action for CNP analogs involves the activation of the NPR-B receptor and subsequent inhibition of the FGFR3 signaling pathway.

CNP Analog Signaling Pathway

CNP_Signaling_Pathway cluster_receptor CNP_Analog CNP Analog (Vosoritide, TransCon CNP) NPRB NPR-B Receptor CNP_Analog->NPRB Binds to GC Guanylate Cyclase (intracellular domain) cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates RAF1 RAF-1 PKGII->RAF1 Inhibits Proliferation Chondrocyte Proliferation & Differentiation PKGII->Proliferation Promotes FGFR3 Overactive FGFR3 FGFR3->RAF1 Activates MEK12 MEK1/2 RAF1->MEK12 ERK12 ERK1/2 MEK12->ERK12 Inhibition Inhibition of Chondrocyte Proliferation ERK12->Inhibition Preclinical_Workflow Model Achondroplasia Mouse Model (e.g., Fgfr3Y367C/+) Treatment_Group Treatment Group: Daily/Weekly CNP Analog Model->Treatment_Group Control_Group Control Group: Vehicle Model->Control_Group Dosing Subcutaneous Injections Treatment_Group->Dosing Control_Group->Dosing Endpoint_Measurement Endpoint Measurement Dosing->Endpoint_Measurement Body_Length Naso-anal Length Endpoint_Measurement->Body_Length Bone_Length Femur and Tibia Length (μCT or X-ray) Endpoint_Measurement->Bone_Length Growth_Plate Growth Plate Histology (H&E, Collagen X staining) Endpoint_Measurement->Growth_Plate Data_Analysis Statistical Analysis Body_Length->Data_Analysis Bone_Length->Data_Analysis Growth_Plate->Data_Analysis

References

Safety Operating Guide

Safeguarding Research Environments: Proper Disposal Procedures for Voxzogo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical products like Voxzogo (vosoritide) is a critical component of laboratory management and environmental responsibility. Adherence to proper disposal protocols minimizes risks of accidental exposure and environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with established safety standards.

Immediate Disposal Protocol for this compound

Proper disposal of this compound and its associated administration components is crucial to maintain a safe laboratory environment. The primary method involves the use of designated sharps containers.

Step-by-Step Disposal Instructions:

  • Immediate Sharps Disposal : Immediately following use, all used or expired this compound vials, needles, and syringes must be placed in a U.S. Food and Drug Administration (FDA)-cleared sharps disposal container.[1][2] This practice mitigates the risk of needlestick injuries and contamination.

  • Prohibition of Loose Disposal : Under no circumstances should loose needles, syringes, or vials be discarded in standard laboratory or household trash.[1][2] This is to prevent accidental exposure to personnel who handle waste.

  • Alternative Containment : In the absence of an FDA-cleared sharps container, a suitable alternative is a container that is:

    • Made of heavy-duty plastic.[2]

    • Closable with a tight-fitting, puncture-resistant lid to prevent sharps from coming out.[2]

    • Upright, stable, and leak-resistant during use.[2]

    • Clearly labeled to warn of hazardous waste inside.[2]

  • Handling of Unused Portions : Any unused portion of reconstituted this compound should be discarded.[1][3] Do not pool unused portions from different vials. Each vial is for a single dose.[1][3]

  • Final Disposal of Sharps Containers : When the sharps disposal container is almost full, follow local, state, and federal guidelines for the proper disposal of the container.[4][5] Do not dispose of the container in household or regular laboratory trash unless community guidelines specifically permit it.[3]

  • Non-Contaminated Waste : Packaging and other non-contaminated materials can be disposed of in the regular waste stream.

Quantitative Data on this compound Reconstitution

The concentration of reconstituted this compound varies depending on the vial strength. This information is pertinent for researchers to ensure accurate dosing and to understand the concentration of the solution being discarded.

Vial Strength (mg)Reconstitution Volume (mL)Final Concentration (mg/mL)
0.40.50.8
0.560.70.8
1.20.62.0

Data sourced from FDA and EMA product information.[6][7]

Experimental Protocols: Disposal of Pharmaceutical Waste

While specific experimental protocols for this compound disposal are not detailed beyond the sharps disposal guidelines, the general principles for managing non-hazardous pharmaceutical waste in a laboratory setting should be applied. For peptide-based therapeutics like vosoritide that are not classified as hazardous waste, the primary concern is the safe containment of the sharps used for administration. In the context of a research laboratory, it is best practice to consult with the institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations, which may include specific procedures for incinerating or otherwise treating pharmaceutical waste.

This compound (Vosoritide) Signaling Pathway

This compound is an analog of C-type natriuretic peptide (CNP) and functions by targeting the fibroblast growth factor receptor 3 (FGFR3) signaling pathway, which is overactive in achondroplasia. The diagram below illustrates this mechanism.

Voxzogo_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Fibroblast Growth Factor (FGF) FGFR3 FGFR3 FGF->FGFR3 Activates This compound This compound (Vosoritide) [CNP Analog] NPRB NPR-B Receptor This compound->NPRB Binds & Activates STAT_RAS_MAPK Downstream Signaling (RAS-MAPK, STAT) FGFR3->STAT_RAS_MAPK Activates cGMP cGMP NPRB->cGMP Converts Inhibition Inhibition of Chondrocyte Proliferation & Differentiation STAT_RAS_MAPK->Inhibition Leads to GTP GTP GTP->NPRB PKGII PKG II cGMP->PKGII Activates RAF1_Inhibition Inhibition of RAF-1 PKGII->RAF1_Inhibition Leads to RAF1_Inhibition->STAT_RAS_MAPK Inhibits Growth_Promotion Promotion of Chondrocyte Proliferation & Differentiation RAF1_Inhibition->Growth_Promotion Results in

References

Essential Safety and Handling Protocols for Voxzogo (vosoritide) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of Voxzogo (vosoritide), a C-type natriuretic peptide (CNP) analog, is paramount to ensure both personal safety and the integrity of experimental data. While the active ingredient, vosoritide, is not classified as a hazardous substance, adherence to standard laboratory safety protocols for handling potent biological materials is essential.[1][2] This guide provides comprehensive, step-by-step procedures for the handling and disposal of this compound in a laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against accidental exposure and contamination is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound in its lyophilized and reconstituted forms.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1).[3]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately if they become contaminated or torn.[3][4]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to prevent the inhalation of fine particles, which can easily become airborne.[3][4] Work should be conducted in a fume hood or biosafety cabinet.[4]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[3]
Experimental Protocols: Handling and Reconstitution

Adherence to the following procedural steps is critical for minimizing exposure risk and maintaining the stability and sterility of this compound.

1. Preparation and Environment:

  • Designated Area: Confine all handling of this compound to a designated, clean, and organized laboratory area or bench.[4]

  • Ventilation: When handling the lyophilized powder, use a fume hood or biosafety cabinet to prevent inhalation.[4]

  • Gather Supplies: Before starting, assemble all necessary supplies, including the this compound vial, sterile water for injection or other appropriate solvent, sterile syringes and needles, alcohol wipes, and a designated sharps container.

2. Reconstitution of Lyophilized Powder:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature. This prevents moisture absorption, which can degrade the peptide.[5]

  • Vial Inspection: Inspect the vial for any signs of damage or contamination. Do not use if the packaging is compromised. Check the expiration date on the vial.

  • Solvent Preparation: Use the appropriate sterile solvent for reconstitution as specified in your experimental protocol. This compound for clinical use is reconstituted with Sterile Water for Injection, USP.[6]

  • Reconstitution Process:

    • Wipe the vial stopper with an alcohol pad.

    • Using a sterile syringe, slowly inject the required volume of solvent into the vial.

    • Gently swirl the vial until the powder is completely dissolved. Do not shake , as this can denature the peptide.[5]

    • The reconstituted solution should be clear and colorless to yellow. Do not use if it is discolored, cloudy, or contains particles.[7]

3. Handling of Reconstituted Solution:

  • Use Immediately: For optimal stability, the reconstituted solution should be used immediately. If not used right away, it must be administered within 3 hours when stored at room temperature (20°C to 25°C or 68°F to 77°F).[7]

  • Avoid Cross-Contamination: Use fresh, sterile equipment (pipettes, vials, syringes) for each experimental step to maintain both safety and the integrity of your research.[4]

Operational and Disposal Plans

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental release and ensure laboratory safety.

Waste Segregation and Disposal:

  • Solid Waste: All materials that have come into contact with this compound, including gloves, pipette tips, empty vials, and other contaminated lab supplies, should be collected in a designated, clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled container designated for chemical waste. Do not mix with incompatible waste streams.[3]

  • Sharps Waste: All used needles and syringes must be immediately disposed of in a puncture-resistant, FDA-cleared sharps disposal container.[8]

Institutional Protocols:

  • Follow your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical and biological waste.[4]

  • Do not dispose of any this compound waste in regular trash or down the drain.[4]

  • When the sharps disposal container is almost full, follow your community or institutional guidelines for proper disposal.[8]

Visualized Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.

Voxzogo_Handling_Workflow A Preparation B Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Nitrile Gloves A->B Step 1 C Prepare Designated Workspace (Clean & Organized) B->C Step 2 D Handling Lyophilized Powder C->D Step 3 E Work in Fume Hood / Biosafety Cabinet D->E Critical Safety Step F Equilibrate Vial to Room Temperature E->F G Reconstitute with Sterile Solvent (Gently Swirl, Do Not Shake) F->G H Handling Reconstituted Solution G->H I Use Immediately or within 3 Hours at Room Temperature H->I J Experimental Use I->J K Disposal J->K L Segregate Solid & Liquid Waste in Labeled Hazardous Containers K->L Waste Stream 1 M Dispose of Sharps in Sharps Container K->M Waste Stream 2 N Follow Institutional EH&S Protocols for Waste Pickup L->N M->N

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。